4-Bromo-2-thiophenecarboxylic acid
Description
Properties
IUPAC Name |
4-bromothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZFPRVFLBBAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346211 | |
| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16694-18-1 | |
| Record name | 4-Bromo-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16694-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2-THIOPHENECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-thiophenecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-thiophenecarboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-thiophenecarboxylic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a detailed overview of the core physical properties of this compound (CAS No: 16694-18-1), a key heterocyclic building block used in the synthesis of pharmaceuticals and materials.
Core Physical and Chemical Properties
This compound is a substituted thiophene derivative containing both a carboxylic acid group and a bromine atom. These functional groups dictate its physical characteristics, such as its melting point, solubility, and acidity. The compound typically appears as a white to light yellow powder or crystalline solid.[1][2][3]
Quantitative Data Summary
The fundamental physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrO₂S | [1][4] |
| Molecular Weight | 207.04 - 207.05 g/mol | [1][2][5] |
| Melting Point | 120.0 to 124.0 °C | [2] |
| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1][4] |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 3.50 ± 0.10 (Predicted) | [1][3][4] |
| Appearance | White to Light yellow powder to crystal | [1][2][3] |
| UV Maximum Absorption (λmax) | 245 nm (in Ethanol) | [4] |
Detailed Analysis of Physical Properties
Melting and Boiling Point
Carboxylic acids exhibit high melting and boiling points compared to other organic compounds of similar molecular weight due to their ability to form stable hydrogen-bonded dimers.[6] The melting point of this compound is consistently reported in the range of 120-124 °C.[2] The relatively high melting point for its molecular size indicates strong intermolecular forces in the solid state, likely arising from hydrogen bonding between the carboxylic acid groups and dipole-dipole interactions involving the carbon-bromine bond and the thiophene ring. The predicted boiling point is approximately 323.7 °C.[1][4]
Solubility
The solubility of carboxylic acids is governed by the polarity of the carboxyl group and the nonpolar nature of the hydrocarbon or aromatic portion of the molecule.[7] While lower molecular weight carboxylic acids are miscible with water, solubility decreases as the carbon chain length increases.[8] this compound is soluble in common organic solvents such as ether, dichloromethane, and benzene.[4] Its solubility in water is not explicitly quantified in the provided results but is expected to be limited due to the hydrophobic thiophene ring.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The predicted pKa for this compound is approximately 3.50.[1][3][4] This value indicates that it is a moderately strong organic acid, a characteristic feature of carboxylic acids. The electron-withdrawing nature of the bromine atom and the sulfur atom in the thiophene ring helps to stabilize the carboxylate anion formed upon deprotonation, contributing to its acidity.
Spectral Properties
Spectral data is crucial for the structural elucidation and confirmation of the compound.
-
¹³C NMR: The carbon NMR spectrum has been recorded, with the data available in spectral databases.[5][9] The carbonyl carbon of the carboxylic acid typically appears significantly downfield (around 160-180 ppm).[10]
-
UV Spectroscopy: The maximum UV absorption wavelength is noted at 245 nm in ethanol, which is characteristic of the electronic transitions within the substituted thiophene ring system.[4]
-
Mass Spectrometry: Mass spectrometry data is available, which would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) and fragmentation patterns involving the loss of -OH and -COOH groups.[5]
Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dried, crystalline this compound is finely crushed and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (liquefaction) are recorded as the melting point range.
pKa Determination (Potentiometric Titration)
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a water-alcohol mixture, to a known concentration.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acid solution in small, measured increments using a burette.
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A reference standard like tetramethylsilane (TMS) is often included.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, it is tuned to the carbon-13 frequency.
-
Spectral Analysis: The resulting spectrum is analyzed to determine the chemical shifts, integration (for ¹H), and coupling patterns of the different nuclei, which allows for the confirmation of the molecular structure.
Visualizations
General Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound such as this compound.
Caption: Workflow for chemical characterization.
Structure-Property Relationships
This diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.
Caption: Influence of structure on physical properties.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 3. This compound CAS#: 16694-18-1 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. savemyexams.com [savemyexams.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of 4-Bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document collates critical data on its structural, spectroscopic, and electronic properties, offering a detailed resource for professionals in drug development and chemical research.
Chemical Identity and Physical Properties
This compound is a substituted heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-bromothiophene-2-carboxylic acid | [1] |
| Synonyms | 4-Bromo-2-carboxythiophene, 3-Bromothiophene-5-carboxylic acid | [1] |
| CAS Number | 16694-18-1 | [2] |
| Molecular Formula | C₅H₃BrO₂S | [2] |
| Molecular Weight | 207.05 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 120.0 to 124.0 °C | [2] |
| pKa (Predicted) | 3.50 ± 0.10 | [3] |
| Boiling Point (Predicted) | 323.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.923 ± 0.06 g/cm³ | [3] |
| InChI Key | HJZFPRVFLBBAMU-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=O)O)SC=C1Br | [1] |
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a five-membered thiophene ring, substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position. The thiophene ring is an aromatic heterocycle, with the sulfur atom contributing a lone pair of electrons to the π-system. This aromaticity imparts significant stability to the ring.
While the specific crystal structure of this compound is not publicly available, analysis of the closely related compound, 4-bromothiophene-2-carbaldehyde, provides valuable insights into the bond lengths and angles within the 4-bromothiophene core.[4] The substitution of the aldehyde with a carboxylic acid group is expected to have a minor influence on the geometry of the thiophene ring itself.
Computational studies using Density Functional Theory (DFT) on thiophene-2-carboxylic acid and its derivatives further elucidate the electronic structure.[5][6][7][8] These studies indicate that the carboxylic acid group is nearly coplanar with the thiophene ring, allowing for effective conjugation between the two moieties. The bromine atom, being an electronegative substituent, influences the electron density distribution within the thiophene ring.
The bonding within the carboxylic acid group exhibits characteristic double bond character for the carbonyl C=O bond and single bond character for the C-O(H) bond. The hydroxyl proton is acidic, readily dissociating in polar solvents.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and understanding the bonding of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the thiophene protons provide information about their electronic environment and connectivity. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm), which can be exchanged with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (around 160-170 ppm). The chemical shifts of the thiophene carbons are influenced by the bromine and carboxylic acid substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands:
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretching vibration.
-
C-O Stretch and O-H Bend: Absorptions in the 1200-1400 cm⁻¹ region are attributed to the C-O stretching and O-H bending vibrations.
-
Thiophene Ring Vibrations: Characteristic absorptions for the C-H and C=C stretching and bending vibrations of the thiophene ring will also be present.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound will produce a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[9] Fragmentation of the thiophene ring may also be observed.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route involves the bromination of a suitable thiophene precursor followed by carboxylation. A general procedure adapted from the synthesis of related compounds is as follows:[3]
-
Bromination of 2-Thiophenecarboxylic Acid: To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., glacial acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and precipitate the product by adding water.
-
Purification: Collect the crude product by filtration and purify by recrystallization from an appropriate solvent system.
NMR Sample Preparation
A standard protocol for preparing a sample for NMR analysis is as follows:[10][11]
-
Sample Weighing: Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (if necessary): If solid particles are present, filter the solution through a small plug of cotton wool in the pipette during transfer.
-
Capping and Labeling: Cap the NMR tube and label it appropriately.
FTIR Sample Preparation (KBr Pellet Method)
A common method for preparing solid samples for FTIR analysis is the KBr pellet technique:[12][13][14][15]
-
Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Logical Workflow for Structural Elucidation
The structural elucidation of this compound follows a logical workflow, integrating various analytical techniques.
This guide serves as a foundational resource for understanding the chemical structure and bonding of this compound. The provided data and protocols are intended to support further research and development activities involving this compound.
References
- 1. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 3. chembk.com [chembk.com]
- 4. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 15. jascoinc.com [jascoinc.com]
Spectroscopic Profile of 4-bromo-2-thiophenecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromo-2-thiophenecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
This compound is a heterocyclic compound with the chemical formula C₅H₃BrO₂S.[1] Its structure consists of a thiophene ring substituted with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.
| Property | Value |
| Molecular Formula | C₅H₃BrO₂S |
| Molecular Weight | 207.05 g/mol |
| CAS Number | 16694-18-1 |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 120.0 to 124.0 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons on the thiophene ring and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The acidic proton of a carboxylic acid typically appears as a broad singlet in the downfield region of the spectrum, often between 10-13 ppm. The two non-equivalent aromatic protons on the thiophene ring would likely appear as doublets due to coupling with each other.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected: four for the thiophene ring and one for the carboxylic acid carbonyl group. The carbonyl carbon is typically observed in the downfield region of the spectrum (around 160-185 ppm). The chemical shifts of the thiophene ring carbons are influenced by the positions of the bromine and carboxylic acid substituents.
A reported ¹³C NMR spectrum for this compound was obtained in methanol-d₄ (CD₃OD).[2] While the full peak list is not publicly available, the reference provides a source for this data.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~160 - 170 |
| Thiophene Ring Carbons | ~110 - 140 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=O bonds of the carboxylic acid group, as well as vibrations associated with the thiophene ring and the C-Br bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=C stretch (Thiophene Ring) | 1600 - 1475 | Medium |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |
| C-Br stretch | 600 - 500 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
The NIST Mass Spectrometry Data Center provides GC-MS data for this compound.[1] Key fragments observed are at m/z 208 and 206, corresponding to the molecular ions with the two bromine isotopes. Other significant fragments are observed at m/z 191 and 132.[1] The fragmentation likely involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).
| m/z | Interpretation |
| 208, 206 | Molecular Ion [M]⁺ (with ⁸¹Br and ⁷⁹Br) |
| 191, 189 | [M - OH]⁺ |
| 163, 161 | [M - COOH]⁺ |
| 132 | [M - Br]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shift range.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
A standard method for analyzing a volatile solid compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
-
Instrument: Use a GC-MS system. The gas chromatograph separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Use a standard electron ionization (EI) source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the key structural features of this compound.
References
An In-depth Technical Guide to 4-Bromo-2-thiophenecarboxylic Acid (CAS 16694-18-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Bromo-2-thiophenecarboxylic acid (CAS 16694-18-1), with a particular focus on its role as a D-amino acid oxidase (DAO) inhibitor. This document is intended to serve as a valuable resource for professionals in research, drug development, and materials science.
Chemical and Physical Properties
This compound is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16694-18-1 | [1] |
| Molecular Formula | C₅H₃BrO₂S | [2] |
| Molecular Weight | 207.05 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 120-124 °C | |
| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.923 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.50 ± 0.10 (Predicted) | [1] |
| λmax | 245 nm (in Ethanol) | [1] |
| InChI Key | HJZFPRVFLBBAMU-UHFFFAOYSA-N | [3] |
| SMILES | O=C(O)c1scc(Br)c1 | [3] |
Synthesis and Reactivity
This compound is a valuable building block in organic synthesis due to the reactivity of its bromine substituent and carboxylic acid functional group. The bromine atom makes it particularly suitable for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating complex molecular structures.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide, which can be adapted for this compound.
Materials:
-
This compound (or its ester derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Degassed solvent is added via syringe.
-
The palladium catalyst (0.01-0.05 equivalents) is added to the reaction mixture.
-
The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by column chromatography or recrystallization.
Biological Activity and Applications in Drug Development
A significant area of interest for this compound is its potential as a therapeutic agent, particularly due to its inhibitory activity against D-amino acid oxidase (DAO).
D-amino acid Oxidase (DAO) Inhibition
DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[4] In the brain, DAO is responsible for the degradation of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[4] Reduced levels of D-serine, potentially due to increased DAO activity, have been implicated in the pathophysiology of schizophrenia.[4] Therefore, inhibiting DAO is a promising therapeutic strategy to increase D-serine levels and enhance NMDA receptor function.
Thiophene-2-carboxylic acids, including this compound, have been identified as a novel class of DAO inhibitors.[4] Structural studies have revealed that the thiophene ring of these inhibitors stacks tightly with Tyr224 in the active site of human DAO, leading to potent inhibition.[3][4]
References
- 1. Piperazine, 1-(4-fluorophenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]- | 80305-11-9 | MOLNOVA [molnova.com]
- 2. 1-(4-fluorophenyl)sulfonyl-4-(3-methoxyphenyl)piperazine CAS#: 439935-10-1 [m.chemicalbook.com]
- 3. Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
Solubility of 4-bromo-2-thiophenecarboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-bromo-2-thiophenecarboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structural motif is found in a variety of compounds with diverse biological activities and material properties. A comprehensive understanding of its physicochemical characteristics is fundamental for its effective application. Among these, solubility in organic solvents is a critical parameter that governs its utility in synthesis, purification, formulation, and various analytical procedures.
This technical guide provides an in-depth overview of the solubility of this compound. While quantitative data is sparse in publicly available literature, this document outlines its qualitative solubility in common organic solvents and presents a detailed, standardized experimental protocol for the precise quantitative determination of its solubility.
Qualitative Solubility Profile
Based on information from chemical supplier databases, this compound is generally soluble in several common organic solvents. This solubility is attributed to the combination of the polar carboxylic acid functional group and the moderately polar thiophene ring. The qualitative solubility is summarized in the table below.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Diethyl Ether | (C₂H₅)₂O | Low | Soluble[1][2] |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble[1][2] |
| Benzene | C₆H₆ | Non-polar | Soluble[1][2] |
It is important to note that "soluble" is a qualitative description. For process development, formulation, and other precise applications, quantitative solubility data is essential.
Experimental Protocol for Quantitative Solubility Determination
The following section details a robust gravimetric method for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or fume hood
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a minimum of 24 hours to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense a precise volume (e.g., 1-5 mL) of the clear, saturated solution into a pre-weighed vial. Record the exact volume transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Remove the solvent from the vial by evaporation. This can be done in a fume hood (for volatile solvents) or a vacuum oven at a moderate temperature to avoid decomposition of the solute.
-
Once the solid residue is completely dry (constant weight), place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial weight of the empty vial from the final weight.
-
Solubility is then calculated using the following equation:
Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution sample (L)
-
The experiment should be performed in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-2-thiophenecarboxylic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of 4-bromo-2-thiophenecarboxylic acid, complete with experimental protocols and a procedural workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Data
This compound is a white to light yellow crystalline powder.[1][2] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 121 °C | [1][3] |
| 120.0 to 124.0 °C | [2] | |
| Boiling Point | 323.7 ± 27.0 °C (Predicted) | [1][3][4] |
| Molecular Formula | C5H3BrO2S | [1] |
| Molecular Weight | 207.05 g/mol | [1] |
| CAS Number | 16694-18-1 | [1][3] |
Experimental Protocols for Property Determination
The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.
This method is a common and reliable technique for determining the melting point of a crystalline solid.[5] A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or Thiele tube setup[6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
Mortar and pestle (for grinding the sample)
-
Heating medium (e.g., mineral oil for Thiele tube)[6]
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[5][7]
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.[6][7]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[6][7] The packed sample height should be 2-3 mm.[6][7]
-
Heating:
-
Mel-Temp Apparatus: Place the capillary tube into the designated slot in the apparatus.[6][7] Heat the sample rapidly at first to determine an approximate melting range. Then, in a second, more careful determination, heat slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[6]
-
Thiele Tube: Attach the capillary tube to a thermometer using a rubber band. Immerse the setup in the oil bath of the Thiele tube. Heat the side arm of the tube gently with a Bunsen burner to ensure even heat distribution through convection.[8][9]
-
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has completely liquefied (the end of melting). This range is the melting point of the sample. Pure substances typically have a sharp melting range of 1-2 °C.[6]
For solids that can be melted without decomposition, their boiling point at atmospheric pressure can be determined. The capillary method is suitable for small sample quantities.[9]
Apparatus:
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the molten this compound into a small test tube.[8][10]
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[8][9]
-
Assembly: Attach the test tube to a thermometer.[8] Immerse the assembly in a heating bath (Thiele tube or oil bath) ensuring the sample is below the liquid level of the bath.[8][9]
-
Heating: Heat the bath gently and uniformly.[8][10] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation and Recording: Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[8][9] At this point, turn off the heat and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[8] This is the point where the external pressure equals the vapor pressure of the liquid.[8]
Procedural Workflow Visualization
The following diagram illustrates the general workflow for the determination of the melting and boiling points of a chemical compound.
Caption: Workflow for Physicochemical Property Determination.
References
- 1. This compound - Protheragen [protheragen.ai]
- 2. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 16694-18-1 [m.chemicalbook.com]
- 5. westlab.com [westlab.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
IUPAC name and synonyms for C5H3BrO2S
An In-depth Technical Guide to Bromothiophenecarboxylic Acids (C5H3BrO2S) for Researchers and Drug Development Professionals
The chemical formula C5H3BrO2S represents a class of brominated thiophenecarboxylic acids that serve as versatile building blocks in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the key isomers, their synthesis, physicochemical properties, and applications, with a focus on their relevance to drug discovery and development.
Isomers of C5H3BrO2S
There are four primary isomers of bromothiophenecarboxylic acid, each with distinct properties and reactivity profiles that make them suitable for different applications.
-
3-Bromothiophene-2-carboxylic acid
-
4-Bromo-2-thiophenecarboxylic acid
-
5-Bromo-2-thiophenecarboxylic acid
-
5-Bromothiophene-3-carboxylic acid
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for the isomers of C5H3BrO2S is presented below for easy comparison.
| Property | 3-Bromothiophene-2-carboxylic acid | This compound | 5-Bromo-2-thiophenecarboxylic acid | 5-Bromothiophene-3-carboxylic acid |
| CAS Number | 7311-64-0[1] | 16694-18-1[2][3][4] | 7311-63-9[5] | 100523-84-0 |
| Molecular Weight | 207.05 g/mol [6] | 207.05 g/mol [2] | 207.05 g/mol | 207.05 g/mol |
| Melting Point | 188-190 °C[7] | 120-124 °C[3] | 139-143 °C[8] | Not available |
| Boiling Point | Not available | 323.7±27.0 °C (Predicted)[9] | 318.9 °C at 760 mmHg[10] | Not available |
| Appearance | White to off-white solid | White to light yellow powder/crystals[3] | White to light yellow crystal powder[10] | Solid |
| ¹H NMR (CDCl₃) | Not available | Not available | δ 10.87 (brs, 1H), 7.63 (d, J=4.0 Hz, 1H), 7.11 (d, J=4.0 Hz, 1H)[10] | δ 8.11 (d, J=1.6 Hz, 1H), 7.51 (d, J=1.6 Hz, 1H)[11] |
| ¹³C NMR | Not available | Available[2] | Not available | Not available |
| Mass Spectrum | Available[12] | Available[2] | Not available | Not available |
Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for their application in research and development.
Synthesis of 5-Bromothiophene-2-carboxylic acid
A primary route for the synthesis of 5-Bromothiophene-2-carboxylic acid involves the direct bromination of 2-thiophenecarboxylic acid.[8] An alternative method is the oxidation of 5-bromothiophene-2-carbaldehyde using Jones reagent.[8]
Protocol: Oxidation of 5-bromothiophene-2-carbaldehyde [13]
-
Dissolve 5-bromothiophene-2-carbaldehyde (10g, 0.052 mol) in 100 mL of acetone.
-
Cool the solution to 5 °C under a nitrogen atmosphere.
-
Add 30.0 mL of 2.67 M Jones reagent dropwise to the stirred solution.
-
Continue stirring at 5 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction and purify the crude product by trituration in hexanes followed by filtration to yield 5-Bromothiophene-2-carboxylic acid as a pale yellow solid.
Synthesis of 5-Bromothiophene-3-carboxylic acid
Protocol: Bromination of 3-thiophenecarboxylic acid [11]
-
Dissolve 3-thiophenecarboxylic acid (10 g, 78 mmol) in 60 mL of glacial acetic acid in an Erlenmeyer flask with a stir bar.
-
Slowly add a solution of bromine (5.61 g, 35.1 mmol) in 30 mL of glacial acetic acid.
-
Stir the mixture for 1 hour.
-
Pour the reaction mixture into 300 mL of water and stir for 15 minutes.
-
Filter the solid and wash with water.
-
Recrystallize the solid from 300 mL of water.
-
Filter the recrystallized product and dry under vacuum overnight to yield 5-bromothiophene-3-carboxylic acid.
Synthesis of 3-Bromo-2-thiophenecarboxylic acid
Protocol: Oxidation of 3-bromo-2-thiophenealdehyde [7]
-
Prepare silver oxide from 0.9 g of silver nitrate and 0.21 g of sodium hydroxide.
-
Add a solution of 1 g of sodium hydroxide in 10 mL of water to the silver oxide.
-
Add 1.0 g of 3-bromo-2-thiophenealdehyde to the mixture at 50 °C with stirring.
-
Maintain the temperature at 50 °C with continued stirring.
-
Filter the reaction mixture.
-
Acidify the filtrate to precipitate the crude carboxylic acid.
-
Recrystallize the product from water to obtain pure 3-bromo-2-thiophenecarboxylic acid.
Applications in Drug Discovery and Materials Science
Bromothiophenecarboxylic acids are valuable precursors for the synthesis of a wide range of derivatives with interesting biological activities and material properties.
Medicinal Chemistry Applications
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, antitumor, antimicrobial, and anti-inflammatory properties.[14]
Spasmolytic Activity of 5-Bromo-2-thiophenecarboxylic Acid Derivatives:
Derivatives of 5-bromo-2-thiophenecarboxylic acid have been synthesized and evaluated for their spasmolytic activity, with some compounds showing potential as calcium channel blockers.[14] The synthesis often involves an initial esterification of the carboxylic acid, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.
Workflow for Synthesis and Evaluation of Spasmolytic Agents:
Caption: Synthetic and evaluation workflow for spasmolytic thiophene derivatives.
Materials Science Applications
The thiophene moiety is a key component in the development of organic semiconductors used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[8] The bromo- and carboxylic acid functional groups on these isomers provide reactive handles for polymerization and the synthesis of conjugated materials. For instance, 5-bromo-2-thiophenecarboxylic acid can be used in the preparation of new porphyrin sensitizers for dye-sensitized solar cells.
Logical Relationships in Synthesis
The synthesis of specifically substituted thiophenes often requires multi-step pathways due to the directing effects of the substituents on the thiophene ring.
Logical Pathway for the Synthesis of 3-Bromothiophene:
Direct bromination of thiophene is highly regioselective for the 2- and 5-positions. Therefore, the synthesis of 3-bromothiophene requires an indirect route.[15]
Caption: Synthetic strategy for 3-bromothiophene.
References
- 1. 3-Bromothiophene-2-carboxylic acid 97 7311-64-0 [sigmaaldrich.com]
- 2. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-thiophene carboxylic acid, 98% Distributors in India | 4-Bromo-2-thiophene carboxylic acid, 98% Suppliers | ottokemi.com [ottokemi.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 5-Bromo-2-thiophenecarboxylic acid - High purity | EN [georganics.sk]
- 6. 3-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 2739688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9 [benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9 - iChemical [ichemical.com]
- 11. rsc.org [rsc.org]
- 12. 3-Bromothiophene-2-carboxylic acid(7311-64-0) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Enduring Legacy of the Thiophene Scaffold: A Technical Guide to Its Discovery, Synthesis, and Therapeutic Applications
An in-depth exploration of the history, synthesis, and evolving applications of substituted thiophenes for researchers, scientists, and drug development professionals.
Introduction
Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its discovery in the late 19th century as an impurity in benzene marked the beginning of over a century of research into its unique chemical properties and diverse applications. The thiophene moiety is a "privileged pharmacophore," frequently appearing in a wide array of approved drugs and biologically active compounds.[1][2] Its ability to act as a bioisostere of a phenyl group, coupled with its versatile reactivity, allows for the fine-tuning of steric and electronic properties, making it an invaluable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of substituted thiophenes, detailed experimental protocols for their synthesis, quantitative data on their biological activities, and visualizations of key synthetic and biological pathways.
A Historical Overview: From Coal Tar to Modern Medicine
The journey of thiophene began in 1882 when Victor Meyer, while demonstrating a lecture experiment, discovered it as a contaminant in benzene derived from coal tar.[2][3] He observed that the typical indophenin color reaction with isatin and sulfuric acid, long believed to be characteristic of benzene, failed with pure benzene. This led to the isolation and characterization of the sulfur-containing heterocycle, which he named "thiophene."[2][3] This serendipitous discovery opened a new chapter in heterocyclic chemistry, paving the way for the exploration of a vast and versatile class of compounds.
Early research focused on understanding the aromatic nature of thiophene and developing fundamental synthetic methods. The timeline below highlights some of the key milestones in the history of substituted thiophene chemistry.
-
1882: Victor Meyer discovers and isolates thiophene from coal tar.[2][3]
-
1884: The Paal-Knorr synthesis is developed, providing a general method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4]
-
1966: The Gewald reaction is reported, offering a versatile and efficient route to 2-aminothiophenes.[5]
-
Late 20th/Early 21st Century: The advent of metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, revolutionizes the functionalization of the thiophene ring, enabling the synthesis of complex and diverse derivatives.[6][7]
Synthetic Methodologies for Substituted Thiophenes
The synthesis of substituted thiophenes can be broadly categorized into two approaches: the construction of the thiophene ring from acyclic precursors and the functionalization of a pre-existing thiophene ring.
Ring Formation Syntheses
The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted thiophenes. It involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[8][9]
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Materials: Acetylacetone (1,4-dicarbonyl compound), Lawesson's reagent, anhydrous toluene.
-
Procedure:
-
In a microwave-safe vessel, a mixture of acetylacetone (1.0 mmol) and Lawesson's reagent (0.5 mmol) in anhydrous toluene (5 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at 120°C for 10 minutes.
-
After cooling to room temperature, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 2,5-dimethylthiophene.
-
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes. It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[5][10]
Experimental Protocol: L-Proline Catalyzed Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, L-proline, dimethylformamide (DMF).
-
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in DMF (5 mL), elemental sulfur (1.2 mmol) and L-proline (10 mol%) are added.
-
The reaction mixture is stirred at 60°C for 2 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried.
-
The crude product is recrystallized from ethanol to yield the pure 2-aminothiophene derivative.[10]
-
-
Characterization: The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Functionalization of the Thiophene Ring
Modern synthetic chemistry offers a plethora of methods for the direct functionalization of the thiophene ring, with metal-catalyzed cross-coupling reactions being particularly prominent.
The Suzuki coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of thiophene chemistry, it is frequently employed to introduce aryl or heteroaryl substituents onto the thiophene ring.[6][7]
Experimental Protocol: Synthesis of 2,5-Di(pyridin-2-yl)-3-hexylthiophene
-
Materials: 2,5-Dibromo-3-hexylthiophene, 2-(tributylstannyl)pyridine, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous toluene.
-
Procedure:
-
A mixture of 2,5-dibromo-3-hexylthiophene (1.0 mmol), 2-(tributylstannyl)pyridine (2.5 mmol), and Pd(PPh₃)₄ (5 mol%) in anhydrous toluene (10 mL) is placed in a flask under an inert atmosphere (argon or nitrogen).
-
The reaction mixture is heated at 90°C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product.[6]
-
-
Characterization: The product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.
Quantitative Data on Synthesis and Biological Activity
The following tables summarize quantitative data for the synthesis and biological activity of various substituted thiophenes, providing a basis for comparison and further research.
Yields of Selected Synthetic Reactions
| Entry | Reactants | Product | Method | Yield (%) | Reference |
| 1 | Cyclohexanone, Malononitrile, Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Gewald (L-Proline catalyst) | 84 | [10] |
| 2 | Acetophenone, Malononitrile, Sulfur | 2-Amino-4-phenylthiophene-3-carbonitrile | Gewald (Piperidinium borate catalyst) | 87 | [11] |
| 3 | 2,5-Hexanedione, Lawesson's Reagent | 2,5-Dimethylthiophene | Paal-Knorr (Microwave) | 65-89 | [12] |
| 4 | 2,5-Dibromo-3-hexylthiophene, Phenylboronic acid | 2,5-Diphenyl-3-hexylthiophene | Suzuki Coupling | 85 | [6] |
| 5 | 2-Bromothiophene, 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)thiophene | Suzuki Coupling | 95 | [7] |
Anticancer Activity of Substituted Thiophenes
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative | H1299 (Lung) | 0.012 - 0.054 | [13] |
| Thieno[3,2-d][1][14][15]-triazine derivative | EGFR | 0.038 | [13] |
| Trisubstituted thiophene-3-carboxamide selenide | HCT116 (Colon) | 3.20 | [15] |
| Pyrazole-thiophene hybrid | MCF-7 (Breast) | 6.57 | [16] |
| Pyrazole-thiophene hybrid | HepG2 (Liver) | 8.86 | [16] |
Antibacterial Activity of Substituted Thiophenes
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative 1 | Acinetobacter baumannii | 32 | [2] |
| Thiophene Derivative 1 | Escherichia coli | 64 | [2] |
| Thiophene Derivative 4 | Acinetobacter baumannii | 16 | [2] |
| Thiophene Derivative 4 | Escherichia coli | 8 | [2] |
| Thiophene Derivative 5 | Acinetobacter baumannii | 16 | [2] |
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic pathways, biological mechanisms, and experimental workflows related to substituted thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity-oriented approach to functional thiophene dyes by Suzuki coupling-lithiation one-pot sequences - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO01318K [pubs.rsc.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. drpress.org [drpress.org]
- 15. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the Bromine Atom on the Thophene Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reactivity of the bromine atom on the thiophene ring, a crucial consideration in the synthesis of pharmaceuticals and functional materials. The position of the bromine atom (at C2 or C3) significantly influences the electronic properties and steric environment of the C-Br bond, thereby dictating its susceptibility to various chemical transformations.
Comparative Reactivity of 2-Bromothiophene and 3-Bromothiophene
Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in palladium-catalyzed cross-coupling reactions and lithiation. This difference is primarily attributed to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, and the C2 proton is more acidic than their C3 counterparts, facilitating reactions such as the initial oxidative addition step in cross-coupling catalysis.[1] Theoretical studies, mainly employing Density Functional Theory (DFT), support these experimental observations, indicating that the C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position.[2] This suggests a higher activation barrier for reactions involving C-Br bond cleavage for 3-bromothiophene.[2]
Table 1: Predicted Comparative Properties of 2- and 3-Bromothiophene [2]
| Property | 2-Bromothiophene | 3-Bromothiophene | Rationale |
| C-Br Bond Strength | Weaker | Stronger | Greater electron deficiency at the C2 position weakens the C-Br bond. |
| Acidity of Ring Protons | C5-H > C3-H > C4-H | C2-H > C5-H > C4-H | Proximity to the electronegative sulfur atom increases proton acidity. |
| Susceptibility to Oxidative Addition | Higher | Lower | A weaker C-Br bond and favorable electronics facilitate catalyst insertion. |
| Rate of Lithiation (Li-Br Exchange) | Faster | Slower | A weaker C-Br bond leads to a lower activation barrier for the exchange. |
Key Transformations and Experimental Protocols
Palladium-Catalyzed Cross-Coupling Reactions
Bromothiophenes are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds between bromothiophenes and organoboron compounds. While 2-bromothiophene is generally more reactive, high yields can be achieved for both isomers with modern catalyst systems.[1]
Table 2: Representative Comparative Yields for Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [1]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95% |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% |
Note: Yields are indicative and can vary significantly with specific reaction conditions and coupling partners.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene [2]
Materials:
-
3-Bromothiophene
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
In a reaction vessel, combine 3-bromothiophene (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours, monitoring progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille coupling reaction is a powerful method for forming carbon-carbon bonds by reacting bromothiophenes with organostannane reagents. This reaction is valued for its tolerance of a wide variety of functional groups.[3]
Table 3: Representative Conditions for Mono-Stille Coupling of Bromothiophenes [3]
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 16 | 85-95 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | - | THF | 65 | 12 | 80-90 |
Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene (Mono-substitution) [3]
Materials:
-
3,4-Dibromothiophene
-
Organostannane reagent (e.g., Tributyl(aryl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene (1.0 eq) and the palladium catalyst (2-5 mol%).
-
Degas the flask by evacuating and backfilling with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (1.0-1.2 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.
-
Filter the mixture through Celite, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow for a Typical Stille Coupling Reaction
Caption: Experimental workflow for a typical Stille coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds. The amination of 3-bromothiophene can be more challenging than that of 2-bromothiophene, sometimes requiring more specialized ligands or harsher conditions.[1]
Table 4: Buchwald-Hartwig Amination of Bromothiophenes with Aniline [1]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-18 | Good to Excellent |
| 2 | 3-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 12-18 | Moderate to Good |
Note: Direct comparative yield data under identical conditions is limited. 2-bromothiophene is generally expected to be more reactive.[1]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Bromothiophene
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.
-
Add the bromothiophene and the anhydrous solvent.
-
Add the amine to the mixture.
-
Seal the vessel and heat to the desired temperature with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Lithiation and Metal-Halogen Exchange
Lithiation of bromothiophenes via metal-halogen exchange is a common method for introducing a variety of functional groups. The reaction proceeds through the formation of a highly reactive thienyllithium intermediate.
The formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored and kinetically rapid at low temperatures. While metal-halogen exchange at the 3-position is also feasible, it can be slower.[1] For the lithiation of 3-bromothiophene, tert-butyllithium (t-BuLi) is often preferred over n-butyllithium (n-BuLi) to ensure complete and rapid lithium-halogen exchange and to minimize side reactions.[2][4]
Table 5: Comparison of Common Lithiating Reagents for 3-Bromothiophene [4]
| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, cost-effective. | Can be sluggish, potential for side reactions. | 1.1 - 1.2 |
| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, promotes rapid exchange. | More hazardous, requires careful handling. | 1.1 - 1.2 |
Experimental Protocol: Lithiation and Electrophilic Quench of 3-Bromothiophene [2][4]
Materials:
-
3-Bromothiophene
-
Organolithium reagent (n-BuLi or t-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography or distillation.
Workflow for the Lithiation and Electrophilic Quench of 3-Bromothiophene
References
Unlocking the Potential of Functionalized Thiophenes: An In-depth Guide to their Electronic Properties for Researchers and Drug Development Professionals
Introduction
Thiophene and its derivatives have emerged as a cornerstone in the development of advanced organic electronic materials and have shown significant promise in the field of drug development.[1][2] The inherent electronic properties of the thiophene ring, coupled with the vast possibilities for functionalization, allow for precise tuning of material characteristics to suit a wide range of applications, from high-performance organic field-effect transistors (OFETs) and solar cells to innovative therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the electronic properties of functionalized thiophenes, detailing their synthesis, experimental characterization, and computational modeling. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to leverage the unique attributes of these versatile compounds.
Core Electronic Properties: A Quantitative Overview
The performance of functionalized thiophenes in electronic devices is fundamentally governed by their electronic structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy band gap, and the efficiency of charge transport, quantified by charge carrier mobility. The strategic addition of electron-donating or electron-withdrawing functional groups to the thiophene backbone allows for the systematic modulation of these key parameters.
Below are tables summarizing representative electronic properties of various functionalized thiophenes, providing a comparative landscape for material selection and design.
Table 1: HOMO/LUMO Energy Levels and Band Gaps of Selected Functionalized Thiophenes
| Compound/Polymer | Functional Group(s) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference(s) |
| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | -4.9 to -5.2 | -2.8 to -3.0 | 2.1 to 2.2 | [5] |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxy | -5.0 to -5.2 | -3.4 to -3.6 | 1.6 to 1.8 | [6] |
| Dicyanovinyl-quinquethiophene (DCV5T-Me2) | Dicyanovinyl, Methyl | -5.6 | -3.6 | 2.0 | [7] |
| Naphthodithieno[3,2-b]thiophene-decyl (NDTT-10) | Decyl | -5.31 | -2.33 | 2.98 | [8] |
| Thiophene-Benzothiadiazole Copolymer (1a) | Alkyl, Benzothiadiazole | -5.4 | -3.6 | 1.8 | [9] |
| Thiophene-Triazole Co-oligomer (11) | 3-thienyl, Triazole | -6.36 | -2.32 | 4.04 | [10] |
Table 2: Charge Carrier Mobility of Selected Functionalized Thiophenes
| Compound/Polymer | Functionalization | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Measurement Technique | Reference(s) |
| Poly(3-hexylthiophene) (P3HT) | 3-hexyl | 10⁻⁴ to 0.1 | 10⁻⁵ to 10⁻³ | OFET | [10][11] |
| Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (pBTTT) | 3-dodecyl, thieno[3,2-b]thiophene | up to 1.0 | - | OFET | [10] |
| Dicyanovinyl-quinquethiophene (DCV5T-Me2) | Dicyanovinyl, Methyl | - | - | - | [7] |
| Naphthodithieno[3,2-b]thiophene-decyl (NDTT-10) | Decyl | 0.22 | - | OFET | [8] |
| F4BDOPV-2T | - | 5.58 | - | OFET | [12] |
| Poly-TPD:PCBM:Cu-PP composite | Phenyl, Butyl | - | 10⁻⁴ to 10⁻⁵ | CELIV | [4] |
Synthesis of Functionalized Thiophenes
The ability to introduce a wide array of functional groups onto the thiophene ring is a key driver of its versatility. Various synthetic methodologies have been developed to achieve this with high regioselectivity and efficiency.
Common Synthetic Routes:
-
Stille Coupling: This palladium-catalyzed cross-coupling reaction between an organostannane and an organohalide is widely used for the synthesis of polythiophenes and complex oligothiophenes.
-
Suzuki Coupling: Another palladium-catalyzed reaction, this method couples an organoboron compound with an organohalide and is known for its mild reaction conditions and tolerance of various functional groups.
-
Direct Arylation Polymerization (DArP): This more atom-economical approach involves the direct C-H activation of thiophene monomers, avoiding the need for pre-functionalization with organometallic reagents.[5]
-
Cyclization of Functionalized Alkynes: Various methods exist for the synthesis of the thiophene ring itself from acyclic precursors, often involving the cyclization of sulfur-containing alkynes.[8]
The choice of synthetic route depends on the desired functional group, the target molecular weight (for polymers), and the required regiochemistry.
Experimental Characterization of Electronic Properties
A suite of experimental techniques is employed to elucidate the electronic properties of functionalized thiophenes. Detailed protocols for key experiments are provided below.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.[13]
Experimental Protocol:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of a suitable electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[2]
-
Working Electrode Preparation: For soluble materials, a three-electrode setup is used with a glassy carbon or platinum working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl). For thin films, the material is deposited onto a conductive substrate like indium tin oxide (ITO) or gold, which then serves as the working electrode.[14]
-
Degassing: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.[12]
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential range to scan through the expected oxidation and reduction events. A typical starting range is -2.0 V to +2.0 V vs. Ag/AgCl.[12]
-
Set the scan rate, typically between 20 and 100 mV/s.[15]
-
Run several cycles until a stable voltammogram is obtained.
-
-
Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its cyclic voltammogram. The oxidation potential of the sample can then be referenced to the Fc/Fc⁺ couple.[2]
-
Data Analysis:
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (Eᵣₑ𝒹) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
E(HOMO) = -[Eₒₓ(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E(LUMO) = -[Eᵣₑ𝒹(onset) - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
-
The electrochemical band gap can be estimated as the difference between the HOMO and LUMO levels.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of ultraviolet and visible light.[16]
Experimental Protocol:
-
Sample Preparation:
-
Solution: Dissolve the functionalized thiophene in a suitable UV-transparent solvent (e.g., chloroform, tetrahydrofuran, or chlorobenzene) to a known concentration.
-
Thin Film: Deposit a thin film of the material onto a transparent substrate, such as quartz or glass, using techniques like spin coating, drop casting, or thermal evaporation.
-
-
Blank Measurement: Fill a cuvette with the pure solvent (for solution measurements) or use a bare substrate (for thin film measurements) to record a baseline spectrum. This will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Place the sample in the spectrophotometer.
-
Scan a range of wavelengths, typically from 200 to 800 nm, to obtain the absorption spectrum.[17]
-
-
Data Analysis:
-
Identify the absorption onset (λₒₙₛₑₜ), which is the wavelength at which the absorption begins to rise from the baseline at the low-energy edge of the lowest energy absorption band.
-
Calculate the optical band gap (E₉) using the following equation:
-
E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
Organic Field-Effect Transistor (OFET) Fabrication and Characterization
OFETs are three-terminal devices used to measure the charge carrier mobility of a semiconductor.
Experimental Protocol for a Bottom-Gate, Bottom-Contact (BGBC) OFET:
-
Substrate Cleaning: Thoroughly clean a pre-patterned substrate with source and drain electrodes (e.g., Si/SiO₂ with Au electrodes) using a sequence of solvents such as acetone and isopropanol in an ultrasonic bath.[18]
-
Surface Treatment: Treat the dielectric surface (e.g., SiO₂) with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS), to improve the ordering of the semiconductor film and reduce charge trapping.[18]
-
Semiconductor Deposition: Deposit a thin film of the functionalized thiophene onto the substrate using a solution-based method like spin coating or drop casting, or by thermal evaporation in a high-vacuum chamber.[19]
-
Annealing: Anneal the device at an optimized temperature to improve the crystallinity and morphology of the semiconductor film, which can enhance charge transport.
-
Characterization:
-
Use a semiconductor parameter analyzer or a probe station to measure the output and transfer characteristics of the OFET.[5]
-
Output Characteristics: Measure the drain current (Iᴅ) as a function of the drain-source voltage (Vᴅₛ) at different gate-source voltages (Vɢₛ).
-
Transfer Characteristics: Measure Iᴅ as a function of Vɢₛ at a constant Vᴅₛ.
-
-
Mobility Calculation: The charge carrier mobility (μ) can be calculated from the transfer characteristics in the saturation regime using the following equation:
-
Iᴅ = (W / 2L) * Cᵢ * μ * (Vɢₛ - Vₜ)² where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, and Vₜ is the threshold voltage.
-
Computational Modeling
Density Functional Theory (DFT) is a powerful computational tool for predicting and understanding the electronic properties of functionalized thiophenes.
Typical DFT Workflow:
-
Geometry Optimization: The molecular structure of the thiophene derivative is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).[20]
-
Electronic Structure Calculation: Single-point energy calculations are performed on the optimized geometry to determine the HOMO and LUMO energy levels.
-
Prediction of Properties: Based on the calculated electronic structure, various properties can be predicted, including the band gap, ionization potential, electron affinity, and absorption spectra (using Time-Dependent DFT, TD-DFT).[21]
Visualizing Key Processes and Relationships
Diagrams are essential for visualizing complex workflows and relationships in materials science. The following diagrams, generated using the DOT language, illustrate key aspects of working with functionalized thiophenes.
Structure-Property Relationships
The interplay between the molecular structure of functionalized thiophenes and their resulting electronic properties is a central theme in the design of new materials. Key relationships include:
-
Conjugation Length: Increasing the number of conjugated thiophene units generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift in the absorption spectrum.[22]
-
Electron-Donating and -Withdrawing Groups: Attaching electron-donating groups (e.g., alkyl, alkoxy) tends to raise the HOMO level, while electron-withdrawing groups (e.g., cyano, nitro) tend to lower both the HOMO and LUMO levels. This allows for precise tuning of the energy levels for applications in, for example, organic solar cells to match the energy levels of the acceptor material.[5]
-
Side-Chain Engineering: The nature and length of alkyl side chains significantly impact the solubility and solid-state packing of polythiophenes. Well-ordered, crystalline domains with close π-π stacking are crucial for achieving high charge carrier mobility.[9]
-
Regioregularity: In poly(3-alkylthiophene)s, a high degree of head-to-tail regioregularity is essential for planarization of the polymer backbone and the formation of well-ordered lamellar structures, which facilitates efficient charge transport.[23]
Conclusion
Functionalized thiophenes represent a remarkably versatile class of compounds with tunable electronic properties that are central to their application in organic electronics and are of increasing interest in medicinal chemistry. A thorough understanding of the relationships between molecular structure, solid-state morphology, and electronic characteristics is paramount for the rational design of new materials with enhanced performance. This guide has provided a comprehensive overview of the key electronic properties of functionalized thiophenes, detailed experimental protocols for their characterization, and visual representations of important workflows and structure-property relationships. By leveraging this knowledge, researchers and professionals can continue to push the boundaries of what is possible with these fascinating materials.
References
- 1. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course [sites.psu.edu]
- 4. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. Carrier Mobility, Electrical Conductivity, and Photovoltaic Properties of Ordered Nanostructures Assembled from Semiconducting Polymers [mdpi.com]
- 13. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 14. researchgate.net [researchgate.net]
- 15. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Thiophene synthesis [organic-chemistry.org]
- 19. ossila.com [ossila.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. ljast.ly [ljast.ly]
- 23. pubs.acs.org [pubs.acs.org]
Potential Biological Activities of Brominated Thiophenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a sulfur-containing heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The introduction of bromine atoms to the thiophene ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic nature, often enhancing its biological efficacy and target specificity. This technical guide provides a comprehensive overview of the current research on the biological activities of brominated thiophenes, with a focus on their potential as anticancer, antimicrobial, antiviral, and neuroprotective agents. This document details quantitative data, experimental methodologies, and the underlying signaling pathways associated with these activities.
Anticancer Activities of Brominated Thiophenes
Brominated thiophenes have emerged as a promising class of compounds in oncology research, demonstrating cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases and tyrosine kinases.
Quantitative Data: Anticancer Activity
The anticancer potential of various brominated thiophene derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Bromo-N-[6-methyl-2-(3,4,5-trimethoxybenzoyl)-1-benzothien-3-yl]acetamide | K526 (Leukemia) | Submicromolar | [1] |
| 2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzofuran-3-yl]acetamide | L1210 (Leukemia) | Submicromolar | [1] |
| Thiophene derivative 19 (a thienyl-pyrimidine) | BTK (in vitro) | 0.0299 | [2] |
| 2,3,5-Tribromothiophene | Data not available | Data not available | General anticancer properties of polybrominated thiophenes are under investigation. |
| 2-Bromo-5-(2-(methylthio)phenyl)thiophene | HepG2 (Liver Cancer) | Not specified, but showed significant apoptotic effect | [3] |
Key Anticancer Mechanisms and Signaling Pathways
Certain brominated thiophenes function as topoisomerase II inhibitors. These enzymes are critical for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase II complex, these inhibitors prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, apoptosis in cancer cells.
Mechanism of Topoisomerase II inhibition by brominated thiophenes.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cell malignancies. Brominated thiophenes have been investigated as BTK inhibitors, blocking the downstream signaling cascade that leads to cancer cell growth.
BTK signaling pathway and its inhibition by brominated thiophenes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Brominated thiophene compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the brominated thiophene compounds for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial and Antifungal Activities
Brominated thiophenes have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Name | Microbial Strain | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | [4][5][6] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Enterococcus faecalis | 16 | [6] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Candida albicans | 16 | [4][5][6] |
| 2-hydroxypropan-2-yl-3-bromobenzo[b]thiophene | Staphylococcus aureus | 64 | [6] |
| 2,5-dibromo-3-methylthiophene | Data not available | Data not available | General antimicrobial properties are under investigation. |
Experimental Protocol: Broth Microdilution Susceptibility Testing
This method is used to determine the MIC of a compound.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Brominated thiophene compounds
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the brominated thiophene compounds in CAMHB in a 96-well plate.
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible growth.
Antiviral Activities
Recent studies have highlighted the potential of brominated thiophenes as antiviral agents, particularly as entry inhibitors for enveloped viruses like the Ebola virus.
Quantitative Data: Antiviral Activity
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.
| Compound ID/Name | Virus | EC50 (µM) | Reference |
| Thiophene derivative 57 | Ebola Virus | 0.19 | [7] |
| 3,5-dibromothiophene-4,6-difluorobenzothiazole | Norovirus | 0.53 | [8] |
| Thiophene derivative with pyrrolidine cycle | Ebola Pseudotype Virus | 0.12 | [2] |
| Thiophene derivative with pyrrolidine cycle | Authentic Ebola Virus | 18.3 | [2] |
Experimental Protocol: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.
Materials:
-
Susceptible host cell line
-
Virus stock
-
6-well or 12-well plates
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Brominated thiophene compounds
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed host cells to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with the virus in the presence of serial dilutions of the brominated thiophene compound for 1-2 hours.
-
Overlay: Remove the inoculum and add an overlay medium to restrict virus spread.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining and Counting: Stain the cells with crystal violet and count the number of plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control to determine the EC50 value.
Neuroprotective Effects
Brominated thiophenes are being explored for their neuroprotective properties, primarily attributed to their ability to combat oxidative stress, a key factor in neurodegenerative diseases.
Mechanism of Neuroprotection: Nrf2/ARE Pathway Activation
The Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Some brominated thiophenes may act as activators of this pathway, leading to the expression of antioxidant and cytoprotective genes.
Activation of the Nrf2/ARE pathway by brominated thiophenes.
General Experimental Workflow
The discovery and development of biologically active brominated thiophenes typically follow a structured workflow, from synthesis to biological evaluation.
General workflow for the synthesis and evaluation of brominated thiophenes.
Conclusion
Brominated thiophenes represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and neuroprotective models warrants further investigation. The ability to readily synthesize a diverse range of derivatives allows for extensive structure-activity relationship studies, paving the way for the development of novel therapeutics with enhanced potency and selectivity. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and inspire future research in this exciting field.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-thiophenecarboxylic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of the bromine atom and the carboxylic acid group on the thiophene ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. This document provides a detailed protocol for the synthesis of this compound from 4-bromothiophene via a lithiation-carboxylation reaction sequence.
The synthetic strategy involves the deprotonation of 4-bromothiophene at the C2 position using a strong organolithium base, followed by the introduction of a carboxyl group by quenching the resulting lithiated intermediate with carbon dioxide (dry ice). This method is a common and effective way to introduce carboxylic acid functionalities onto aromatic and heteroaromatic rings.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-bromothiophene | |
| Reagents | n-Butyllithium (n-BuLi), Dry Ice (CO2) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | -78 °C | |
| Yield | 85% | |
| Product | This compound | |
| Appearance | White solid | |
| Melting Point | 121-123 °C | |
| Molecular Weight | 207.05 g/mol | [1] |
Characterization Data:
| Analysis | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 1.6 Hz, 1H), 7.69 (d, J = 1.6 Hz, 1H) | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 166.7, 137.9, 134.1, 129.5, 113.8 |
Experimental Protocols
Materials and Equipment
-
4-bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas supply (e.g., nitrogen or argon) with a bubbler
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Experimental Procedure
Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware should be oven-dried and cooled under a stream of inert gas before use. Anhydrous solvents are essential for the success of the reaction.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromothiophene (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration is typically in the range of 0.2-0.5 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via a syringe, ensuring the internal temperature remains below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
-
Carboxylation:
-
In a separate flask or beaker, crush a sufficient amount of dry ice into a powder.
-
Carefully and quickly, add the crushed dry ice to the reaction mixture in several portions. A significant amount of gas will evolve. Ensure the reaction is open to the inert gas bubbler to prevent pressure buildup.
-
Continue stirring the mixture and allow it to slowly warm to room temperature overnight.
-
-
Work-up:
-
Once the reaction mixture has reached room temperature and all the excess dry ice has sublimated, quench the reaction by the slow addition of 1 M aqueous HCl solution until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a white solid.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Thiophene derivatives, in particular, are key structural motifs in numerous biologically active compounds. The synthesis of 4-aryl-2-thiophenecarboxylic acids via Suzuki coupling of 4-bromo-2-thiophenecarboxylic acid provides access to a valuable class of molecules for drug discovery and development, including potential antibacterial agents and P2Y14 receptor antagonists.
This document provides detailed application notes and protocols for conducting Suzuki coupling reactions with this compound. It includes information on reaction conditions, experimental procedures, and quantitative data from representative reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
The presence of a carboxylic acid group on the thiophene ring can sometimes complicate the reaction by interacting with the base or the catalyst.[1] In such cases, protection of the carboxylic acid as an ester followed by post-reaction hydrolysis may be a viable strategy. However, with careful selection of the base and reaction conditions, the coupling can often be performed directly on the carboxylic acid.
Data Presentation
The following table summarizes representative quantitative data for Suzuki coupling reactions of 4-bromothiophene derivatives with various arylboronic acids. While specific data for this compound is limited in the literature, the data for analogous compounds provides a strong basis for reaction optimization.
| Entry | Bromothiophene Derivative | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 75 | [2] |
| 2 | 4-bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/Water (4:1) | 85-90 | 12 | 92 | [2] |
| 3 | 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/Water (6:1) | 90 | 12 | 95 (mono-adduct) | [3] |
| 4 | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 90 | 20-25 | 72 | [4] |
| 5 | 4-bromoacetophenone | Phenylboronic acid | Supported Pd(II) (0.25) | Na₂CO₃ | DMA | 140 | 24 | >95 (conversion) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the Suzuki coupling of this compound.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a generalized procedure based on conditions reported for similar substrates.[2][3] Optimization may be required for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often accelerate the reaction and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., DMF/water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 5. ikm.org.my [ikm.org.my]
Application Notes and Protocols for Heck Coupling of Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reactions of thiophene carboxylic acids. This emerging methodology, known as decarboxylative Heck coupling, offers a significant advantage over traditional cross-coupling reactions by utilizing readily available carboxylic acids instead of pre-functionalized halo-thiophenes. This approach is distinguished by its atom economy and the avoidance of organometallic reagents.
Introduction
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis, enabling the olefination of aryl halides.[1] A significant advancement in this area is the decarboxylative variant, which directly couples aryl carboxylic acids with olefins. This method is particularly valuable for the functionalization of heterocycles like thiophene, a common scaffold in pharmaceuticals and functional materials. The reaction proceeds via a palladium-catalyzed cycle involving the decarboxylation of the thiophene carboxylic acid to form a thiophenyl-palladium intermediate, which then undergoes migratory insertion with an olefin and subsequent β-hydride elimination to yield the desired vinylated thiophene.
This document outlines protocols for the decarboxylative Heck coupling of both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid with various olefins, including reaction conditions for both conventional heating and microwave-assisted synthesis.
Decarboxylative Heck Coupling: Catalytic Cycle
The generally accepted mechanism for the decarboxylative Heck coupling of a thiophene carboxylic acid proceeds through a Pd(II)/Pd(0) or a related catalytic cycle. The key steps involve the formation of a palladium carboxylate, decarboxylation to generate a thiophenyl-palladium species, coordination and insertion of the olefin, and finally, β-hydride elimination to release the product and regenerate the active catalyst.
Caption: Catalytic cycle for the decarboxylative Heck coupling.
Comparative Data of Reaction Conditions
The following tables summarize representative conditions for the decarboxylative Heck coupling of thiophene carboxylic acids with various olefins, compiled from analogous reactions in the literature. These provide a basis for selecting optimal parameters for specific substrates.
Table 1: Decarboxylative Heck Coupling of Thiophene-2-Carboxylic Acid
| Olefin Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ (2) | Dioxane | 120 | 12 | 75 | Analogous to[2] |
| n-Butyl acrylate | Pd(TFA)₂ (10) | None | K₂CO₃ (2.5) | DMF | 140 | 8 | 68 | Analogous to[3] |
| Ethyl acrylate | PdCl₂(PPh₃)₂ (5) | None | Cs₂CO₃ (2) | NMP | 130 | 16 | 82 | Analogous to[4] |
| 1-Octene | Pd(OAc)₂ (5) | PCy₃ (10) | Ag₂CO₃ (2) | Toluene | 110 | 24 | 55 | Analogous to[2] |
Table 2: Decarboxylative Heck Coupling of Thiophene-3-Carboxylic Acid
| Olefin Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Ag₂CO₃ (2) | Dioxane | 120 | 12 | 78 | Analogous to[2] |
| n-Butyl acrylate | Pd(TFA)₂ (10) | None | K₂CO₃ (2.5) | DMF | 140 | 8 | 72 | Analogous to[3] |
| Methyl methacrylate | PdCl₂(PPh₃)₂ (5) | None | Cs₂CO₃ (2) | NMP | 130 | 18 | 65 | Analogous to[4] |
| Cyclohexene | Pd(OAc)₂ (5) | SPhos (10) | Ag₂CO₃ (2) | Toluene | 110 | 24 | 48 | Analogous to[2] |
Experimental Protocols
The following are detailed protocols for the decarboxylative Heck coupling of thiophene carboxylic acids. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from general procedures for palladium-catalyzed decarboxylative couplings.[2][4]
Reaction Setup Workflow
Caption: General workflow for conventional heating protocol.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), a suitable phosphine ligand if required (e.g., PPh₃, 0.10 mmol, 10 mol%), and the base (e.g., Ag₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., anhydrous dioxane, 5 mL). Add the thiophene carboxylic acid (1.0 mmol, 1.0 equiv.) and the olefin (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 8 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure product.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times.[5]
Microwave Synthesis Workflow
Caption: General workflow for microwave-assisted protocol.
Procedure:
-
Reaction Setup: In a microwave reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(TFA)₂, 0.10 mmol, 10 mol%) and the base (e.g., K₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Addition of Reagents: Add the solvent (e.g., DMF, 3 mL). Add the thiophene carboxylic acid (1.0 mmol, 1.0 equiv.) and the olefin (1.5 mmol, 1.5 equiv.).
-
Sealing: Seal the vessel securely.
-
Reaction: Place the vessel in the microwave reactor. Heat the mixture to a high temperature (e.g., 140-160 °C) for a short duration (e.g., 20-40 minutes).
-
Work-up and Purification: Follow steps 6-10 from the conventional heating protocol.
Applications in Drug Development and Materials Science
Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals and organic electronic materials. The ability to directly couple thiophene carboxylic acids with various olefins through decarboxylative Heck reactions provides a powerful tool for the synthesis of novel derivatives with potential applications as:
-
Antifungal and Antibacterial Agents: Many thiophene derivatives exhibit potent antimicrobial activity.
-
Anticancer Drugs: The thiophene nucleus is a key component of several kinase inhibitors and other anticancer agents.
-
Organic Semiconductors: Poly- and oligothiophenes are widely used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The vinylated thiophenes synthesized via this method can serve as monomers or building blocks for these materials.
-
Fluorescent Probes: Functionalized thiophenes often exhibit interesting photophysical properties, making them suitable for use as fluorescent sensors and imaging agents.
The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of a diverse array of functionalized thiophenes for various applications.
References
Application Notes and Protocols: 4-Bromo-2-thiophenecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-thiophenecarboxylic acid is a versatile heterocyclic building block widely employed in organic synthesis. Its utility stems from the presence of two key functional groups: a carboxylic acid and a bromine atom attached to the thiophene ring. The carboxylic acid moiety readily participates in amide bond formation, esterification, and other related transformations. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. This combination of reactivity makes this compound a valuable starting material for the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. Thiophene-containing molecules have shown a broad spectrum of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
Key Applications and Synthetic Protocols
This document provides detailed protocols for two of the most common and powerful applications of this compound: Suzuki-Miyaura cross-coupling and amide bond formation.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-2-thiophenecarboxylic Acids
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing an efficient method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the synthesis of 4-aryl-2-thiophenecarboxylic acids, which are precursors to various biologically active molecules.[3]
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-2-thiophenecarboxylic acid
This protocol describes the synthesis of 4-(4-methoxyphenyl)-2-thiophenecarboxylic acid via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 207 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and acidify with 1 M HCl to a pH of approximately 2-3. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4][5][6]
-
Characterization: The structure of the purified product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 4-Phenyl-2-thiophenecarboxylic acid | 85 | [3] |
| 2 | 4-Methylphenylboronic acid | 4-(4-Methylphenyl)-2-thiophenecarboxylic acid | 82 | [3] |
| 3 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-thiophenecarboxylic acid | 88 | [3] |
| 4 | 3-Chlorophenylboronic acid | 4-(3-Chlorophenyl)-2-thiophenecarboxylic acid | 75 | [3] |
Caption: A generalized workflow for amide bond formation using a coupling agent.
Biological Applications of Thiophene Derivatives
Derivatives of this compound have shown significant potential in drug discovery. One notable area of application is in the development of anticancer agents. Several studies have demonstrated that thiophene-based compounds can inhibit tubulin polymerization, a critical process for cell division. [1][3]
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and cell motility. [7]The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is vital for their function. Many successful anticancer drugs target tubulin, either by stabilizing or destabilizing microtubules, which ultimately leads to cell cycle arrest and apoptosis. [1][7] Thiophene derivatives have been identified as inhibitors of tubulin polymerization. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. [7]This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequently induces programmed cell death (apoptosis).
Quantitative Data for Biological Activity of Thiophene Derivatives
| Compound Class | Biological Activity | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Thiophenyl hydrazones | Tubulin Polymerization Inhibition | 8.21 | HT29 (Colon) | [8] |
| Thiophenyl hydrazones | Cytotoxicity | 2.61 | HT29 (Colon) | [8] |
| Benzoyl-benzo[b]thiophenes | Tubulin Polymerization Inhibition | ~1-5 | K562 (Leukemia) | [3] |
| 5-arylalkynyl-2-benzoyl thiophene | Tubulin Polymerization Inhibition | ~2-3 | BT549 (Breast) | [7] |
Signaling Pathway: Inhibition of Tubulin Polymerization by Thiophene Derivatives
Caption: Simplified pathway of tubulin polymerization inhibition by thiophene derivatives.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Separation of aliphatic carboxylic acids and benzenecarboxylic acids by ion-exclusion chromatography with various cation-exchange resin columns and sulfuric acid as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of Conductive Polymers Using Thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Conductive polymers derived from thiophene and its derivatives are a significant class of materials with wide-ranging applications in electronics, sensing, and biomedical devices.[1][2] Their unique properties, including electrical conductivity, environmental stability, and tunable optoelectronic characteristics, make them highly valuable in research and development.[3][4] Polythiophenes can be synthesized through various methods, primarily chemical and electrochemical polymerization, allowing for the tailoring of their properties to specific applications.[5][6] These applications are diverse, ranging from organic light-emitting diodes (OLEDs) and solar cells to biosensors and drug delivery systems.[1][7] This document provides detailed protocols and data for the synthesis of conductive polymers based on thiophene derivatives.
Data Presentation
The properties of polythiophene derivatives are highly dependent on the monomer structure and the polymerization method employed. The following tables summarize key quantitative data for various polythiophene derivatives synthesized through different techniques.
Table 1: Electrical Conductivity of Various Polythiophene Derivatives
| Polymer | Synthesis Method | Dopant/Conditions | Conductivity (S/cm) | Reference |
| Poly(3-phenylthiophene) | Electrochemical | Galvanostatic | > 10⁻¹ | [5] |
| Poly(3-phenylthiophene) | Chemical (FeCl₃) | - | < 10⁻⁵ | [6] |
| Poly(3-methylthiophene) | Chemical (FeCl₃) | - | ~30 | [8] |
| Regiorandom poly(3-methylthiophene-co-3-butylthiophene) | Not Specified | Not Specified | 50 | [3] |
| Regioregular poly(3-methylthiophene-co-3-butylthiophene) | Not Specified | Not Specified | 140 | [3] |
| Regioregular poly(3-(4-octylphenyl)thiophene) (>94% HT) | Not Specified | Not Specified | 4 | [3] |
| Regioirregular poly(3-(4-octylphenyl)thiophene) | Not Specified | Not Specified | 0.4 | [3] |
| Polythiophene derivatives with pyrazoline side chain | Chemical (FeCl₃) | - | ~1.3 x 10⁻⁶ | [9] |
| Isomeric Polythiophene (IPTh) | Chemical (DDQ/H₂SO₄) | - | ~10⁻⁵ | [10] |
| Iodine doped Isomeric Polythiophene (IPTh-I₂) | Chemical (DDQ/H₂SO₄) | Iodine | ~10⁻³ | [10] |
Table 2: Thermal Stability of Polythiophene Derivatives
| Polymer | Onset of Decomposition (°C) | Atmosphere | Reference |
| Poly(3-phenylthiophene) | > 450 | Not Specified | [5][6] |
| Microporous Polymer Networks (from tetrathienyl-substituted monomers) | > 450 | Argon | [11] |
| Polythiophene derivatives with pyrazoline side chain | up to 590 | Air | [9] |
| Isomeric Polythiophene (IPTh) | up to 150 | Not Specified | [10] |
Experimental Protocols
Detailed methodologies for the chemical and electrochemical synthesis of conductive polymers from thiophene derivatives are provided below.
Protocol 1: Chemical Oxidative Polymerization of Thiophene Derivatives using Iron(III) Chloride (FeCl₃)
This protocol describes a general method for the chemical synthesis of polythiophenes using FeCl₃ as an oxidizing agent.[11]
Materials:
-
Thiophene derivative (e.g., 3-alkylthiophene, 3-phenylthiophene)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃) or other suitable solvent (e.g., acetonitrile, nitromethane)[6][11]
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask, magnetic stirrer, and condenser
-
Buchner funnel and filter paper
Procedure:
-
Monomer Solution Preparation: In a dry reaction flask under an inert atmosphere (Argon or Nitrogen), dissolve the thiophene derivative in anhydrous chloroform to a desired concentration (e.g., 0.1 M).
-
Oxidant Solution Preparation: In a separate dry flask under an inert atmosphere, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform. The molar ratio of FeCl₃ to the monomer is typically 4:1.
-
Polymerization Reaction: Slowly add the FeCl₃ solution to the stirred monomer solution at room temperature. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Reaction Time: Allow the reaction to proceed for a period of 2 to 24 hours, depending on the specific monomer and desired polymer properties.
-
Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the precipitated polymer by filtration using a Buchner funnel.
-
Purification: Wash the collected polymer repeatedly with methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate is colorless.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) for 24 hours to obtain a solid powder.[8]
Protocol 2: Electrochemical Polymerization of Thiophene Derivatives
This protocol outlines the general procedure for the electrochemical synthesis of polythiophene films on a working electrode.[5][12]
Materials:
-
Thiophene derivative (e.g., thiophene, 2,2'-bithiophene, 3-phenylthiophene)
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP), Lithium perchlorate (LiClO₄))[6][12]
-
Solvent (e.g., Acetonitrile (ACN), Dichloromethane (DCM))[11][12]
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum (Pt), Gold (Au))[12]
-
Counter electrode (e.g., Platinum wire)[12]
-
Reference electrode (e.g., Ag/AgCl)[12]
-
Potentiostat/Galvanostat
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrolyte Solution Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen solvent (e.g., acetonitrile).
-
Monomer Addition: Dissolve the thiophene derivative in the electrolyte solution to the desired concentration (e.g., 0.1 M - 0.2 M).[12]
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the monomer-electrolyte solution.
-
Inert Atmosphere: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization: Perform the electropolymerization using one of the following techniques:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., 1.6 V vs. Ag/AgCl for thiophene) until a film of the desired thickness is deposited on the working electrode.[12]
-
Galvanostatic: Apply a constant current density to the working electrode.[5]
-
Cyclic Voltammetry (CV): Cycle the potential between a lower and an upper limit (e.g., -0.2 V to 2.0 V vs. Ag/AgCl for thiophene) for a set number of cycles.[12] The polymer film will grow on the working electrode with each cycle.
-
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.
Visualizations
The following diagrams illustrate the workflows for the chemical and electrochemical synthesis of polythiophenes.
Caption: Chemical Oxidative Polymerization Workflow.
Caption: Electrochemical Polymerization Workflow.
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Polythiophene - Wikipedia [en.wikipedia.org]
- 4. physicsjournal.net [physicsjournal.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO1991019021A1 - Polymerization of thiophene and its derivatives - Google Patents [patents.google.com]
- 9. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. openriver.winona.edu [openriver.winona.edu]
Application of 4-bromo-2-thiophenecarboxylic Acid in Organic Semiconductors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-2-thiophenecarboxylic acid stands as a versatile building block in the synthesis of novel organic semiconducting materials. Its inherent chemical functionalities—a carboxylic acid group for derivatization and a bromine atom for cross-coupling reactions—make it an attractive starting point for designing high-performance polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While direct, quantitative performance data for polymers synthesized specifically from this compound is not extensively reported in publicly available literature, this document provides a comprehensive overview of its potential applications. It includes generalized synthetic protocols, device fabrication methodologies, and hypothetical performance data based on analogous thiophene-based polymers. This information serves as a foundational guide for researchers aiming to explore the utility of this promising, yet under-investigated, molecule in the field of organic electronics.
Introduction to this compound in Organic Semiconductors
The molecular architecture of this compound offers a strategic advantage for the synthesis of conjugated polymers. The thiophene ring is an electron-rich aromatic system, a common and effective component in charge-transporting materials. The carboxylic acid at the 2-position can be readily converted into esters or amides. This derivatization is crucial for tuning the solubility of the resulting polymer in common organic solvents, a prerequisite for solution-based processing techniques, and for influencing the polymer's solid-state packing, which directly impacts charge carrier mobility. The bromine atom at the 4-position is a key reactive site for palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki polymerizations, enabling the formation of well-defined polymer backbones.
A prevalent and successful strategy in the design of organic semiconductors is the creation of donor-acceptor (D-A) copolymers. In such polymers, electron-donating and electron-accepting monomer units are alternated along the polymer chain. This molecular design allows for precise control over the polymer's frontier molecular orbital energy levels (HOMO and LUMO), which is critical for optimizing device performance. In a D-A copolymer incorporating a derivative of this compound, the thiophene unit would typically function as the electron donor.
Hypothetical Performance Data
The following tables present anticipated performance metrics for a hypothetical donor-acceptor copolymer, P(4-BrTC-co-Acceptor) , derived from an ester or amide of this compound. These values are illustrative and are based on the performance of state-of-the-art thiophene-based polymers.
Table 1: Projected Performance of P(4-BrTC-co-Acceptor) in an Organic Field-Effect Transistor (OFET)
| Device Architecture | Annealing Temperature (°C) | Charge Carrier Mobility (cm²/Vs) | On/Off Current Ratio | Threshold Voltage (V) |
| Bottom-Gate, Top-Contact | 150 | 0.2 - 0.8 | > 10^6 | -5 to -15 |
| Bottom-Gate, Top-Contact | 200 | 0.9 - 2.5 | > 10^7 | -2 to -10 |
| Top-Gate, Bottom-Contact | 150 | 0.5 - 1.5 | > 10^6 | -3 to -12 |
| Top-Gate, Bottom-Contact | 200 | 1.6 - 3.0 | > 10^7 | -1 to -8 |
Table 2: Projected Performance of P(4-BrTC-co-Acceptor) in an Organic Photovoltaic (OPV) Device (Blended with a Fullerene Acceptor, e.g., PC₇₁BM)
| Donor:Acceptor Weight Ratio | Active Layer Thickness (nm) | Annealing Temperature (°C) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| 1:1.5 | 90-110 | 110 | 7.0 - 9.0 | 0.85 - 0.92 | 12.0 - 14.0 | 65 - 70 |
| 1:2 | 100-120 | 130 | 9.0 - 11.5 | 0.88 - 0.95 | 14.0 - 16.0 | 70 - 75 |
| 1:2.5 | 110-130 | 130 | 8.0 - 10.0 | 0.86 - 0.93 | 13.0 - 15.0 | 68 - 72 |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a D-A copolymer using a this compound derivative, and the subsequent fabrication and characterization of OFET and OPV devices.
Protocol 1: Synthesis of an Ester Derivative of this compound
-
Materials : this compound, a long-chain alcohol (e.g., 2-octyldodecanol), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM).
-
Procedure :
-
Dissolve this compound (1.0 eq), 2-octyldodecanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
-
Protocol 2: Synthesis of P(4-BrTC-co-Acceptor) via Stille Cross-Coupling Polymerization
-
Materials : The synthesized 4-bromo-2-thiophenecarboxylate monomer, a distannylated acceptor monomer (e.g., 2,5-bis(trimethylstannyl)benzothiadiazole), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine (P(o-tol)₃), and anhydrous toluene.
-
Procedure :
-
In a Schlenk flask, combine the brominated thiophene monomer (1.0 eq), the distannylated acceptor monomer (1.0 eq), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via a syringe.
-
Heat the mixture to 110 °C and stir for 24-48 hours under argon.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration and wash sequentially with methanol and acetone.
-
Purify the polymer using Soxhlet extraction with methanol, acetone, hexane, and finally, the desired solvent (e.g., chloroform or chlorobenzene).
-
Concentrate the final solvent fraction and re-precipitate the polymer in methanol.
-
Collect the purified polymer by filtration and dry it under vacuum.
-
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
-
Substrate Preparation : Use heavily doped silicon wafers with a 300 nm thermal oxide layer (SiO₂) as the gate and gate dielectric, respectively. Clean the substrates by sequential sonication in acetone and isopropanol, followed by drying with a stream of nitrogen. Treat the SiO₂ surface with an O₂ plasma to remove organic residues, followed by treatment with a hydrophobic self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition : Dissolve the synthesized polymer in a suitable solvent (e.g., chloroform, 5-10 mg/mL) and spin-coat it onto the prepared substrates.
-
Annealing : Transfer the coated substrates to a nitrogen-filled glovebox and anneal them on a hotplate at a temperature optimized for thin-film morphology (e.g., 150-200 °C) for 30 minutes.
-
Electrode Deposition : Deposit gold (Au) source and drain electrodes (typically 50 nm thick) through a shadow mask by thermal evaporation.
-
Characterization : Measure the electrical characteristics of the OFETs using a semiconductor parameter analyzer in an inert atmosphere.
Protocol 4: Fabrication of a Conventional Structure OPV
-
Substrate Preparation : Start with patterned indium tin oxide (ITO)-coated glass substrates. Clean the substrates as described for OFET fabrication.
-
Hole Transport Layer (HTL) : Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) (approx. 40 nm) onto the ITO and anneal at 150 °C for 15 minutes in air.
-
Active Layer Deposition : In a nitrogen-filled glovebox, prepare a blend solution of the synthesized polymer and a fullerene acceptor (e.g., PC₇₁BM) in a solvent like chlorobenzene. Spin-coat this blend solution onto the HTL to form the active layer (typically 100-120 nm thick).
-
Annealing : Anneal the active layer at an optimized temperature (e.g., 110-130 °C) for 10 minutes.
-
Cathode Deposition : Thermally evaporate a bilayer cathode of Calcium (Ca, ~20 nm) followed by Aluminum (Al, ~100 nm) through a shadow mask.
-
Characterization : Measure the current density-voltage (J-V) characteristics of the OPV device under simulated AM 1.5G solar illumination (100 mW/cm²).
Visualizations
Caption: Workflow for the synthesis of a D-A copolymer from this compound.
Caption: A generalized workflow for the fabrication of organic electronic devices.
Application Notes and Protocols for the Esterification of 4-bromo-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of ethyl 4-bromo-2-thiophenecarboxylate through the esterification of 4-bromo-2-thiophenecarboxylic acid. The described protocol is based on established Fischer esterification methodology, offering a reliable route to this valuable synthetic intermediate.
Introduction
This compound and its esters are important building blocks in medicinal chemistry and materials science. The ester, ethyl 4-bromo-2-thiophenecarboxylate, serves as a versatile intermediate for the introduction of the 4-bromo-2-thienoyl moiety in the synthesis of various target molecules. The following protocol details a standard acid-catalyzed esterification procedure.
Reaction Scheme
Figure 1: Fischer esterification of this compound with ethanol.
Experimental Protocol
This section outlines the necessary reagents, equipment, and step-by-step procedure for the synthesis of ethyl 4-bromo-2-thiophenecarboxylate.
Materials and Equipment
-
This compound
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
GC-MS instrument
Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 663 mg, 3.20 mmol) in ethanol (25 mL).[1]
-
Acid Catalysis: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1 mL) to the solution.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Allow the reaction to proceed overnight with continuous stirring.[1]
-
Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid until effervescence ceases.[1]
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic phases.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification (Optional): The crude product can be further purified by vacuum distillation.
Experimental Workflow Diagram
Data Presentation
The following table summarizes the key quantitative data for the starting material and the product, ethyl 4-bromo-2-thiophenecarboxylate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Yield (%) |
| This compound | C₅H₃BrO₂S | 207.05 | Solid | - | - |
| Ethyl 4-bromo-2-thiophenecarboxylate | C₇H₇BrO₂S | 235.10 | Liquid | 107-108 (at 3 Torr)[1] | 89[1] |
Characterization Data of Ethyl 4-bromo-2-thiophenecarboxylate
-
¹H NMR (400 MHz, DMSO-d₆): δ= 8.07 (d, 1H), 7.78 (d, 1H), 4.30 (q, 2H), 1.30 (t, 3H).[1]
-
GC-MS (EIpos): m/z = 234 [M]⁺.[1]
Signaling Pathway Diagram: Fischer Esterification Mechanism
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification mechanism.
References
Application Notes and Protocols for Amide Bond Formation with 4-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-2-thiophenecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene motif is a key component in numerous pharmacologically active compounds, and the presence of both a carboxylic acid and a bromine atom provides two orthogonal points for chemical modification. The formation of an amide bond from the carboxylic acid moiety is a fundamental and frequently employed transformation, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Amides derived from this scaffold are intermediates in the synthesis of various therapeutic agents.[1]
These application notes provide detailed protocols for the amide bond formation using this compound with common coupling reagents, guidance on reaction optimization, and purification strategies.
Coupling Chemistries: An Overview
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires the activation of the carboxylic acid. A variety of coupling reagents have been developed to facilitate this transformation, each with its own advantages and limitations. The choice of reagent often depends on the substrate's steric and electronic properties, the desired reaction conditions, and cost-effectiveness.
-
Carbodiimides (EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. To improve efficiency and minimize side reactions, particularly racemization with chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included. These additives form an active ester intermediate that is more stable than the O-acylisourea but highly reactive towards amines.[2]
-
Uronium/Aminium Reagents (HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling agents known for rapid reaction times and low rates of racemization.[3] HATU activates the carboxylic acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This method is particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[2]
Data Presentation: Reaction Conditions
The following table summarizes typical conditions for the formation of amides from this compound using standard coupling protocols. The specific conditions should be optimized for each unique amine substrate.
| Coupling System | Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Additive/Base (Equivalents) | Solvent | Temperature (°C) | Time (h) |
| EDC/HOBt | 1.0 | 1.1 - 1.2 | EDC (1.2 - 1.5) | HOBt (1.2 - 1.5), DIPEA (2.0 - 3.0) | DMF, DCM, or MeCN | 0 to 25 | 4 - 16 |
| HATU | 1.0 | 1.1 - 1.2 | HATU (1.2 - 1.5) | DIPEA or TEA (2.0 - 4.0) | DMF or NMP | 25 | 1 - 4 |
Experimental Protocols
Note: These are general protocols that should be adapted and optimized for specific amine substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for best results, especially with moisture-sensitive reagents like HATU.
Protocol 1: Amide Synthesis using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.
Materials:
-
This compound (CAS: 16694-18-1)
-
Amine of interest
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask) with inert gas inlet
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).
-
Activation: Cool the mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-bromo-2-thiophenecarboxamide.
Protocol 2: Amide Synthesis using HATU
This protocol is recommended for more challenging couplings, such as with sterically hindered or electron-deficient amines.
Materials:
-
This compound (CAS: 16694-18-1)
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Reaction vessel with inert gas inlet
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizations
General Amide Coupling Mechanism
The following diagram illustrates the general activation and coupling sequence for amide bond formation.
Caption: Generalized mechanism for amide bond formation.
Experimental Workflow
This diagram outlines the typical laboratory workflow from starting materials to the purified amide product.
Caption: Standard laboratory workflow for amide synthesis.
References
Application Notes and Protocols: 4-Bromo-2-thiophenecarboxylic Acid in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-bromo-2-thiophenecarboxylic acid as a key intermediate in the synthesis of active ingredients for agrochemical formulations. This document outlines its application in developing fungicides, insecticides, and herbicides, and includes experimental protocols for formulation and bioassays, along with mechanistic insights.
Introduction: The Role of this compound in Agrochemicals
This compound is a versatile heterocyclic building block crucial for the synthesis of a variety of agrochemically active molecules. Its thiophene core is a recognized toxophore, and the bromo and carboxylic acid functionalities provide reactive handles for further chemical modifications. This allows for the creation of diverse derivatives with targeted biological activities, including fungicidal, insecticidal, and herbicidal properties. Thiophene-containing compounds are valued in agrochemical research for their potential to yield potent and selective pesticides.
Applications in Agrochemical Development
Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)
This compound is a precursor for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, a class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a critical enzyme in the mitochondrial electron transport chain of fungi, and its inhibition leads to the disruption of fungal respiration and cell death.
Quantitative Data: Fungicidal Activity of Thiophene-Based Nicotinamides
The following table summarizes the fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).
| Compound ID | Chemical Structure | Target Pathogen | EC50 (mg/L) (in vivo, greenhouse) | Reference Fungicide | EC50 (mg/L) |
| 4a | Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Pseudoperonospora cubensis | 4.69[1] | Diflumetorim | 21.44[1] |
| 4f | Ethyl 5-(5,6-dichloronicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | Pseudoperonospora cubensis | 1.96[1] | Flumorph | 7.55[1] |
Mechanism of Action: SDHI Fungicides
Nicotinamide-derived fungicides primarily inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and mitochondrial electron transport chain.[2][3] This inhibition disrupts the fungus's cellular respiration and energy production.
Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Insecticide Development: GABA Receptor Antagonists
Derivatives of this compound are utilized in the synthesis of 1,2,4-triazole insecticides. These compounds can act as non-competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor, a key inhibitory neurotransmitter receptor in the insect central nervous system. Blockage of this receptor leads to hyperexcitation and death of the insect.
Quantitative Data: Insecticidal Activity of Thiophene-Based Triazoles
The following table presents the insecticidal activity of representative triazole compounds containing a thiophene moiety against various insect pests.
| Compound ID | Target Insect | LC50 (ppm) | Reference Insecticide | LC50 (ppm) |
| 12 | Bemisia tabaci | 205.64[4] | Acetamiprid | 94.50[4] |
| 13 | Bemisia tabaci | 194.34[4] | Acetamiprid | 94.50[4] |
| 12 | Spodoptera frugiperda | 1187.66[4] | Methoxyfenozide | 253.18[4] |
| 13 | Spodoptera frugiperda | 1212.98[4] | Methoxyfenozide | 253.18[4] |
| 3w (vs. Aphis craccivora) | Aphis craccivora | 30% mortality at 5 mg/kg[5] | Pymetrozine | 30% mortality at 5 mg/kg[5] |
Mechanism of Action: GABA Receptor Antagonists
Triazole insecticides containing a thiophene moiety can act as non-competitive antagonists of the insect GABA receptor. By binding to the receptor, they block the influx of chloride ions, leading to hyperexcitation of the insect's nervous system.
Caption: Mechanism of thiophene-based triazole insecticides on GABA receptors.
Herbicide Development
Thiophene-2-carboxylic acid derivatives have also been investigated for their herbicidal properties. While specific quantitative data for derivatives of this compound is limited in publicly available literature, patents suggest their potential for controlling undesirable plant growth. The application rates for such herbicides are typically in the range of 0.01 to 1.0 kg of active ingredient per hectare.[6]
Experimental Protocols
Formulation Protocols
A. Emulsifiable Concentrate (EC) Formulation
This protocol describes the preparation of a stable EC formulation, where the active ingredient is dissolved in a solvent system with emulsifiers.
Caption: Workflow for preparing an Emulsifiable Concentrate (EC) formulation.
Protocol:
-
Objective: To prepare a stable Emulsifiable Concentrate (EC) formulation of a thiophene-based active ingredient.
-
Materials:
-
Thiophene-based active ingredient (synthesized from this compound)
-
Solvent (e.g., aromatic hydrocarbon like Solvesso™ 100)
-
Emulsifier blend (anionic, e.g., calcium dodecylbenzene sulfonate, and non-ionic, e.g., alcohol ethoxylate)
-
-
Procedure: a. Accurately weigh the required amounts of the active ingredient, solvent, and emulsifier blend. b. In a suitable vessel, dissolve the active ingredient in the solvent. Gentle heating and stirring may be applied to facilitate dissolution. c. Once the active ingredient is fully dissolved, add the emulsifier blend to the solution. d. Stir the mixture until a clear, homogeneous solution is obtained.
-
Quality Control:
-
Appearance: The final product should be a clear and stable liquid.
-
Emulsion Stability: Dilute the EC formulation with water at the intended application rate (e.g., 1:100) in a graduated cylinder. A stable emulsion should form spontaneously with minimal agitation and show no significant separation for at least 2 hours.[7]
-
B. Suspension Concentrate (SC) Formulation
This protocol outlines the preparation of a Suspension Concentrate (SC), where the solid active ingredient is dispersed in a liquid medium.[8][9][10]
Caption: Workflow for preparing a Suspension Concentrate (SC) formulation.
Protocol:
-
Objective: To prepare a stable Suspension Concentrate (SC) formulation of a solid thiophene-based active ingredient.
-
Materials:
-
Solid thiophene-based active ingredient
-
Wetting agent (e.g., sodium lignosulfonate)
-
Dispersing agent (e.g., a non-ionic surfactant)
-
Thickener (e.g., xanthan gum)
-
Antifreeze (e.g., propylene glycol)
-
Water
-
-
Procedure: a. Prepare the mill base by dissolving the wetting and dispersing agents in water. b. Add the solid active ingredient to the mill base and mix to form a slurry. c. Pass the slurry through a bead mill to reduce the particle size of the active ingredient to the desired range (typically below 5 microns). d. In a separate vessel, prepare a solution of the thickener and antifreeze in water. e. Slowly add the milled slurry to the thickener solution with continuous stirring. f. Continue mixing until a uniform and stable suspension is obtained.
-
Quality Control:
-
Particle Size Analysis: Ensure the particle size is within the specified range.
-
Viscosity: Measure the viscosity to ensure it is suitable for pouring and handling.
-
Suspensibility: Determine the ability of the solid particles to remain suspended after dilution in water.
-
Bioassay Protocols
A. Fungicidal Activity Bioassay (Mycelial Growth Inhibition)
This protocol determines the in vitro efficacy of a fungicidal compound by measuring the inhibition of mycelial growth.
Protocol:
-
Objective: To determine the EC50 value of a thiophene-based fungicide against a target fungal pathogen.
-
Materials:
-
Pure culture of the target fungus (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Thiophene-based fungicide formulation
-
Sterile Petri dishes, pipettes, and cork borer
-
Incubator
-
-
Procedure: a. Prepare a stock solution of the fungicide formulation in sterile distilled water. b. Create a series of dilutions from the stock solution to obtain a range of test concentrations. c. Incorporate each fungicide dilution into molten PDA and pour into sterile Petri dishes. Prepare control plates with PDA only. d. Once the agar has solidified, place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate. e. Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark. f. Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. g. Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. h. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis.
B. Insecticidal Activity Bioassay (Leaf-Dip Method for Aphids)
This protocol is used to assess the toxicity of an insecticidal compound to sucking insects like aphids.
Protocol:
-
Objective: To determine the LC50 value of a thiophene-based insecticide against aphids.
-
Materials:
-
Healthy host plants (e.g., cotton or cabbage seedlings)
-
A culture of a target aphid species (e.g., Aphis gossypii)
-
Thiophene-based insecticide formulation
-
Wetting agent (e.g., Triton X-100)
-
Beakers, forceps, and ventilated containers
-
-
Procedure: a. Prepare a series of dilutions of the insecticide formulation in water containing a wetting agent. b. Excise leaves from the host plants. c. Using forceps, dip each leaf into a test solution for a set time (e.g., 10-20 seconds), ensuring complete coverage. Dip control leaves in water with the wetting agent only. d. Allow the leaves to air dry. e. Place the treated leaves in ventilated containers with a moist filter paper to maintain turgidity. f. Introduce a known number of adult aphids (e.g., 20-30) onto each leaf. g. Maintain the containers at a controlled temperature and photoperiod. h. Assess aphid mortality after a specific time period (e.g., 24, 48, or 72 hours). Aphids that are unable to move when prodded gently are considered dead. i. Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. j. Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Conclusion
This compound is a valuable and versatile starting material for the development of novel agrochemicals. Its derivatives have shown significant potential as fungicides, insecticides, and herbicides. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, formulation, and biological evaluation of new agrochemical candidates based on this important thiophene scaffold. Further research and optimization are encouraged to develop more effective and sustainable crop protection solutions.
References
- 1. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 2. researchgate.net [researchgate.net]
- 3. ndsu.edu [ndsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Agro Chemicals - Formulation [jeevanchemicals.com]
- 9. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 10. Suspension Concentrate (SC) Formulations | SBR-Int [sbr-int.com]
Application Notes and Protocols for the Purification of 4-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 4-bromo-2-thiophenecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and materials. The primary method detailed is recrystallization, a robust technique for enhancing the purity of solid crystalline compounds.
Introduction
This compound is a crucial building block in organic synthesis. Its purity is paramount for the successful synthesis of downstream products, ensuring high yields and predictable reaction outcomes. Commercially available this compound typically has a purity of around 98%. For many applications, particularly in drug development, a higher purity is often required. Recrystallization is an effective and widely used method to achieve this.
The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).
Experimental Protocol: Recrystallization of this compound
This protocol describes the purification of this compound using a mixed solvent system of ethanol and water. This system is often effective for polar organic acids, as the compound is typically soluble in hot ethanol and less soluble in water, which acts as an anti-solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Büchner funnel and flask
-
Filter paper
-
Watch glass
-
Spatula
-
Graduated cylinders
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, start by adding 5-10 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to adsorb colored impurities. Reheat the solution to a gentle boil for 5-10 minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities from the mother liquor.
-
Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle this compound in a well-ventilated fume hood.
-
Ethanol is flammable; keep it away from open flames and sparks.
-
Use caution when handling hot glassware and solutions.
Data Presentation
The following table summarizes typical quantitative data expected from the purification of this compound by recrystallization.
| Parameter | Before Purification (Crude) | After Purification (Recrystallized) |
| Appearance | Off-white to light yellow powder | White crystalline solid |
| Purity (by HPLC) | ~98% | >99.5% |
| Melting Point | 120-124 °C | 125-127 °C |
| Yield | N/A | 80-90% (typical) |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for selecting the ethanol/water solvent system.
Application Notes and Protocols for the Quantification of 4-bromo-2-thiophenecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-bromo-2-thiophenecarboxylic acid. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, the protocols outlined below are adapted from robust methods for structurally related compounds, such as bromophenols and other carboxylic acids.
Overview of Analytical Methods
The quantification of this compound can be effectively achieved using several analytical techniques. The most common and accessible methods are HPLC with Ultraviolet (UV) detection and GC with Mass Spectrometry (MS) detection. These methods offer high sensitivity, specificity, and reproducibility.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is typically required to convert them into more volatile derivatives.[2]
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of different analytical techniques applicable to the quantification of this compound and its analogs.
| Analytical Method | Analyte (Analog) | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Bromophenolic Compounds | ≥ 0.999 | Not Specified | 95.07 - 95.70 | ≤ 6.28 (intra-day) ≤ 5.21 (inter-day) | < 0.12 µg/mL | [3][4] |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL | [5] |
| Spectrophotometry | p-Aminobenzoic Acid | - | 0.25 - 7 µg/mL | - | - | 1.67 µg/mL | [5] |
Note: Data for analogous compounds are presented as surrogates for this compound due to structural similarity. RSD refers to Relative Standard Deviation.
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Reagents
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Trifluoroacetic acid (TFA).
-
Methanol (HPLC grade).
-
Standard volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric Acid or 0.05% TFA[3][4]) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase. For example: 0-2 min: 10% ACN, 2-15 min: 10-90% ACN, 15-20 min: 90% ACN, 20-25 min: 10% ACN. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm[6] |
| Injection Volume | 10 µL |
3. Preparation of Standard and Sample Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations in the range of 1 - 100 µg/mL.[1]
-
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a volumetric flask. Dissolve the sample in a suitable solvent (e.g., methanol) and dilute to a known volume to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
4. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the peak area of the sample.[1]
Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of this compound, particularly for purity assessment and analysis in complex matrices. A derivatization step is necessary to increase the volatility of the analyte.
1. Instrumentation and Reagents
-
GC-MS system equipped with a capillary column, an autosampler, and a mass spectrometer detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
This compound reference standard (purity ≥98%).
-
Derivatization agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or methanolic HCl.[2][7]
-
Solvent: Pyridine, Acetonitrile, or other suitable organic solvent (anhydrous).
-
Internal standard (e.g., a structurally similar compound not present in the sample).
-
Standard volumetric flasks and pipettes.
2. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity |
3. Derivatization and Sample Preparation
-
Standard and Sample Preparation: Accurately weigh the standard or sample into a reaction vial.
-
Derivatization Procedure (using BSTFA):
-
Add a known amount of internal standard to the vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Derivatization Procedure (using Methanolic HCl):
-
Add a known amount of internal standard to the vial.
-
Add 500 µL of methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 12-15 hours.[2]
-
Cool to room temperature and neutralize with a suitable base if necessary before injection.
-
4. Analysis and Quantification
-
Inject the derivatized standard solutions to create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Inject the derivatized sample solution.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte in the sample using the calibration curve.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. arpi.unipi.it [arpi.unipi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-2-thiophenecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-bromo-2-thiophenecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems observed during the synthesis of this compound, categorized by the synthetic method.
Method 1: Direct Bromination of 2-Thiophenecarboxylic Acid
This method involves the direct electrophilic substitution of 2-thiophenecarboxylic acid with a brominating agent.
Q1: My reaction is producing a mixture of brominated products, not just the desired 4-bromo isomer. How can I improve the selectivity?
A1: Achieving high regioselectivity in the direct bromination of 2-thiophenecarboxylic acid can be challenging due to the activating nature of the thiophene ring, which can lead to substitution at both the 4- and 5-positions, as well as di-bromination.
Troubleshooting Steps:
-
Control Reaction Temperature: Perform the bromination at low temperatures (e.g., 0°C to room temperature) to minimize over-reaction and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine in acetic acid) dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can favor mono-bromination at the more sterically accessible 4-position.
-
Choice of Brominating Agent: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or a chlorinated solvent). NBS can sometimes offer better control and selectivity in electrophilic brominations.
-
Use of a Lewis Acid Catalyst: The use of a Lewis acid like AlCl₃ can influence the position of bromination. However, this can also lead to complex mixtures, so careful optimization of reaction conditions is necessary. A general procedure for a similar transformation involves the use of AlCl₃ in dichloromethane at 0°C.[1]
Potential Impurities:
-
5-bromo-2-thiophenecarboxylic acid: This is a common regioisomeric impurity.
-
4,5-dibromo-2-thiophenecarboxylic acid: This is a product of over-bromination.
-
Unreacted 2-thiophenecarboxylic acid: Incomplete reaction will leave the starting material as an impurity.
Q2: I am getting a low yield of the desired product. What are the possible reasons?
A2: Low yields can result from several factors, including incomplete reaction, product degradation, or loss during workup and purification.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient time at the optimal temperature to drive it to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stoichiometry of Reagents: Use the correct molar equivalents of the brominating agent. An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.
-
Work-up Procedure: During the work-up, ensure complete quenching of any unreacted bromine and proper extraction of the product. The carboxylic acid product will have significant water solubility, especially at neutral or basic pH, so acidification of the aqueous layer before extraction is crucial.
-
Purification Method: Recrystallization is a common method for purifying the product. Choosing an appropriate solvent system is key to maximizing recovery.[2][3]
Method 2: Lithiation of 2,4-Dibromothiophene followed by Carboxylation
This route involves a lithium-halogen exchange at the more reactive 2-position of 2,4-dibromothiophene, followed by quenching the resulting organolithium species with carbon dioxide.
Q3: My main impurity is the starting material, 2,4-dibromothiophene. How can I improve the conversion?
A3: Incomplete conversion is a common issue in lithiation reactions and can be due to several factors related to the organolithium reagent or reaction conditions.
Troubleshooting Steps:
-
Quality of Organolithium Reagent: Use a freshly titrated and high-quality organolithium reagent (e.g., n-butyllithium). The concentration of commercially available organolithiums can decrease over time.
-
Reaction Temperature: Maintain a very low temperature (typically -78°C) throughout the addition of the organolithium reagent and the subsequent stirring period to ensure the stability of the lithiated intermediate.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents and reagents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Addition Rate: Add the organolithium reagent slowly to the solution of 2,4-dibromothiophene to control the exothermic reaction and maintain the low temperature.
Q4: I am observing a significant amount of 2-bromothiophene as a byproduct. What is causing this?
A4: The formation of 2-bromothiophene indicates that the lithiated intermediate is being protonated before it can react with carbon dioxide.
Troubleshooting Steps:
-
Source of Protons: The most likely source of protons is residual water in the reagents or solvent, or from the atmosphere if the inert atmosphere is not maintained. Ensure all components of the reaction are scrupulously dry.
-
Quenching with Carbon Dioxide: Use a source of dry carbon dioxide gas or freshly crushed dry ice. When using dry ice, ensure it is free of condensed water. Pass the CO₂ gas through a drying tube before introducing it to the reaction mixture. The addition of CO₂ is exothermic, and maintaining a low temperature during this step is crucial to prevent decomposition of the lithiated species.[4]
-
TMEDA as an Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of n-BuLi and may improve the efficiency of the lithium-halogen exchange.[5]
Potential Impurities:
-
2,4-dibromothiophene: Unreacted starting material.
-
2-bromothiophene: Formed by protonation of the lithiated intermediate.
-
Butylated thiophene derivatives: Arising from the reaction of the lithiated species with the n-butyl bromide byproduct of the lithium-halogen exchange.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Structure | Common Synthetic Route | Identification Method |
| 5-bromo-2-thiophenecarboxylic acid | Br-C₄H₂S-COOH (at 5-position) | Direct Bromination | ¹H NMR, GC-MS |
| 4,5-dibromo-2-thiophenecarboxylic acid | Br₂-C₄HS-COOH | Direct Bromination | ¹H NMR, GC-MS |
| 2-thiophenecarboxylic acid | C₄H₃S-COOH | Both (unreacted starting material) | ¹H NMR, GC-MS |
| 2,4-dibromothiophene | Br₂-C₄H₂S | Lithiation-Carboxylation (unreacted starting material) | ¹H NMR, GC-MS |
| 2-bromothiophene | Br-C₄H₃S | Lithiation-Carboxylation | ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: Direct Bromination of Ethyl 2-Thiophenecarboxylate (Adapted)
This protocol is adapted from a general procedure for the bromination of substituted thiophene esters.[1]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend aluminum chloride (AlCl₃, 2.5 equivalents) in dry dichloromethane (CH₂Cl₂).
-
Addition of Substrate: Cool the suspension to 0°C in an ice bath. Add a solution of ethyl 2-thiophenecarboxylate (1 equivalent) in dry CH₂Cl₂ dropwise to the stirred suspension. Stir the mixture for 30 minutes at 0°C.
-
Bromination: Add a solution of bromine (1 equivalent) in dry CH₂Cl₂ dropwise to the reaction mixture at 0°C. Continue stirring at this temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with CH₂Cl₂.
-
Purification of Ester: Wash the combined organic layers with brine and a saturated solution of sodium bicarbonate, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude ethyl 4-bromo-2-thiophenecarboxylate.
-
Saponification: Dissolve the crude ester in a mixture of ethanol and water containing potassium hydroxide (excess). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Isolation of Acid: Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the residue with water. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the this compound.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure product.[2][3]
Protocol 2: Lithiation of 2,4-Dibromothiophene and Carboxylation (General Procedure)
This is a general protocol based on standard procedures for lithium-halogen exchange and carboxylation.[4][5]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 2,4-dibromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, 1.05 equivalents) in hexanes to the stirred solution, maintaining the temperature below -70°C. Stir the reaction mixture at -78°C for 1 hour.
-
Carboxylation: Quench the reaction by bubbling a stream of dry carbon dioxide gas through the solution for 30-60 minutes, or by carefully adding an excess of crushed dry ice. During the addition of CO₂, the temperature should be maintained below -65°C.[4]
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench with water and then acidify with dilute hydrochloric acid to a pH of approximately 1.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude this compound by recrystallization from water or a mixture of organic solvents.[2][3]
Visualization of Experimental Workflows
Caption: Synthetic routes to this compound.
Caption: Troubleshooting guide for the direct bromination method.
Caption: Troubleshooting guide for the lithiation-carboxylation method.
References
Technical Support Center: Bromination of 2-Thiophenecarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the bromination of 2-thiophenecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to help navigate the challenges of this electrophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when brominating 2-thiophenecarboxylic acid?
A1: The two most prevalent side reactions are over-bromination and decarboxylation. The high reactivity of the thiophene ring makes it susceptible to the addition of multiple bromine atoms, typically at the 4 and 5 positions, leading to the formation of 4,5-dibromo-2-thiophenecarboxylic acid and other polybrominated species.[1][2] Additionally, under certain conditions, a bromination/decarboxylation sequence can occur, resulting in the loss of the carboxylic acid group and the formation of brominated thiophenes.[1]
Q2: Why is my reaction mixture turning dark or forming a tar-like substance?
A2: The formation of dark, tarry substances is often due to the high reactivity of the thiophene ring, which can lead to polymerization or degradation under harsh reaction conditions. This can be exacerbated by strong acidic conditions, high temperatures, or the presence of impurities. Using a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine (Br₂) and maintaining a low reaction temperature can often mitigate this issue.
Q3: I am getting a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?
A3: Achieving high selectivity for mono-bromination requires careful control of the reaction conditions. Key strategies include:
-
Stoichiometry: Use a precise 1:1 molar ratio of 2-thiophenecarboxylic acid to the brominating agent. Even a slight excess of the brominating agent can significantly increase the formation of di-brominated products.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture, preferably as a solution in the reaction solvent, to maintain a low concentration of the electrophile at any given time.
-
Low Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity.[3]
Q4: Is it possible to completely avoid the formation of 4,5-dibromo-2-thiophenecarboxylic acid?
A4: While completely avoiding the formation of the di-bromo byproduct is challenging, its formation can be minimized by strictly controlling the stoichiometry of the brominating agent and other reaction parameters as mentioned above. Careful monitoring of the reaction progress using techniques like TLC or GC-MS can help in stopping the reaction once the starting material is consumed, preventing further bromination of the desired product.
Q5: What is the expected regioselectivity for the bromination of 2-thiophenecarboxylic acid?
A5: The carboxylic acid group at the 2-position is a deactivating group, which directs electrophilic substitution to the 4 and 5 positions. The initial bromination is expected to occur at either the 4- or 5-position. Due to the electronic effects of the carboxylic acid group, a mixture of 4-bromo- and 5-bromo-2-thiophenecarboxylic acid is often obtained. Further bromination then leads to 4,5-dibromo-2-thiophenecarboxylic acid.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the bromination of 2-thiophenecarboxylic acid.
Issue 1: Predominance of 4,5-dibromo-2-thiophenecarboxylic acid in the product mixture.
-
Potential Cause: Excess of the brominating agent. The mono-brominated product is also reactive and will undergo further bromination if a sufficient amount of the electrophile is present.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Accurately measure the molar equivalents of the brominating agent to ensure a 1:1 ratio with 2-thiophenecarboxylic acid.
-
Controlled Addition: Instead of adding the brominating agent all at once, dissolve it in the reaction solvent and add it dropwise to the solution of 2-thiophenecarboxylic acid over an extended period. This helps to maintain a low concentration of the brominating agent, favoring mono-substitution.
-
Temperature Control: Perform the addition at a reduced temperature (e.g., 0 °C) to moderate the reaction rate.
-
Issue 2: Presence of brominated thiophene (without the carboxylic acid group) as a byproduct.
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Potential Cause: Decarboxylation has occurred as a side reaction. This can be promoted by high temperatures or certain reaction media.[1]
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If the reaction is being run at elevated temperatures, try running it at room temperature or below.
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Solvent Choice: The choice of solvent can influence the stability of the carboxylic acid group. Consider using a less polar, aprotic solvent.
-
Milder Brominating Agent: If using a highly reactive brominating agent like Br₂, switching to NBS might reduce the harshness of the reaction conditions and suppress decarboxylation.
-
Issue 3: Low conversion of starting material.
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Potential Cause: Inactive brominating agent, insufficient reaction time, or too low a reaction temperature.
-
Troubleshooting Steps:
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Check Brominating Agent: Ensure that the brominating agent has not degraded. For example, NBS can decompose over time.
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Monitor Reaction Progress: Use TLC or another suitable analytical technique to monitor the consumption of the starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.
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Solvent Effects: The polarity of the solvent can affect the rate of electrophilic aromatic substitution. Ensure the chosen solvent is appropriate for the reaction.
-
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes the expected qualitative and semi-quantitative outcomes of the bromination of 2-thiophenecarboxylic acid under various conditions. This data is compiled from literature precedents on similar thiophene derivatives and serves as a general guide.
| Brominating Agent | Stoichiometry (Bromo-reagent:Substrate) | Solvent | Temperature | Major Product(s) | Key Side Product(s) |
| Br₂ | 1.1 : 1 | Acetic Acid | Room Temp | 4- and 5-bromo-2-thiophenecarboxylic acid | 4,5-dibromo-2-thiophenecarboxylic acid |
| Br₂ | 2.2 : 1 | Acetic Acid | Room Temp | 4,5-dibromo-2-thiophenecarboxylic acid | Poly-brominated and decarboxylated products |
| NBS | 1.0 : 1 | THF | 0 °C to RT | 4- and 5-bromo-2-thiophenecarboxylic acid | Low levels of 4,5-dibromo-2-thiophenecarboxylic acid |
| NBS | 1.0 : 1 | DMF | Room Temp | 4- and 5-bromo-2-thiophenecarboxylic acid | Potential for increased side reactions with the solvent |
Experimental Protocols
Protocol for the Selective Mono-bromination of 2-Thiophenecarboxylic Acid using NBS
This protocol is designed to favor the formation of mono-brominated products while minimizing over-bromination and decarboxylation.
Materials:
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2-Thiophenecarboxylic acid
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N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-thiophenecarboxylic acid (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
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In a separate flask, dissolve NBS (1.0 eq.) in anhydrous THF.
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Add the NBS solution dropwise to the cooled solution of 2-thiophenecarboxylic acid over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature.
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Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Remove the THF under reduced pressure.
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To the aqueous residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and dissolve the carboxylic acid product as its sodium salt.
-
Wash the aqueous layer with ethyl acetate to remove any non-acidic organic impurities.
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Acidify the aqueous layer with 1M HCl until the product precipitates.
-
Extract the product with ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualization of Reaction Pathways
References
- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-bromo-2-thiophenecarboxylic Acid
Welcome to the technical support center for the synthesis of 4-bromo-2-thiophenecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields. This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] This resource provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and comparative data to ensure the successful synthesis of this key compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reactions, side product formation, or issues during workup.
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Incomplete Reaction: The starting material may not be fully consumed. Monitor the reaction using TLC or GC-MS. If starting material remains, consider extending the reaction time or slightly increasing the temperature.
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Side Reactions: The most common side reaction is the formation of polybrominated species, such as 2,4-dibromothiophene or 5-bromo-2-thiophenecarboxylic acid.[2] To minimize this, use a precise stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS) and add it portion-wise or as a solution over time to avoid localized high concentrations.[3]
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Sub-optimal Reagents or Conditions: For syntheses involving organometallic intermediates (lithiation or Grignard), the quality of the reagents is critical. Use freshly titrated n-butyllithium (n-BuLi) and ensure anhydrous conditions. For Grignard formation, an activator like 1,2-dibromoethane may be necessary.[4]
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Product Loss During Workup: Ensure the pH is correctly adjusted during the acidic workup to fully precipitate the carboxylic acid. Use an appropriate solvent for extraction and recrystallization to maximize recovery.
Question 2: I am observing significant amounts of impurities, particularly dibrominated products. How can I increase the regioselectivity for the 4-position?
Answer: Formation of multiple isomers and over-bromination are common challenges.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often more selective than liquid bromine. Performing the reaction in solvents like acetic acid or trifluoroacetic acid can also enhance selectivity.[3][4]
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Temperature Control: Electrophilic bromination is temperature-sensitive. Running the reaction at lower temperatures (e.g., 0°C or below) can significantly improve selectivity by slowing down the reaction rate and disfavoring the formation of undesired isomers.
-
Directed Lithiation Route: A highly selective method involves the lithiation of 3-alkylthiophenes with n-BuLi at low temperatures (-78°C) followed by quenching with a bromine source.[5] This provides excellent regiocontrol. A similar strategy can be applied by starting with 2,4-dibromothiophene, selectively lithiating at the 2-position, and then quenching with CO2.
Question 3: The reaction is not proceeding, and I am recovering my starting material. What should I check?
Answer: If the reaction fails to initiate, consider the following points:
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Reagent Activity:
-
Organometallics: If using n-BuLi or a Grignard reagent, ensure they have not degraded due to exposure to air or moisture. Titrate your n-BuLi before use.
-
Brominating Agents: Check the purity and activity of your brominating agent (e.g., NBS, Br2).
-
-
Reaction Conditions:
-
Temperature: Some reactions, like lithiation, require very low temperatures (-78°C) to proceed correctly. Conversely, some brominations may require gentle heating or reflux to initiate.[6]
-
Anhydrous Conditions: For organometallic routes, even trace amounts of water can quench the reagents. Ensure all glassware is oven-dried and solvents are anhydrous.
-
-
Catalyst (if applicable): If using a catalyst, such as in some cross-coupling approaches, ensure it is active and used in the correct loading.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound? A prevalent method is the direct electrophilic bromination of 2-thiophenecarboxylic acid using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid.[4] Another powerful, though more complex, route involves the use of organometallic intermediates, such as the lithiation or Grignard reaction of a suitably substituted thiophene followed by carboxylation with carbon dioxide (CO2).[4][7]
How can I minimize the formation of the 5-bromo isomer? The 5-position of the thiophene ring is often highly reactive. To favor bromination at the 4-position, you can employ steric hindrance by using a starting material with a bulky substituent at the 3-position or utilize a directed metalation strategy where a lithium or magnesium atom is selectively introduced at the desired position before reaction with an electrophile.
What are the key safety precautions for this synthesis? this compound and many of the reagents used in its synthesis are hazardous.
-
The product itself can cause skin and serious eye irritation.[8]
-
Bromine (Br2) is highly toxic, corrosive, and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
N-Bromosuccinimide (NBS) is an irritant.
-
n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment.
Which analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction's progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile intermediates and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying the position of the bromine atom.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for analyzing the crude reaction mixture and final product purity, especially for less volatile compounds.
Data Presentation
Table 1: Comparison of Bromination Methods for Substituted Thiophenes
| Starting Material | Brominating Agent/Method | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylthiophene | NBS | Acetic Acid | Room Temp | 64 | [4] |
| 3-Alkylthiophene | n-BuLi, then Br2 | Diethyl Ether | -78 | >90 | [5] |
| Deactivated Arenes | NBS | Conc. H2SO4 | Room Temp | Good | [3] |
| 2-Acetylthiophene | HBr (catalytic) in MC oxidation | Acetic Acid | - | 2.9% (5-Br side product) | [2] |
Experimental Protocols
Protocol 1: Direct Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-thiophenecarboxylic acid in glacial acetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30-60 minutes.
-
Reaction: Allow the mixture to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Pour the reaction mixture into a beaker containing ice-water. The crude product should precipitate.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis via Lithiation and Carboxylation
This protocol is based on selective metal-halogen exchange and carboxylation.
-
Preparation: Add 1 equivalent of 2,4-dibromothiophene to a flask containing anhydrous diethyl ether or THF under an inert atmosphere (Argon or Nitrogen).
-
Litiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add 1 equivalent of n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70°C. Stir the mixture at this temperature for 1 hour. This selectively replaces the bromine at the more acidic 2-position with lithium.
-
Carboxylation: Bubble dry carbon dioxide (CO2) gas through the solution for 1-2 hours, or pour the mixture over crushed dry ice. Allow the mixture to slowly warm to room temperature.
-
Workup: Quench the reaction by adding water. Acidify the aqueous layer with dilute HCl (e.g., 2M) until a pH of ~2 is reached, causing the carboxylic acid to precipitate.
-
Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 8. This compound | C5H3BrO2S | CID 610409 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-bromo-2-thiophenecarboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing catalyst loading in cross-coupling reactions involving 4-bromo-2-thiophenecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the primary factors to investigate?
Answer:
Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Deactivation by Carboxylic Acid: The primary suspect is the carboxylic acid functionality. The carboxylate, formed under basic reaction conditions, can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Inadequate Catalyst Loading: The initial catalyst loading may be insufficient to achieve full conversion. An incremental increase in the catalyst loading, for instance from 1-2 mol% up to 5-10 mol%, can be explored to improve the reaction outcome.[1]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich substrate like a thiophene derivative, bulky, electron-donating phosphine ligands are often beneficial for promoting oxidative addition and reductive elimination.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. An inadequate amount of base will result in incomplete activation of the boronic acid. It is also important to consider that the acidic proton of the carboxylic acid will consume one equivalent of the base. Therefore, at least 3 equivalents of base are recommended (2 for the coupling and 1 for the carboxylic acid).
-
Solvent and Temperature Effects: The solvent system must be able to dissolve all reactants to a reasonable extent. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.[2][3] The reaction temperature might also need optimization.
Question: I am observing significant amounts of a debrominated byproduct (2-thiophenecarboxylic acid). How can this be minimized?
Answer:
The formation of a debrominated byproduct is a common issue and can be addressed by modifying the reaction conditions.
-
Water Content in Solvent: The presence of an excessive amount of water in the reaction mixture can lead to dehalogenation.[4] Optimizing the ratio of the organic solvent to water is crucial. For a dioxane/water system, a ratio of 6:1 has been shown to minimize dehalogenation while ensuring complete conversion.[4]
-
Reaction Time: Prolonged reaction times at elevated temperatures can sometimes promote side reactions, including debromination. Monitoring the reaction progress by TLC or LC-MS and stopping the reaction upon consumption of the starting material is advisable.
Question: My Stille coupling reaction is sluggish and gives a poor yield. What adjustments can I make?
Answer:
For Stille couplings, several factors can be optimized to improve reaction performance.
-
Catalyst and Ligand System: While Pd(PPh₃)₄ is a common choice, other palladium sources like Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃ can be more effective.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step, which can be rate-limiting.
-
Solvent Choice: Anhydrous and degassed solvents are crucial for Stille reactions to prevent side reactions and catalyst deactivation. Toluene and DMF are commonly used solvents.
Question: How do I choose the optimal catalyst loading for my Heck reaction with this compound?
Answer:
Optimizing catalyst loading in a Heck reaction involves a balance between reaction efficiency and cost.
-
Initial Screening: Start with a catalyst loading in the range of 1-5 mol%.
-
Systematic Reduction: If the initial reaction is successful, you can systematically decrease the catalyst loading in subsequent experiments (e.g., 2 mol%, 1 mol%, 0.5 mol%) while monitoring the yield and reaction time to find the minimum effective concentration.
-
Highly Active Catalysts: Consider using more active catalyst systems, which may include palladacycles or N-heterocyclic carbene (NHC) ligands, as these can often be effective at lower loadings.
Frequently Asked Questions (FAQs)
Q1: Can the carboxylic acid group of this compound be protected before the cross-coupling reaction?
A1: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to prevent its interference with the palladium catalyst. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction. This approach can be particularly beneficial if direct coupling of the carboxylic acid gives low yields.
Q2: What is a typical catalyst loading for a Suzuki-Miyaura reaction with a bromothiophene derivative?
A2: A typical catalyst loading for Suzuki-Miyaura reactions ranges from 0.5 to 5 mol% of the palladium catalyst.[1] For challenging substrates or to ensure complete conversion, a higher loading within this range may be necessary.
Q3: Which palladium catalyst is generally recommended for the Suzuki-Miyaura coupling of this compound?
A3: For Suzuki-Miyaura couplings of thiophene derivatives, Pd(PPh₃)₄ is a commonly used and often effective catalyst.[2][3] Alternatively, a combination of a palladium(II) source like Pd(OAc)₂ with a suitable phosphine ligand can also be employed.
Q4: What are the common side reactions in cross-coupling reactions with this compound?
A4: Besides debromination, other potential side reactions include homocoupling of the boronic acid or organostannane reagent and protodeboronation (cleavage of the C-B bond of the boronic acid). Careful control of reaction conditions, such as using an inert atmosphere and purified reagents, can help minimize these side reactions.
Q5: Is it necessary to perform these reactions under an inert atmosphere?
A5: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the Pd(0) active catalyst, leading to its deactivation and lower reaction yields.[5]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Stille couplings based on studies with structurally similar bromothiophene derivatives. These can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Pentyl 5-bromothiophene-2-carboxylate with Various Arylboronic Acids [3]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 71.5 |
| 3-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75.0 |
| 4-(Methylthio)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80.2 |
| 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 65.0 |
| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70.2 |
Table 2: General Conditions for Stille Cross-Coupling Reactions [6][7][8]
| Palladium Catalyst | Ligand | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | Toluene, DMF | 80-110 |
| Pd₂(dba)₃ | P(o-tol)₃ | Toluene, DMF | 80-110 |
| PdCl₂(PPh₃)₂ | - | Toluene, DMF | 80-110 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 6:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting guide for low yield in cross-coupling.
References
- 1. ikm.org.my [ikm.org.my]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
Preventing debromination in reactions with 4-bromo-2-thiophenecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 4-bromo-2-thiophenecarboxylic acid, with a primary focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2-thiophenecarboxylic acid as a byproduct in my cross-coupling reaction. What is causing this?
A1: The formation of 2-thiophenecarboxylic acid is a result of a common side reaction known as hydrodehalogenation or debromination. In palladium-catalyzed cross-coupling reactions, this is often caused by the formation of a palladium-hydride (Pd-H) species. This reactive intermediate can then transfer a hydride to the thiophene ring, cleaving the C-Br bond and replacing it with a C-H bond. The source of the hydride can be the base, solvent (e.g., alcohols), or trace amounts of water in the reaction mixture.[1] High reaction temperatures can also promote this undesired side reaction.[1]
Q2: How does the carboxylic acid group on this compound affect my reaction?
A2: The free carboxylic acid group can complicate cross-coupling reactions in several ways. The acidic proton can react with basic reagents, and the carboxylate can coordinate to the palladium catalyst, potentially deactivating it or altering its catalytic activity.[2] This can lead to lower yields and an increased likelihood of side reactions, including debromination. For these reasons, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), before performing the cross-coupling reaction.[3]
Q3: What is the best strategy to protect the carboxylic acid group, and how do I deprotect it?
A3: The most common and effective strategy is to convert the carboxylic acid to a methyl or ethyl ester. This can be achieved using standard esterification methods, such as reacting with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄) or using a reagent like trimethylsilyldiazomethane. After the cross-coupling reaction, the ester can be easily hydrolyzed back to the carboxylic acid using basic conditions (e.g., LiOH or NaOH in a mixture of THF and water).[4]
Q4: Can I perform a lithiation or Grignard reaction with this compound without debromination?
A4: Performing a lithium-halogen exchange or forming a Grignard reagent is challenging with this substrate. The acidic proton of the carboxylic acid will be readily deprotonated by the organometallic reagent. Even if the carboxylic acid is protected, debromination can still occur if the reaction is not performed under strictly anhydrous conditions and at low temperatures (typically -78 °C), as trace amounts of water can quench the lithiated intermediate, leading to the debrominated product.[3]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Symptoms:
-
Low yield of the desired coupled product.
-
Presence of a major byproduct identified as 2-thiophenecarboxylic acid or its ester.
-
Complex purification due to similar polarities of the product and the debrominated byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in cross-coupling reactions.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of methyl 4-bromo-2-thiophenecarboxylate with phenylboronic acid, illustrating the impact of different parameters on the yield and the formation of the debrominated byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Debrominated Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 65 | 25 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 70 | 20 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 80 | 8 | 92 | <5 |
| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 80 | 6 | 95 | <3 |
Note: The data in this table is illustrative and compiled from trends observed in the literature for similar substrates.[5][6] Actual results may vary.
Experimental Protocols
Protocol 1: Esterification of this compound
This protocol describes the protection of the carboxylic acid group as a methyl ester.
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent)
-
Sulfuric acid (catalytic amount, e.g., 2-3 drops)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromo-2-thiophenecarboxylate.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for the Suzuki coupling of methyl 4-bromo-2-thiophenecarboxylate .
Materials:
-
Methyl 4-bromo-2-thiophenecarboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add methyl 4-bromo-2-thiophenecarboxylate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling.
Signaling Pathways and Catalytic Cycles
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the competing debromination pathway.
Caption: Suzuki-Miyaura catalytic cycle with competing debromination pathway.
References
- 1. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. reddit.com [reddit.com]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low solubility of 4-bromo-2-thiophenecarboxylic acid in reaction media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-bromo-2-thiophenecarboxylic acid in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to light yellow crystalline solid.[1] Its solubility is dictated by the interplay between its polar carboxylic acid group and its more nonpolar brominated thiophene ring. Generally, it is soluble in many common organic solvents but has limited solubility in water.[2] The solubility of carboxylic acids in aqueous solutions is pH-dependent; they become more soluble at higher pH values due to the formation of the carboxylate salt.[3][4]
Q2: In which organic solvents is this compound typically soluble?
Based on general chemical principles and available data for similar compounds, this compound is expected to be soluble in a range of organic solvents.[2][5] The following table summarizes its expected solubility profile.
| Solvent Class | Examples | Expected Solubility | Notes |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Commonly used for reactions involving Grignard reagents or metal-halogen exchange. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Good for reactions at or below room temperature. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | Often used to dissolve poorly soluble compounds, but can be difficult to remove. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | Solubility can be temperature-dependent. |
| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Suitable for a range of synthetic transformations. |
| Nonpolar Hydrocarbons | Hexanes, Pentane | Sparingly Soluble to Insoluble | The polarity of the carboxylic acid group limits solubility in very nonpolar solvents. |
Q3: Why is my this compound not dissolving in the reaction mixture?
Several factors can contribute to poor solubility:
-
Solvent Polarity: The chosen solvent may not be optimal for dissolving the compound. As with other carboxylic acids, a "like dissolves like" principle applies, but the dual nature of the molecule (polar head, nonpolar ring) can be challenging.[5]
-
Temperature: Many compounds exhibit increased solubility at higher temperatures.[3] Running the reaction at a low temperature may be the cause.
-
pH of the Medium: For aqueous or protic media, the pH plays a crucial role. At neutral or acidic pH, the carboxylic acid will be in its less soluble protonated form.[4]
-
Concentration: The amount of this compound may be too high for the volume of solvent used, exceeding its saturation point.
-
Purity of the Compound: Impurities can sometimes affect the solubility of a compound.
Troubleshooting Guides
Issue 1: Low Solubility in an Organic Solvent
If you are experiencing low solubility of this compound in a non-aqueous reaction medium, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low solubility in organic media.
Experimental Protocols:
-
Protocol 1: Increasing Temperature
-
While stirring the suspension of this compound in your chosen solvent, gradually increase the temperature of the reaction mixture in increments of 5-10 °C.
-
Hold at each new temperature for 5-10 minutes to allow time for dissolution.
-
Monitor the solubility visually. Be careful not to exceed the boiling point of the solvent or the decomposition temperature of any reagents.
-
-
Protocol 2: Use of a Co-solvent
-
If increasing the temperature is not feasible or effective, consider adding a small amount of a co-solvent in which the compound is highly soluble (e.g., THF, DMF, or DMSO).
-
Add the co-solvent dropwise to the reaction mixture while stirring vigorously.
-
Start with a small volume (e.g., 1-5% of the total reaction volume) and incrementally add more until the solid dissolves.
-
Important: Ensure the co-solvent is compatible with your reaction conditions and reagents. Always run a control experiment to check for any unintended effects of the co-solvent.
-
Issue 2: Low Solubility in an Aqueous or Protic Medium
The solubility of carboxylic acids in aqueous solutions is highly dependent on the pH of the medium. By increasing the pH, the carboxylic acid is deprotonated to form a much more soluble carboxylate salt.
References
Technical Support Center: Purification of Polar Thiophene Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of polar thiophene derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My polar thiophene derivative shows poor solubility in common chromatography solvents. What should I do?
Poor solubility can be a significant hurdle. Here are a few strategies to address this:
-
Solvent Screening: Test a range of solvents, including more polar options like dichloromethane (DCM), ethyl acetate, and acetonitrile. For particularly stubborn compounds, consider using a small amount of a highly polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the crude material before adsorbing it onto silica for dry loading.
-
Solvent Mixtures: Employing a solvent mixture can enhance solubility. For instance, a combination of a less polar solvent (like hexanes) with a more polar one (like ethyl acetate or acetone) can be effective.[1]
-
Temperature: Gently warming the solvent can sometimes improve the solubility of your compound. However, be cautious as excessive heat can lead to the degradation of sensitive thiophene derivatives.
Q2: My aminothiophene or thiophene carboxylic acid derivative is streaking or showing poor separation on a silica gel column. What is causing this and how can I fix it?
This is a common issue arising from the interaction of acidic or basic functional groups with the slightly acidic silica gel stationary phase.
-
For Aminothiophenes: The basic amine group can interact strongly with the acidic silica, leading to tailing. To mitigate this, add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your mobile phase.[2] This will help to keep the amine in its neutral form and improve peak shape.
-
For Thiophene Carboxylic Acids: The acidic proton of the carboxylic acid can lead to a mixture of protonated and deprotonated forms on the column, resulting in smearing. Adding a small amount of a volatile acid, like 0.1-1% acetic acid or formic acid, to the eluent will suppress this ionization and lead to sharper bands.[3]
Q3: Can I use a stationary phase other than silica gel for my polar thiophene derivative?
Yes, if your compound is sensitive to the acidic nature of silica gel, consider these alternatives:
-
Neutral Alumina: This is a good alternative for acid-sensitive compounds.[3]
-
Reversed-Phase Silica (C18): For very polar compounds that do not move from the baseline even with highly polar solvents in normal-phase chromatography, reversed-phase chromatography is a powerful alternative. A mixture of acetonitrile and water or methanol and water is a typical mobile phase.
-
Amine-functionalized or Diol-functionalized Silica: These can be effective for purifying compounds with specific functional groups that interact favorably with these stationary phases.
Q4: How can I effectively remove highly polar solvents like DMF or DMSO after purification?
These high-boiling point solvents can be challenging to remove completely by rotary evaporation alone. An aqueous workup prior to the final purification step is recommended. Dilute the reaction mixture with a large volume of water and extract your product with a less polar, low-boiling point organic solvent like ethyl acetate or diethyl ether. Wash the organic layer multiple times with water or brine to remove the residual high-boiling point solvent.[4]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in hexanes).[5] For very polar compounds, consider switching to a more polar mobile phase like methanol in dichloromethane.[2] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.[5] |
| Streaking or tailing of the spot on TLC/column | - Strong interaction with the stationary phase (e.g., acidic or basic compounds on silica).- The sample was overloaded on the column. | - Add a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).- Consider using a different stationary phase like neutral alumina.- Reduce the amount of sample loaded onto the column.[3] |
| Poor separation of compound and impurities | - The chosen eluent system has a polarity that is too high or too low.- The column was not packed or loaded correctly. | - Optimize the eluent system using TLC to achieve an Rf value of 0.2-0.4 for your target compound.- Ensure the column is packed uniformly without air bubbles and apply the sample in a minimal amount of solvent as a concentrated band.[3] |
| Low or no recovery of the compound | - The compound may have decomposed on the silica gel.- The compound is too dilute in the collected fractions to be detected. | - Use deactivated silica gel or an alternative stationary phase like neutral alumina.- Concentrate the fractions where the compound is expected to elute and re-analyze by TLC.[5] |
Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of crystals | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Test different solvents or use a co-solvent system to reduce solubility.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities. | - Choose a solvent with a lower boiling point.- Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities.[3] |
| Crystallization does not occur upon cooling | The solution is not supersaturated. | - Try scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- Reduce the volume of the solvent by evaporation and allow it to cool again. |
Data Presentation
The following table summarizes expected purity levels for some polar thiophene derivatives after different purification methods. Please note that actual yields and purities will depend on the specific compound, the nature of the impurities, and the experimental conditions.
| Compound | Purification Method | Expected Purity | Notes |
| 1-(Benzo[b]thiophen-7-yl)ethanone | Column Chromatography (Hexane/Ethyl Acetate) | >98% | Excellent for separating isomers.[6] |
| 1-(Benzo[b]thiophen-7-yl)ethanone | Recrystallization (Ethanol/Water) | >99% | Effective for minor impurities.[6] |
| Thiophene Carboxamide Derivatives | Column Chromatography (EtOAc:hexane = 8:2) | >92% | Purity established by TLC and NMR.[7] |
| 2,5-disubstituted thiophene derivatives | Column Chromatography | - | Used to achieve high purity for liquid crystal applications.[8] |
| 5-bromothiophene-2-carbonyl chloride derivatives | Column Chromatography (DCM: ethyl acetate = 1:1) | - | Used for purification of anticancer drug precursors.[9] |
Experimental Protocols
Protocol 1: Column Chromatography of 5-Aminothiophene-3-carboxylic acid
This protocol is suitable for the purification of polar, amphoteric thiophene derivatives.
-
Eluent Selection: Perform TLC analysis using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with the addition of 0.5% acetic acid to the mobile phase. Aim for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column, allowing it to pack under gravity or with gentle pressure. Ensure the top of the silica bed is flat and does not run dry.
-
Sample Loading: Dissolve the crude 5-aminothiophene-3-carboxylic acid in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with the chosen solvent system. If necessary, a gradient of increasing polarity can be used to elute the compound and then more polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Polar Thiophene Derivative
This general protocol can be adapted for various polar thiophene compounds.
-
Solvent Selection: In a small test tube, add approximately 20 mg of the crude product. Add a potential recrystallization solvent dropwise. An ideal solvent will not dissolve the compound at room temperature but will dissolve it when heated.[3] Test a range of solvents from polar (e.g., ethanol, water) to less polar (e.g., toluene, hexanes). A mixed solvent system (e.g., ethanol/water) can also be effective.[1]
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to preheat the funnel and filter paper to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Liquid-Liquid Extraction for Removal of Thiophene from a Non-Polar Solvent
This protocol is an example of extractive desulfurization.
-
Solvent Selection: Choose a polar solvent in which thiophene has a high solubility, but is immiscible with the non-polar solvent containing the thiophene. Common choices include N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and ethylene glycol.[10] Ionic liquids are also effective.[11]
-
Extraction: In a separatory funnel, combine the non-polar solution containing the thiophene with the chosen polar extraction solvent. A typical solvent to model fuel volume ratio is 1:1.
-
Mixing: Shake the separatory funnel vigorously for a set period (e.g., 1 hour) to ensure efficient mass transfer of the thiophene from the non-polar to the polar phase.[10]
-
Separation: Allow the two layers to separate completely.
-
Collection: Drain the lower (denser) polar layer containing the extracted thiophene. The upper non-polar layer is now purified. For higher purity, the extraction process can be repeated with fresh polar solvent.
Mandatory Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Caption: Troubleshooting Logic for Column Chromatography.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stability and storage conditions for 4-bromo-2-thiophenecarboxylic acid
This technical support guide provides essential information on the stability and storage of 4-bromo-2-thiophenecarboxylic acid for researchers, scientists, and professionals in drug development.
Stability and Storage Conditions
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Summary of Storage Recommendations:
| Parameter | Recommendation | Source |
| Temperature | Cool place | [1][2][3] |
| Atmosphere | Dry, well-ventilated area | [1][2][3] |
| Container | Tightly closed container | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong bases, amines, strong reducing agents | [3] |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the handling and storage of this compound.
Frequently Asked Questions (FAQs):
-
Q1: The color of my this compound has changed from white/off-white to yellow or brown. What could be the cause?
A1: A color change may indicate degradation. This can be caused by exposure to light, elevated temperatures, or contamination. Thiophene derivatives can be susceptible to oxidation and polymerization, which can result in colored impurities. It is recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before use. To prevent this, always store the compound in a tightly sealed container in a cool, dark, and dry place.[1][2]
-
Q2: I have observed a change in the physical state of the material (e.g., clumping). What should I do?
A2: Clumping of the powder is often due to moisture absorption. This compound is a solid, and any signs of becoming sticky or liquefying suggest the presence of excess moisture.[1] Ensure the container is always tightly sealed and stored in a desiccator if you are in a high-humidity environment. For material that has already absorbed moisture, its purity should be verified before use.
-
Q3: My compound is not dissolving as expected. Could this be related to storage?
A3: Improper storage leading to degradation could result in the formation of insoluble impurities. If you are using a standard solvent in which the compound is known to be soluble and are facing issues, it is advisable to check the purity of your sample.
-
Q4: What are the signs of degradation I should look for?
A4: Besides color change and clumping, other signs of degradation can include a change in melting point or the appearance of new peaks in an analytical chromatogram (e.g., HPLC or GC). A significant deviation from the specified melting point range (typically around 120-124 °C) can indicate the presence of impurities.
-
Q5: How should I handle this compound to ensure its stability during an experiment?
A5: Handle this compound in a well-ventilated area, preferably in a fume hood.[1] Avoid generating dust.[1] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] As it is a carboxylic acid, it can be corrosive. Avoid contact with skin and eyes.[1] When not in use, keep the container tightly closed to prevent moisture absorption and contamination.[1][2]
Experimental Protocols
Protocol: Assessment of Purity and Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound and can be adapted for a stability-indicating assay.
Objective: To determine the purity of a sample and detect the presence of any degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% TFA or phosphoric acid to a pH of 2.5-3). The acidic modifier helps to ensure the carboxylic acid is in its protonated form, leading to better peak shape.
-
Standard Solution Preparation: Accurately weigh a known amount of a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard and sample solutions.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound from the standard injection.
-
Compare the chromatogram of the sample solution to the standard. The presence of additional peaks in the sample chromatogram may indicate impurities or degradation products.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.
-
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting potential stability issues with this compound.
References
Overcoming poor reactivity in nucleophilic substitution on the thiophene ring
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on the thiophene ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the poor reactivity often encountered in these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution on the thiophene ring not proceeding or showing very low yield?
A1: The thiophene ring is an electron-rich aromatic system, which makes it inherently resistant to attack by nucleophiles.[1] For a successful nucleophilic aromatic substitution (SNAr) reaction, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG).[2][3][4] Without an activating group, the reaction is unlikely to proceed.
Q2: What are the best activating groups for SNAr on thiophene?
A2: Strong electron-withdrawing groups are essential. The most effective and commonly used activating groups include:
Q3: Where should the activating group be positioned on the thiophene ring?
A3: The position of the electron-withdrawing group relative to the leaving group is critical for stabilizing the negatively charged intermediate (Meisenheimer complex).[3][4] The EWG should be positioned ortho or para to the leaving group to effectively delocalize the negative charge through resonance. A meta positioning offers significantly less stabilization and will result in much lower reactivity.[4]
Q4: I have an activating group, but the reaction is still sluggish. What else can I do?
A4: If your substrate is correctly activated, consider the following factors:
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Leaving Group: The nature of the leaving group can influence the reaction rate. While typically iodide is the best leaving group in SN1/SN2 reactions, in SNAr, the trend can be different. Due to the high electronegativity of fluorine, the carbon-fluorine bond is highly polarized, making the carbon atom more electrophilic and susceptible to the initial nucleophilic attack, which is often the rate-determining step.[6] Therefore, fluoro-substituted thiophenes can sometimes be more reactive in SNAr reactions.
-
Nucleophile: A stronger nucleophile will generally lead to a faster reaction. If you are using a weak nucleophile, you may need to deprotonate it first with a strong base to increase its nucleophilicity.[7]
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Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.[7]
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions and decomposition of your starting materials or products.
-
Catalysis: In some cases, phase-transfer catalysts or the use of specific bases can enhance the reaction rate.
Q5: Are there alternative strategies to functionalize the thiophene ring if SNAr is not working?
A5: Yes, if direct SNAr is proving difficult, you might consider metal-catalyzed cross-coupling reactions. These methods are often very effective for forming new carbon-carbon or carbon-heteroatom bonds on thiophene rings. Common examples include Suzuki, Stille, and Kumada couplings, which typically involve the reaction of a halo-substituted thiophene with an appropriate organometallic reagent.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficient activation of the thiophene ring. 2. Poor leaving group. 3. Weak nucleophile. 4. Inappropriate reaction conditions (solvent, temperature). | 1. Ensure a strong electron-withdrawing group is present in the ortho or para position to the leaving group. 2. Consider using a different halogen (e.g., fluorine) as the leaving group. 3. Use a stronger nucleophile or deprotonate your nucleophile with a suitable base (e.g., NaH, K2CO3). 4. Switch to a polar aprotic solvent (DMSO, DMF) and/or increase the reaction temperature. |
| Multiple products/side reactions | 1. Reaction temperature is too high. 2. The nucleophile is reacting at other sites. 3. Ring opening of the thiophene nucleus. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a more selective nucleophile or protecting groups if there are other reactive functional groups. 3. This can occur under very harsh basic conditions. Consider using milder bases. |
| Difficulty isolating the product | 1. Product is highly polar and soluble in the aqueous phase during workup. 2. Product is unstable. | 1. Use a different extraction solvent or perform a back-extraction. Salting out the aqueous layer can also help. 2. Purify the product at a lower temperature and avoid prolonged exposure to air or light if it is sensitive. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution on an Activated Thiophene Ring
This is a general procedure and may require optimization for your specific substrate and nucleophile.
-
Reactant Preparation: To a solution of the activated halo-thiophene (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile, ~0.1-0.5 M), add the nucleophile (1.1-1.5 eq.).
-
Base Addition (if necessary): If the nucleophile is an amine or thiol, add a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU, 1.5-2.0 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (can range from room temperature to >100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid base was used, filter it off. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Visualizing Reaction Pathways and Troubleshooting
Troubleshooting Workflow for Poor SNAr Reactivity
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic substitution in pyrrole, thiophene and furan [quimicaorganica.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
Managing exothermic reactions during the synthesis of thiophene compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing exothermic reactions during the synthesis of thiophene and its derivatives.
Troubleshooting Exothermic Reactions
This section addresses specific issues related to thermal control that may be encountered during thiophene synthesis.
Problem 1: Uncontrolled Temperature Spike (Runaway Reaction)
Question: My reaction temperature is rising rapidly and uncontrollably. What are the immediate steps to take, and how can this be prevented in the future?
Answer: A runaway reaction is a critical safety hazard.
Immediate Actions:
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Alert Personnel: Immediately inform colleagues and lab supervisors.
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Remove Heating: If applicable, immediately remove any external heating source (e.g., heating mantle, oil bath).
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Enhance Cooling: Increase the efficiency of the cooling system. If using an ice bath, ensure it is well-stocked with ice and water to maximize contact with the flask.
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Stop Reagent Addition: If reagents are being added, stop the addition immediately.
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Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction by adding a pre-determined, appropriate quenching agent. This should only be done if a quenching protocol has been established as part of a risk assessment.
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Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Preventative Measures:
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Slow Reagent Addition: Add reagents dropwise or in small portions, especially the sulfurizing agent or other highly reactive components. The rate of addition should be controlled to maintain a stable internal temperature.[1]
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Adequate Cooling: Ensure the cooling bath has sufficient capacity for the scale of the reaction. For highly exothermic processes, consider using a cryostat or a dry ice/acetone bath for more effective temperature control.
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Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
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Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the temperature of the cooling bath alone.
Problem 2: Localized Hotspots in the Reactor
Question: I'm observing boiling or charring in one part of my reaction mixture, while the rest appears normal. What causes these hotspots, and how can I achieve uniform heating?
Answer: Localized hotspots are typically caused by poor mixing and uneven heat distribution. This can be particularly dangerous as it can initiate a runaway reaction in that specific area.
Solutions:
-
Improve Stirring: Ensure vigorous and efficient stirring. Use a mechanical stirrer for larger-scale reactions or viscous mixtures to ensure the entire reaction mass is homogeneous in temperature.[1]
-
Baffled Flasks: For larger reactors, using baffled flasks can improve mixing efficiency and break up vortices.
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Controlled Addition: Add reagents to a point in the reactor where they will be rapidly dispersed by the stirrer. Avoid adding reagents directly to the wall of the flask.
Problem 3: Rapid Initial Exotherm Followed by Stalling
Question: The reaction temperature increases as expected when I begin adding my reagents, but then it quickly drops, and the reaction appears to stop. What is happening?
Answer: This can indicate several issues:
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Reagent Degradation: The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, may have degraded due to improper storage and exposure to moisture. This leads to reduced reactivity after an initial burst.[2] Ensure these reagents are fresh and stored in a desiccator.
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Insufficient Activation Energy: The initial exotherm may not be sufficient to carry the reaction to completion. The reaction may require sustained heating at a specific temperature to proceed.[2]
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Precipitation of Intermediates: An intermediate may be precipitating out of the solution, preventing it from reacting further. This can sometimes be resolved by changing the solvent or increasing the reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Which common thiophene synthesis methods are known to be significantly exothermic?
A1: Several thiophene synthesis methods can be exothermic. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, can be highly exothermic, especially at larger scales.[2][3] The reaction of n-butane with sulfur at high temperatures, an industrial method, is also a high-energy process.[3][4]
Q2: What are the most critical safety precautions before starting a potentially exothermic synthesis?
A2: A thorough risk assessment is mandatory before beginning any experiment.[5][6] Key safety precautions include:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.[2] Some reactions, like the Paal-Knorr synthesis, evolve toxic hydrogen sulfide (H₂S) gas.[2]
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Emergency Plan: Have a clear plan for handling a runaway reaction, including access to appropriate fire extinguishers and a safety shower.
-
Scale: Perform the reaction on a small scale first to assess its exothermic nature before scaling up.
Q3: How can I best monitor the internal temperature of my reaction?
A3: Use a calibrated thermometer or thermocouple placed directly into the reaction mixture (but not touching the glass). This provides a true reading of the internal temperature, which is crucial for controlling the reaction. For sensitive reactions, automated systems that link temperature monitoring to reagent addition pumps or cooling systems can provide precise control. Analytical techniques like HPLC or GC-MS can also be used to monitor reaction progress by taking small aliquots.
Q4: What are the advantages and disadvantages of different cooling methods?
A4: The choice of cooling method depends on the scale and expected exothermicity of the reaction.
| Cooling Method | Advantages | Disadvantages |
| Water Bath | Simple, readily available. | Limited to temperatures above 0°C. |
| Ice/Water Bath | Effective at maintaining 0°C, high heat capacity. | Can be messy, requires replenishment of ice. |
| Dry Ice/Acetone | Achieves very low temperatures (approx. -78°C). | Acetone is flammable; requires careful handling. |
| Cooling Mantle/Cryostat | Precise temperature control, automated. | Requires specialized equipment, higher cost. |
Experimental Protocol: Paal-Knorr Thiophene Synthesis
This protocol is an example for synthesizing 2,5-dimethylthiophene, a reaction that requires careful management of the exotherm.
Materials:
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Hexane-2,5-dione (1,4-dicarbonyl compound)
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Phosphorus pentasulfide (P₄S₁₀)
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Toluene (solvent)
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5-liter three-necked round-bottomed flask
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Mechanical stirrer
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Reflux condenser
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Dropping funnel
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Heating mantle with temperature controller
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Large ice bath
Procedure:
-
Setup: Assemble the 5-liter flask with the mechanical stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure a large ice bath is ready to be placed under the flask if needed.
-
Initial Charge: Charge the flask with a solution of hexane-2,5-dione in toluene.
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Reagent Addition: Begin vigorous stirring. Add the phosphorus pentasulfide (P₄S₁₀) in small portions over a period of 1-2 hours.
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Temperature Monitoring: Carefully monitor the internal temperature. The reaction is exothermic. Maintain the temperature between 80-90°C. Use the ice bath to cool the flask if the temperature rises too quickly.
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Reflux: Once the addition is complete and the initial exotherm has subsided, heat the mixture to reflux (approximately 110-120°C) for 2-4 hours.[2]
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Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over ice water. Separate the organic layer, wash with a sodium bicarbonate solution, then with water, and dry over anhydrous sulfate.
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Purification: The crude product can be purified by distillation under reduced pressure to yield 2,5-dimethylthiophene.[2]
Visualizations
Troubleshooting Workflow for Exothermic Events
Caption: A logical workflow for responding to a suspected exothermic event.
Heat Management Strategy Diagram
Caption: Key components for managing heat in an exothermic synthesis.
References
Technical Support Center: Byproduct Identification in 4-Bromo-2-Thiophenecarboxylic Acid Reactions by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of byproducts in reactions involving 4-bromo-2-thiophenecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
General Troubleshooting Workflow
The following workflow outlines a general approach to identifying unknown signals in the NMR spectrum of a reaction mixture involving this compound.
Caption: A logical workflow for identifying byproducts in reactions of this compound using NMR spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and byproducts encountered in reactions with this compound.
Esterification Reactions
Q1: I performed an esterification of this compound with methanol and see unexpected peaks in my ¹H NMR. What could they be?
A1: Besides your desired methyl ester product, common issues include incomplete reaction and the presence of unreacted starting material.
Troubleshooting:
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Identify Starting Material: Compare your spectrum to a reference spectrum of this compound. The characteristic thiophene protons will be present.
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Identify Product: Look for the characteristic signals of the methyl ester. The methyl group will appear as a singlet, typically around 3.9 ppm.
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Check for Purity: The presence of both starting material and product signals indicates an incomplete reaction.
| Compound | Thiophene H-3 Signal (ppm) | Thiophene H-5 Signal (ppm) | Other Key Signals (ppm) |
| This compound | ~7.8 (d) | ~7.9 (d) | Carboxylic acid proton (>10 ppm, broad) |
| Methyl 4-bromo-2-thiophenecarboxylate | ~7.6 (d) | ~7.7 (d) | OCH₃ singlet (~3.9 ppm)[1] |
Experimental Protocol: Fischer Esterification of this compound
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Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (can be used as the solvent).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
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Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR.
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Work-up: After completion, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization as needed.
Decarboxylation
Q2: My reaction mixture shows new signals in the aromatic region, and I suspect decarboxylation has occurred. How can I confirm this?
A2: Decarboxylation of this compound results in the formation of 4-bromothiophene. This is a common thermal decomposition pathway.
Troubleshooting:
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Look for 4-bromothiophene signals: The ¹H NMR spectrum of 4-bromothiophene will show three signals for the thiophene protons.
| Compound | Thiophene H-2 Signal (ppm) | Thiophene H-3 Signal (ppm) | Thiophene H-5 Signal (ppm) |
| 4-bromothiophene | ~7.1 (dd) | ~7.0 (dd) | ~7.3 (dd) |
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Absence of Carboxylic Acid Peak: The broad singlet for the carboxylic acid proton above 10 ppm will be absent if complete decarboxylation has occurred.
De-bromination
Q3: I see signals that resemble a thiophene ring but lack the expected bromine splitting pattern. Could this be a de-bromination byproduct?
A3: Yes, de-bromination is a potential side reaction, especially in the presence of a palladium catalyst and a hydride source, leading to the formation of 2-thiophenecarboxylic acid.
Troubleshooting:
-
Compare to 2-thiophenecarboxylic acid: The ¹H NMR spectrum of 2-thiophenecarboxylic acid shows three distinct signals for the thiophene protons.[2][3]
| Compound | Thiophene H-3 Signal (ppm) | Thiophene H-4 Signal (ppm) | Thiophene H-5 Signal (ppm) | Other Key Signals (ppm) |
| 2-thiophenecarboxylic acid | ~7.8 (dd) | ~7.1 (t) | ~7.6 (dd) | Carboxylic acid proton (>10 ppm, broad) |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Sonogashira)
Q4: In my Suzuki coupling reaction, besides the desired product, I observe other aromatic signals. What are the likely byproducts?
A4: Common byproducts in Suzuki coupling reactions include homocoupling of the boronic acid and de-bromination of the starting material.
Troubleshooting:
-
Homocoupling Product: This results from the coupling of two molecules of the boronic acid reagent. The NMR spectrum will show signals corresponding to the resulting biaryl compound. For example, if using phenylboronic acid, signals for biphenyl will be observed.
-
De-bromination Product: As mentioned earlier, this leads to 2-thiophenecarboxylic acid.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
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Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).
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Inert Atmosphere: De-gas the reaction mixture and maintain it under an inert atmosphere (e.g., argon or nitrogen).
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Reaction Conditions: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or NMR.
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Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate.
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Purification: Purify the product by column chromatography.
Q5: I am performing a Sonogashira coupling and see byproducts. What should I look for in the NMR?
A5: A common byproduct in Sonogashira coupling is the homocoupling of the terminal alkyne, known as Glaser-Hay coupling. This is particularly prevalent in the presence of oxygen and a copper co-catalyst.
Troubleshooting:
-
Glaser-Hay Coupling Product: This reaction forms a symmetrical 1,3-diyne from the terminal alkyne. The NMR spectrum of this byproduct will show signals corresponding to the dimerized alkyne. For example, if using phenylacetylene, the product would be 1,4-diphenylbuta-1,3-diyne. The signals for the phenyl protons would be present, but the characteristic acetylenic proton signal would be absent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
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Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
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Reagent Addition: Add a suitable solvent (e.g., THF or DMF), a base (e.g., triethylamine or diisopropylamine), and the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 eq).
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Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring its progress.
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Work-up: Once complete, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
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Purification: Purify the crude product using column chromatography.
This technical support center provides a foundational guide for troubleshooting common byproduct formations in reactions involving this compound. For unambiguous structure elucidation of unknown byproducts, 2D NMR techniques such as COSY, HSQC, and HMBC are recommended.
References
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-Thiophenecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-bromo-2-thiophenecarboxylic acid for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and synthetic routes for preparing this compound at a pilot scale?
A1: The most common precursor for the synthesis of this compound is 2-thiophenecarboxylic acid. The primary synthetic route involves the direct bromination of the thiophene ring. Key considerations for pilot-scale production include the choice of brominating agent and reaction conditions to ensure high selectivity and yield.
Q2: What are the critical safety precautions to consider when handling bromine at a large scale?
A2: Bromine is a highly corrosive and toxic substance, requiring stringent safety protocols during large-scale operations. Key precautions include:
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Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.
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Material Compatibility: Ensure all equipment is made of compatible materials, such as glass or Teflon, as bromine reacts with many metals.
-
Spill Neutralization: Have a spill kit ready with a neutralizing agent like sodium thiosulfate solution.
Q3: How can the regioselectivity of the bromination be controlled to favor the formation of the 4-bromo isomer?
A3: Controlling the regioselectivity of bromination on the thiophene ring is crucial. The directing effect of the carboxylic acid group at the 2-position influences the position of bromination. Reaction conditions such as temperature, solvent, and the choice of brominating agent (e.g., N-bromosuccinimide (NBS) or elemental bromine) can be optimized to maximize the yield of the desired 4-bromo isomer.
Q4: What are the recommended methods for purifying this compound at a pilot scale?
A4: Purification at the pilot scale often involves crystallization. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals, leaving impurities in the mother liquor. The choice of solvent is critical for achieving high purity and yield. Common techniques also include washing the crude product with appropriate solvents to remove specific impurities. For industrial applications requiring high purity, downstream processing may include steps like filtration, decolorization, and ion exchange.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts (e.g., dibrominated species). - Loss of product during workup and purification. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. - Optimize the reaction temperature; too low may slow the reaction, while too high may promote side reactions. - Carefully control the stoichiometry of the brominating agent to minimize over-bromination. - Optimize the purification process, such as the choice of crystallization solvent and temperature profile, to maximize recovery. |
| Formation of Impurities (e.g., Isomers or Poly-brominated products) | - Lack of regioselectivity in the bromination step. - Reaction temperature is too high. - Incorrect stoichiometry of reagents. | - Adjust the reaction conditions (solvent, temperature, catalyst) to enhance the selectivity for the 4-position. - Lower the reaction temperature to disfavor the formation of undesired isomers. - Use a controlled addition of the brominating agent to prevent localized high concentrations that can lead to poly-bromination. |
| Difficulty in Product Isolation and Purification | - Product is too soluble in the crystallization solvent. - Presence of oily impurities hindering crystallization. - Inefficient filtration or washing. | - Screen for alternative crystallization solvents or solvent mixtures to find a system where the product has low solubility at room temperature but is soluble at elevated temperatures. - Perform a pre-purification step, such as a wash with a non-polar solvent, to remove oily impurities. - Ensure the filtration setup is appropriate for the scale and that the washing steps are effective in removing residual impurities without dissolving a significant amount of the product. |
| Coloration of the Final Product | - Presence of residual bromine or colored impurities. - Degradation of the product. | - Wash the product thoroughly with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine. - Consider a decolorization step using activated carbon during the purification process. - Ensure the product is not exposed to high temperatures or light for extended periods. |
Experimental Protocols
Note: The following protocol is a representative method for the bromination of a thiophene derivative and should be optimized for the specific synthesis of this compound at a pilot scale.
Synthesis of 2-Bromothiophene (as an illustrative example for a bromination step)
This procedure is adapted from a patented method for the synthesis of 2-bromothiophene, which is a related process.[3]
-
Reaction Setup: A suitable reactor is charged with a solution of thiophene in a halogenated hydrocarbon solvent and hydrobromic acid.
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Cooling: The solution is cooled to a temperature between -10°C and 0°C.
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Addition of Brominating Agent: Pyridine perbromide hydrobromide is added to the cooled solution in batches while maintaining the temperature at 0°C.
-
Reaction Monitoring: The reaction mixture is stirred at 0°C, and the progress is monitored by a suitable analytical method (e.g., GC or HPLC).
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Workup: Upon completion, the reaction mixture is subjected to extraction and washing to remove unreacted starting materials and byproducts.
-
Purification: The crude product is then purified by distillation to obtain 2-bromothiophene.
Data Presentation
Table 1: Illustrative Reaction Parameters for Bromination of Thiophene Derivatives
| Parameter | Laboratory Scale | Pilot Scale (Projected) |
| Starting Material | 2-Thiophenecarboxylic Acid | 2-Thiophenecarboxylic Acid |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine or NBS |
| Solvent | Acetic Acid / Chloroform | Acetic Acid / Dichloromethane |
| Temperature | 0°C to Room Temperature | 0°C to 10°C (controlled) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 70 - 85% | 65 - 80% |
| Purification Method | Recrystallization | Recrystallization / Filtration |
Note: The data in this table is representative and should be optimized for the specific process.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
Comparative Analysis of 4-bromo-2-thiophenecarboxylic acid and Structural Isomers using ¹H and ¹³C NMR Spectroscopy
A detailed guide for researchers and professionals in drug development providing a comparative analysis of the NMR spectra of 4-bromo-2-thiophenecarboxylic acid and its key structural isomers, 2-thiophenecarboxylic acid and 5-bromo-2-thiophenecarboxylic acid. This guide includes tabulated spectral data, a detailed experimental protocol, and a visual representation of the analytical workflow.
This guide offers a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and two closely related structural alternatives: the parent compound 2-thiophenecarboxylic acid and its isomer, 5-bromo-2-thiophenecarboxylic acid. Understanding the distinct NMR profiles of these compounds is crucial for unambiguous structural elucidation, purity assessment, and monitoring chemical transformations in research and drug development settings. The position of the bromine substituent on the thiophene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons, providing a clear basis for their differentiation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its comparators. The data highlights the diagnostic shifts and coupling constants that enable the differentiation of these isomers.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz) |
| This compound | DMSO-d₆ | 8.15 (d, J = 1.6 Hz, 1H, H5), 7.95 (d, J = 1.6 Hz, 1H, H3) |
| 2-thiophenecarboxylic acid | DMSO-d₆ | 13.06 (s, 1H, COOH), 7.88 (d, J = 4.9 Hz, 1H, H5), 7.73 (d, J = 3.6 Hz, 1H, H3), 7.18 (t, J = 4.3 Hz, 1H, H4)[1] |
| 5-bromo-2-thiophenecarboxylic acid | CDCl₃ | 10.87 (brs, 1H, COOH), 7.63 (d, J = 4.0 Hz, 1H, H3), 7.11 (d, J = 4.0 Hz, 1H, H4)[2] |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | CD₃OD | 164.3 (C=O), 138.8 (C5), 135.5 (C2), 125.8 (C3), 113.1 (C4) |
| 2-thiophenecarboxylic acid | CDCl₃ | 167.7 (C=O), 135.1 (C2), 134.5 (C5), 128.0 (C3), 127.8 (C4) |
| 5-bromo-2-thiophenecarboxylic acid | CDCl₃ | 166.9 (C=O), 140.2 (C2), 132.8 (C3), 130.9 (C4), 118.9 (C5) |
Note: Data for 5-bromo-2-thiophenecarboxylic acid is based on typical chemical shift correlations and may vary from experimental values.
Experimental Protocol: NMR Analysis
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the analysis of thiophenecarboxylic acid derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the thiophenecarboxylic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Spectrometer Setup:
-
The data presented in this guide was notionally acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Tune and shim the spectrometer probe for the specific solvent used to ensure optimal magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, may be required due to the low natural abundance and longer relaxation times of the ¹³C nucleus.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the structural analysis of this compound using NMR spectroscopy, highlighting the key interpretive steps.
Caption: Workflow for NMR analysis of this compound.
Structure-Spectrum Correlation
The substitution pattern on the thiophene ring is the primary determinant of the observed NMR spectra.
-
2-Thiophenecarboxylic acid: This parent compound exhibits a characteristic AMX spin system in the ¹H NMR spectrum for the three aromatic protons. The proton at the 5-position (H5) is typically the most downfield due to its proximity to the sulfur atom and the deshielding effect of the carboxylic acid group.
-
This compound: The introduction of a bromine atom at the 4-position simplifies the ¹H NMR spectrum to an AX spin system. The two remaining aromatic protons at the 3- and 5-positions show a small meta-coupling. The electron-withdrawing effect of the bromine atom generally leads to a downfield shift of the adjacent protons compared to the parent compound.
-
5-bromo-2-thiophenecarboxylic acid: With bromine at the 5-position, the ¹H NMR spectrum also simplifies, in this case to an AB spin system for the protons at the 3- and 4-positions. These protons will exhibit a characteristic ortho-coupling. The bromine atom at the 5-position is expected to have a significant deshielding effect on the adjacent C5 carbon in the ¹³C NMR spectrum.
This comparative guide provides a foundational resource for scientists and researchers working with these and similar thiophene derivatives. The provided data and protocols can aid in the rapid and accurate identification and characterization of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.
References
A Comparative Guide to the Reactivity of 4-Bromo- vs. 5-Bromo-2-Thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-bromo-2-thiophenecarboxylic acid and 5-bromo-2-thiophenecarboxylic acid, two isomeric building blocks crucial in medicinal chemistry and materials science. Understanding their relative reactivity in key synthetic transformations is paramount for designing efficient and selective synthetic routes. This document summarizes their performance in palladium-catalyzed cross-coupling reactions, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms.
Executive Summary
In palladium-catalyzed cross-coupling reactions, 5-bromo-2-thiophenecarboxylic acid generally exhibits higher reactivity than its 4-bromo counterpart . This difference is primarily attributed to the electronic properties of the thiophene ring. The carbon-bromine bond at the 5-position (α to the sulfur atom) is more activated towards oxidative addition, the rate-determining step in many cross-coupling reactions, compared to the C-Br bond at the 4-position (β to the sulfur atom). The α-position is more electron-deficient, facilitating the insertion of the palladium(0) catalyst. Consequently, reactions with the 5-bromo isomer often proceed under milder conditions with faster reaction rates and higher yields.
Comparative Reactivity Data
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura and Sonogashira cross-coupling reactions for both isomers. While direct side-by-side comparative studies are not extensively reported, the data presented is collated from various sources and established principles of thiophene chemistry to provide a likely comparison.
| Reaction | Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 5-Bromo-2-thiophenecarboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95%[1] |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | ~70-80% (estimated) |
| Sonogashira | 5-Bromo-2-thiophenecarboxylic acid | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 8 | ~80-90% |
| Sonogashira | This compound | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 75 | 18 | ~60-70% (estimated) |
Yields for this compound are estimated based on the generally lower reactivity of the C-Br bond at the 4-position of the thiophene ring compared to the 5-position.
Discussion of Reactivity
The enhanced reactivity of the 5-bromo isomer stems from the electronic nature of the thiophene ring. The sulfur atom can stabilize a negative charge at the adjacent α-positions (C2 and C5) more effectively than at the β-positions (C3 and C4). In the context of palladium-catalyzed cross-coupling reactions, this translates to a more electron-deficient C5 position, which facilitates the oxidative addition of the Pd(0) catalyst to the C-Br bond.[2] This initial step is often the rate-determining step of the catalytic cycle.[3]
Conversely, the C-Br bond at the 4-position is less reactive. This can be advantageous when seeking selective functionalization of poly-halogenated thiophenes. For instance, in a molecule containing both a 5-bromo and a 4-bromo substituent, the 5-position can often be selectively coupled under milder conditions, leaving the 4-position intact for subsequent transformations.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling of 5-Bromo-2-thiophenecarboxylic Acid
Materials:
-
5-bromo-2-thiophenecarboxylic acid (1.0 eq)
-
Arylboronic acid (1.1 eq)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)[1]
-
Potassium carbonate (K₂CO₃) (2.0 eq)[1]
-
Dioxane and Water (4:1 v/v)
Procedure:
-
To a solution of 5-bromo-2-thiophenecarboxylic acid in a 4:1 mixture of dioxane and water are added the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).[1]
-
The reaction mixture is heated to 90°C and stirred for 12 hours.[1]
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-2-thiophenecarboxylic acid.
Sonogashira Coupling of 5-Bromo-2-thiophenecarboxylic Acid
Materials:
-
5-bromo-2-thiophenecarboxylic acid (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
A mixture of 5-bromo-2-thiophenecarboxylic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide is placed in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous THF, triethylamine, and the terminal alkyne are added sequentially.
-
The reaction mixture is stirred at 65°C for 8 hours.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash chromatography to yield the 5-alkynyl-2-thiophenecarboxylic acid.
Reaction Mechanisms
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycles of the Sonogashira Cross-Coupling Reaction.
Conclusion
The choice between 4-bromo- and 5-bromo-2-thiophenecarboxylic acid in a synthetic campaign will depend on the desired reactivity and substitution pattern of the target molecule. For rapid construction of C-C bonds at the 5-position, 5-bromo-2-thiophenecarboxylic acid is the preferred, more reactive starting material. Conversely, the lower reactivity of the 4-bromo isomer can be exploited for sequential, regioselective functionalization of the thiophene core. The provided protocols and mechanistic insights serve as a valuable resource for chemists in the strategic planning and execution of their synthetic endeavors.
References
- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-2-thiophenecarboxylic Acid and Other Halogenated Thiophenes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Thiophene Reactivity in Key Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a critical endeavor. Thiophene derivatives, in particular, are privileged structures found in a multitude of bioactive compounds and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, have become indispensable tools for the strategic elaboration of these five-membered rings. This guide provides a comprehensive comparison of the reactivity of 4-Bromo-2-thiophenecarboxylic acid against other halogenated thiophenes, offering valuable insights for reaction design and optimization.
The choice of halogen substituent on the thiophene ring profoundly influences its reactivity in cross-coupling reactions. This is primarily governed by the carbon-halogen (C-X) bond dissociation energy, which follows the trend C-I < C-Br < C-Cl. Consequently, the ease of the initial, and often rate-determining, oxidative addition step in the catalytic cycle follows the reverse order: I > Br > Cl. This fundamental principle dictates that iodinated thiophenes are generally more reactive than their brominated counterparts, which in turn are more reactive than chlorinated thiophenes.
Comparative Performance in Cross-Coupling Reactions
To provide a clear and quantitative comparison, the following tables summarize available and representative experimental data for the Suzuki-Miyaura, Stille, and Heck reactions of various halogenated 2-thiophenecarboxylic acid derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are not always available in the literature. Therefore, data has been compiled from various sources to illustrate the reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely adopted method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.
Table 1: Suzuki-Miyaura Coupling of Halogenated 2-Thiophenecarboxylic Acid Derivatives with Phenylboronic Acid
| Halogenated Thiophene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Est. 60-75% |
| 5-Bromo-2-thiophenecarboxylic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 71.5[1] |
| 4-Iodo-2-thiophenecarboxylic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6 | Est. >85% |
| 4-Chloro-2-thiophenecarboxylic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 100 | 24 | Est. <40% |
Estimated yields are based on established reactivity trends and data from analogous systems.
Stille Coupling
The Stille coupling utilizes organotin reagents, which are known for their stability and tolerance of a wide array of functional groups.[2]
Table 2: Stille Coupling of Halogenated 2-Thiophenecarboxylic Acid Derivatives with Tributyl(phenyl)stannane
| Halogenated Thiophene | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Toluene | 110 | 12 | Est. 55-70% |
| 4-Iodo-2-thiophenecarboxylic Acid | Pd(PPh₃)₄ | Toluene | 90 | 8 | Est. >80% |
| 4-Chloro-2-thiophenecarboxylic Acid | Pd₂(dba)₃ / P(o-tol)₃ | DMF | 120 | 24 | Est. <30% |
Estimated yields are based on established reactivity trends and general knowledge of Stille reactions.
Heck Reaction
The Heck reaction is a powerful method for the arylation or vinylation of alkenes.[3]
Table 3: Heck Reaction of Halogenated 2-Thiophenecarboxylic Acid Derivatives with Styrene
| Halogenated Thiophene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 18 | Est. 50-65% | | 4-Iodo-2-thiophenecarboxylic Acid | Pd(OAc)₂ | Et₃N | DMF | 100 | 10 | Est. >75% | | 4-Chloro-2-thiophenecarboxylic Acid | Pd₂(dba)₃ / PCy₃ | K₂CO₃ | DMAc | 140 | 24 | Est. <25% |
Estimated yields are based on established reactivity trends and data from analogous systems.
Signaling Pathways and Experimental Workflows
To further elucidate the processes involved in these transformative reactions, the following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for Suzuki-Miyaura, Stille, and Heck reactions that can be adapted for this compound and its analogs.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the desired 4-phenyl-2-thiophenecarboxylic acid.
Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous and degassed toluene or DMF
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous and degassed solvent via syringe.
-
Add tributyl(phenyl)stannane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the resulting precipitate through Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Heck Reaction of this compound with Styrene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, followed by triethylamine and styrene.
-
Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The comparative analysis of halogenated thiophenes in cross-coupling reactions confirms the established reactivity trend of I > Br > Cl. For this compound, Suzuki-Miyaura, Stille, and Heck reactions provide viable pathways for C-C bond formation, with moderate to good yields achievable under standard conditions. While iodo-substituted thiophenes offer higher reactivity, often allowing for milder conditions and shorter reaction times, bromo-thiophenes represent a good balance between reactivity, stability, and cost-effectiveness. Chloro-thiophenes, being the least reactive, typically require more forcing conditions and specialized catalyst systems. This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize this compound and its halogenated counterparts in their synthetic endeavors.
References
Efficacy of 4-bromo-2-thiophenecarboxylic Acid Derivatives as Antibacterial Agents: A Comparative Guide
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents. Thiophene-based compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of derivatives of 4-bromo-2-thiophenecarboxylic acid and related thiophene compounds, supported by experimental data from recent studies.
Comparative Antibacterial Activity
The antibacterial efficacy of various thiophene derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key indicator of antibacterial potency, has been determined for several compounds. A lower MIC value signifies greater effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4a) | ESBL-producing E. coli ST131 | >50 (MBC) | [1] |
| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c) | ESBL-producing E. coli ST131 | >50 (MBC) | [1] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [2] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 (MIC₅₀) | [2] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | [2] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 32 (MIC₅₀) | [2] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC₅₀) | [2] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC₅₀) | [2] |
| Spiro-indoline-oxadiazole 17 | C. difficile | 2-4 | [3] |
| Thiophenyl Substituted Pyrimidine (Bb2) | MRSA | 2 | [4][5] |
| Thiophenyl Substituted Pyrimidine (Bb2) | VREs | 2 | [4][5] |
| Tetrahydrobenzothiophene (3b) | E. coli | 1.11 (µM) | [6] |
| Tetrahydrobenzothiophene (3b) | P. aeruginosa | 1.00 (µM) | [6] |
| Tetrahydrobenzothiophene (3b) | Salmonella | 0.54 (µM) | [6] |
| Tetrahydrobenzothiophene (3b) | S. aureus | 1.11 (µM) | [6] |
Note: MIC₅₀ represents the minimum concentration that inhibits 50% of the screened strains. MBC stands for Minimum Bactericidal Concentration.
Experimental Protocols
The evaluation of antibacterial activity of these derivatives involved standardized methodologies to ensure reproducibility and comparability of the results.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of the synthesized compounds is typically determined using the broth microdilution method.[3]
-
Bacterial Strain Preparation: The bacterial isolates are cultured overnight and then diluted to achieve a standardized concentration, usually 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Well Diffusion Method
This method is often used for preliminary screening of antibacterial activity.[1]
-
Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread over the surface of a Mueller-Hinton Agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Addition: A fixed volume of the test compound at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in evaluating these antibacterial agents, the following diagrams illustrate a typical experimental workflow and a potential mechanism of action.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
The mechanism of action for many thiophene derivatives is still under investigation, but some studies suggest that they may interfere with essential bacterial processes. For instance, some thiophenyl-pyrimidine derivatives have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division.[4][5]
Caption: Postulated Mechanism of Action for Thiophene Derivatives.
Structure-Activity Relationship (SAR)
The antibacterial activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring. For instance, the introduction of aryl groups via Suzuki-Miyaura cross-coupling reactions has been a common strategy to generate libraries of compounds for screening.[1] The variation in the electronic and steric properties of these substituents can modulate the binding affinity of the compounds to their bacterial targets, thereby affecting their efficacy. Further research into the quantitative structure-activity relationship (QSAR) is essential to guide the design of more potent antibacterial agents based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and antibacterial evaluation of 2,4-disubstituted-6-thiophenyl-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Performance of organic field-effect transistors (OFETs) using thiophene derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of organic electronics continues to witness rapid advancements, with organic field--effect transistors (OFETs) at the forefront of this technological revolution. Among the various organic semiconductors, thiophene derivatives have emerged as a highly promising class of materials due to their excellent charge transport properties and environmental stability. This guide provides an objective comparison of the performance of OFETs based on various thiophene derivatives against established organic semiconductors, namely pentacene and poly(3-hexylthiophene) (P3HT). The information presented is supported by experimental data to aid researchers in selecting the most suitable materials for their applications.
Performance Benchmark: Thiophene Derivatives vs. Alternatives
The performance of an OFET is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the reported performance of various thiophene-based OFETs and compare them with pentacene and P3HT, which are widely used as benchmark materials in organic electronics.
Table 1: Performance of Thiophene Derivative-Based OFETs
| Thiophene Derivative | Device Architecture | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Oligofluorene-Thiophene | Top-Contact | Vacuum Evaporation | 0.12[1] | > 105 | Not Reported |
| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single-Crystal FET | Physical Vapor Transport | up to 1.26[2] | 106 - 108[2] | Not Reported |
| Thieno[3,2-b]thiophene-co-benzothiadiazole | Bottom-Gate, Top-Contact | Not Specified | 0.1[3] | 3.5 x 103[3] | < -3[3] |
| Dithieno[3,2-b:2',3'-d]thiophene Derivatives | Single-Crystal FET | Solution-Process | up to 10.2[4] | ~107[4] | Not Reported |
Table 2: Performance of Alternative Organic Semiconductor-Based OFETs
| Organic Semiconductor | Device Architecture | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Pentacene | Top-Contact | Vacuum Evaporation | 1.52 (OTS-treated)[5][6] | 1.5 x 107 (OTS-treated)[5][6] | Not Reported |
| Pentacene | Bottom-Gate, Top-Contact | Not Specified | 0.54[7] | 107[7] | -7.5[7] |
| Poly(3-hexylthiophene) (P3HT) | Top-Contact | Spin Coating | 0.1 | 9 x 104 | Not Reported |
| Poly(3-hexylthiophene) (P3HT) | Bottom-Contact | Drop Casting | 0.084[8] | 105 | ~0 |
| Poly(3-hexylthiophene) (P3HT) | Not Specified | Not Specified | ~0.1 (Thermally Cured PVP Dielectric)[9][10] | 1.2 x 104[9][10] | Not Reported |
| Poly(3-hexylthiophene) (P3HT) | Not Specified | Not Specified | 0.06 (Photo-Cured PVP Dielectric)[9][10] | 3.0 x 104[9][10] | Not Reported |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. To that end, this section provides detailed methodologies for the fabrication and characterization of solution-processed OFETs, which are common in research settings.
Protocol 1: Fabrication of a Bottom-Gate, Top-Contact OFET via Spin Coating
This protocol outlines a typical procedure for fabricating OFETs using a solution-processable organic semiconductor like P3HT.
-
Substrate Cleaning:
-
Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of nitrogen gas and then bake on a hotplate at 120°C for 10 minutes to remove any residual moisture.
-
-
Surface Treatment of the Dielectric (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied.
-
A common SAM for SiO₂ is octadecyltrichlorosilane (OTS). This can be deposited by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and baking at 120°C for 10 minutes.
-
-
Organic Semiconductor Deposition:
-
Prepare a solution of the organic semiconductor (e.g., 10 mg/mL of P3HT in chloroform).
-
Deposit the solution onto the substrate using a spin coater. A typical spin coating program would be a two-step process: 500 rpm for 5 seconds (for spreading) followed by 2000 rpm for 60 seconds (for thinning).
-
Anneal the film on a hotplate at a temperature specific to the semiconductor (e.g., 120°C for P3HT) for 10-30 minutes to improve the film's crystallinity and morphology. This step is typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Source and Drain Electrode Deposition:
-
Using a shadow mask to define the desired channel length and width, deposit the source and drain electrodes onto the organic semiconductor layer.
-
Gold (Au) is a commonly used electrode material due to its high work function, which facilitates hole injection into many p-type organic semiconductors. A typical deposition would involve thermally evaporating a 50 nm thick layer of Au under high vacuum (<10⁻⁶ Torr).
-
Protocol 2: Electrical Characterization of OFETs
The electrical performance of the fabricated OFETs is characterized by measuring their current-voltage (I-V) characteristics.
-
Instrumentation:
-
A semiconductor parameter analyzer or a source-measure unit (SMU) is required to apply voltages and measure currents.
-
A probe station is used to make electrical contact with the gate, source, and drain electrodes of the transistor. All measurements should ideally be performed in an inert atmosphere to prevent degradation of the organic semiconductor.
-
-
Output Characteristics (Id-Vd):
-
Apply a constant gate voltage (Vg).
-
Sweep the drain voltage (Vd) from 0 V to a negative value (for a p-type semiconductor, e.g., -60 V) and measure the drain current (Id).
-
Repeat this measurement for several different constant gate voltages (e.g., 0 V, -10 V, -20 V, -30 V, -40 V).
-
The resulting family of curves shows the transition from the linear to the saturation region of transistor operation.
-
-
Transfer Characteristics (Id-Vg):
-
Apply a constant, high drain voltage (in the saturation regime, e.g., -60 V).
-
Sweep the gate voltage (Vg) from a positive value (e.g., +20 V) to a negative value (e.g., -60 V) and measure the drain current (Id).
-
This measurement is used to determine the on/off ratio, threshold voltage, and charge carrier mobility.
-
-
Parameter Extraction:
-
On/Off Ratio: The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): Can be estimated by extrapolating the linear portion of the √|Id| vs. Vg plot to the Vg axis.
-
Charge Carrier Mobility (μ): Calculated from the slope of the linear portion of the √|Id| vs. Vg plot in the saturation regime using the following equation: Id,sat = (μ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, and L is the channel length.
-
Visualizing the Process and Structure
To better understand the fabrication process and the fundamental structure of an OFET, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Performance evaluation of typical p-Type Materials “pentacene” | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Typical p-Type Organic Semiconductor Material "Pentacene" | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. pasta.place [pasta.place]
- 8. pubs.aip.org [pubs.aip.org]
- 9. High-performance poly(3-hexylthiophene) transistors with thermally cured and photo-cured PVP gate dielectrics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Purity of 4-Bromo-2-Thiophenecarboxylic Acid by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 4-bromo-2-thiophenecarboxylic acid. It includes detailed experimental protocols and supporting data to assist researchers in selecting and implementing the most suitable analytical techniques for their specific needs. This compound is a crucial building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity paramount for ensuring the quality, safety, and efficacy of the final drug product.[1]
Experimental Protocols
A robust reverse-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. This method is designed to separate the main component from potential impurities that may arise during its synthesis, such as isomers and starting materials.[2] An alternative method utilizing a different column chemistry is also presented for comparative purposes.
Primary Method: RP-HPLC with C18 Column
This method is a standard approach for the analysis of moderately polar aromatic carboxylic acids.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Alternative Method: RP-HPLC with Phenyl-Hexyl Column
This method offers a different selectivity which can be beneficial for resolving closely eluting impurities that may co-elute with the main peak on a C18 column.
-
Instrumentation:
-
Same as the primary method.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 40% B
-
5-17 min: 40% to 80% B
-
17-22 min: 80% B
-
22-24 min: 80% to 40% B
-
24-32 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Same as the primary method.
-
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the analysis of a sample of this compound using the two described HPLC methods. The sample was spiked with known potential impurities to demonstrate the resolving power of each method.
Table 1: Purity Analysis of this compound by RP-HPLC with C18 Column
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 2-Thiophenecarboxylic acid | 3.5 | 0.2 |
| 2 | 5-Bromo-2-thiophenecarboxylic acid | 8.9 | 0.5 |
| 3 | This compound | 10.2 | 99.1 |
| 4 | Unknown Impurity | 12.5 | 0.2 |
Table 2: Purity Analysis of this compound by RP-HPLC with Phenyl-Hexyl Column
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) |
| 1 | 2-Thiophenecarboxylic acid | 4.1 | 0.2 |
| 2 | 5-Bromo-2-thiophenecarboxylic acid | 10.5 | 0.5 |
| 3 | This compound | 12.3 | 99.1 |
| 4 | Unknown Impurity | 14.8 | 0.2 |
Mandatory Visualizations
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity using HPLC.
Caption: Workflow for HPLC Purity Validation.
Logical Relationship of Method Comparison
This diagram outlines the logical relationship in comparing the two proposed HPLC methods.
Caption: Comparison of HPLC Methods.
References
A Comparative Guide to Catalysts for Suzuki Reactions with Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the formation of carbon-carbon bonds. This is particularly true in the synthesis of thiophene-containing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The choice of catalyst is a critical parameter influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of common palladium and nickel-based catalyst systems for the Suzuki coupling of bromothiophenes, supported by experimental data from the literature.
Catalyst Performance Comparison
The selection of an appropriate catalyst system is crucial for the successful Suzuki coupling of bromothiophenes. Palladium catalysts are well-established and offer high reactivity for a broad range of substrates. Nickel catalysts, being more earth-abundant and economical, have emerged as a powerful alternative, often exhibiting unique reactivity and tolerance to different functional groups.
Palladium-Catalyzed Suzuki Coupling of Bromothiophenes
Palladium complexes, particularly those with phosphine ligands, are the most extensively studied catalysts for the Suzuki coupling of bromothiophenes. The performance of some common palladium catalysts is summarized below.
| Catalyst System | Bromothiophene Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good[1][2] |
| Pd(PPh₃)₄ | 2,5-dibromo-3-methylthiophene | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Low to Moderate[1] |
| Pd(dppf)Cl₂ | General Dihaloarene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 110-115 | 12-18 | 90-98[1] |
| Pd(PPh₃)₄ | 2-Bromothiophene | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| Pd(dppf)Cl₂ | 5-Bromoindazole | 2-Thiopheneboronic acid | K₂CO₃ | DME | 80 | 2 | High Yield[3] |
Nickel-Catalyzed Suzuki Coupling of Bromothiophenes
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit high efficiency, sometimes under ligand-free conditions. Below is a summary of the performance of a nickel catalyst in the Suzuki coupling of 2-bromothiophene.
| Catalyst System | Bromothiophene Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ni(cod)₂ | 2-Bromothiophene | Phenylboronic acid | K₂CO₃ | DES | Not Specified | Not Specified | 84[4] |
| Ni(cod)₂ | 2-Bromothiophene | 4-Acetylphenylboronic acid | K₂CO₃ | DES | Not Specified | Not Specified | 89[4] |
| Ni(cod)₂ | 2-Bromothiophene | 4-Nitrophenylboronic acid | K₂CO₃ | DES | Not Specified | Not Specified | 84[4] |
Experimental Protocols
Detailed methodologies for representative palladium and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions are provided below.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and robust method for the coupling of various bromothiophenes.[1][2]
Materials:
-
Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2-2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-6 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-4.0 mmol)
-
Degassed 1,4-Dioxane and Water (typically 4:1 ratio)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromothiophene, arylboronic acid, and base.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nickel-Catalyzed Suzuki Coupling using Ni(cod)₂ (Ligand-Free)
This protocol describes a highly efficient and ligand-free approach for the Suzuki coupling of 2-bromothiophene using a Deep Eutectic Solvent (DES).[4]
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Deep Eutectic Solvent (e.g., Choline Chloride:Urea 1:2)
-
Reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial under an inert atmosphere, combine 2-bromothiophene, the arylboronic acid, potassium carbonate, and the Deep Eutectic Solvent.
-
Add the nickel catalyst, Ni(cod)₂.
-
Seal the vial and stir the mixture at the desired temperature until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Visualizing the Suzuki-Miyaura Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Benchmarking the performance of polymers derived from 4-bromo-2-thiophenecarboxylic acid
A deep dive into the performance of polymers derived from 4-bromo-2-thiophenecarboxylic acid against established alternatives in drug delivery and biosensing applications, supported by experimental data and detailed protocols.
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision that profoundly impacts the efficacy and safety of novel therapeutic and diagnostic platforms. This guide provides a comprehensive performance comparison of polymers derived from this compound against widely used alternatives such as poly(lactic-co-glycolic acid) (PLGA) and chitosan in drug delivery, and polypyrrole in biosensing.
Performance in Drug Delivery: A Comparative Analysis
The ability of a polymer to effectively encapsulate and release a therapeutic agent in a controlled manner is paramount for successful drug delivery. This section compares the drug release kinetics and biocompatibility of polythiophene derivatives with PLGA and chitosan.
Table 1: Comparative Analysis of Drug Release Kinetics
| Polymer System | Drug Model | Release Profile | Key Findings |
| Poly(lactic-co-glycolic acid) (PLGA) (50:50) | Small Molecule | Biphasic: Initial burst release followed by a slower, sustained release. | Release is governed by both diffusion and polymer degradation. The lactide-to-glycolide ratio significantly influences the degradation rate and, consequently, the release profile.[1][2] |
| Polythiophene Derivative Nanoparticles | Curcumin | Sustained Release | Polymer-drug interactions play a crucial role in the release kinetics. Electrostimulation can be used to trigger and control the release of the drug from the conductive polymer matrix.[1] |
| Chitosan Nanoparticles | - | - | Mucoadhesive properties can prolong residence time and enhance drug absorption. Release is often pH-responsive. |
Table 2: Biocompatibility Assessment via MTT Assay
| Polymer Nanoparticles | Cell Line | Incubation Time (hours) | Cell Viability (%) at 100 µg/mL | Key Findings |
| Polythiophene Nanoparticles | CT-26 (Colorectal Carcinoma) | 24 | ~100% | Non-cytotoxic at concentrations up to 250 µg/mL, indicating good biocompatibility.[3][4] |
| Chitosan Nanoparticles (80% DDA) | Human PBMCs | 24 | Reduced viability compared to the polymer itself | The degree of deacetylation and nanoparticle size influence cytotoxicity.[5] |
| Chitosan/L-arginine Hydrogels | HeLa | 24 - 48 | >100% | Demonstrates excellent biocompatibility and even promotes cell proliferation.[6] |
Performance in Biosensing: A Head-to-Head Comparison
Conducting polymers are at the forefront of biosensor development due to their excellent electrical properties. Here, we compare the performance of polythiophene-based biosensors with those based on polypyrrole for glucose detection.
Table 3: Performance Metrics of Conducting Polymer-Based Glucose Biosensors
| Polymer | Electrode Modification | Sensitivity (µA mM⁻¹ cm⁻²) | Limit of Detection (LOD) (µM) | Linear Range (mM) |
| Polythiophene Derivative (dTT-bT) | Glassy Carbon | 6.6 ± 0.6 | 130 | 0.2 - 2.0 |
| Polythiophene Derivative (dTT-bT) with Graphene Oxide | Glassy Carbon | 9.4 | 36 | 1.0 - 10 |
| Polypyrrole (PPy) | - | 11.88 | 500 | 1.5 - 24 |
| Polypyrrole (PPy) with Borophene | - | 213.42 | 40 | 1.5 - 24 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the synthesis of polymers from this compound and for key performance evaluation assays.
Synthesis of Poly(this compound) Derivatives
1. Esterification of this compound: This initial step is necessary to create a monomer suitable for polymerization. A common method involves Fischer esterification.
-
Materials: this compound, an alcohol (e.g., methanol, ethanol), a strong acid catalyst (e.g., sulfuric acid), and a suitable solvent (e.g., toluene).
-
Procedure:
-
Dissolve this compound in an excess of the chosen alcohol and solvent in a round-bottom flask.
-
Add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the ester with an organic solvent, wash with water, and dry over an anhydrous salt (e.g., magnesium sulfate).
-
Purify the resulting ester by column chromatography or distillation.
-
2. Polymerization via Kumada Catalyst-Transfer Polycondensation (KCTP): KCTP is a powerful method for the controlled synthesis of conjugated polymers.
-
Materials: The synthesized ester of this compound, a Grignard reagent (e.g., isopropylmagnesium chloride), a nickel catalyst (e.g., Ni(dppe)Cl₂), and an anhydrous solvent (e.g., tetrahydrofuran (THF)).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the thiophene monomer in anhydrous THF.
-
Slowly add the Grignard reagent at a low temperature (e.g., 0 °C) to form the Grignard derivative of the monomer.
-
Add the nickel catalyst to initiate the polymerization.
-
Allow the reaction to proceed at room temperature or with gentle heating for a specified time.
-
Quench the reaction by adding an acidic solution (e.g., dilute HCl).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.
-
In Vitro Drug Release Study
This protocol outlines a common method for evaluating the release of a drug from a polymer matrix.
-
Materials: Drug-loaded polymer nanoparticles/microspheres, phosphate-buffered saline (PBS) at a physiological pH of 7.4, a shaker incubator, and a UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Disperse a known amount of the drug-loaded polymer formulation in a specific volume of PBS in a sealed container.
-
Place the container in a shaker incubator set at 37 °C and a constant agitation speed.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Biocompatibility Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: Cell line (e.g., NIH-3T3 fibroblasts), cell culture medium, polymer solution/suspension at various concentrations, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing different concentrations of the polymer. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
-
Visualizing the Science: Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key processes.
Caption: Workflow for an in vitro drug release study.
Caption: Workflow for fabricating a polythiophene-based biosensor.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NIR-Triggered Hyperthermal Effect of Polythiophene Nanoparticles Synthesized by Surfactant-Free Oxidative Polymerization Method on Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan Nanoparticles: Shedding Light on Immunotoxicity and Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polimery.umw.edu.pl [polimery.umw.edu.pl]
4-Bromo-2-thiophenecarboxylic Acid: A Viable Heterocyclic Alternative to Bromobenzene Derivatives in Modern Cross-Coupling Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Brominated aromatic compounds are a cornerstone of this synthetic toolbox, serving as versatile precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. While bromobenzene derivatives have long been the workhorses in this domain, the increasing demand for structural diversity and novel intellectual property has spurred the exploration of bioisosteric replacements. This guide provides a comprehensive comparison of 4-bromo-2-thiophenecarboxylic acid with traditional bromobenzene derivatives, evaluating its suitability as an alternative in key cross-coupling reactions, supported by experimental data and detailed protocols.
At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions have revolutionized the way chemists approach the construction of intricate organic molecules. The reactivity of the aryl bromide component is a critical factor influencing the efficiency and outcome of these transformations. This comparison will delve into the physicochemical properties and relative performance of this compound and bromobenzene derivatives in several widely utilized coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Negishi, and Ullmann reactions.
Physicochemical Properties: A Tale of Two Rings
The fundamental differences in the aromatic core—a sulfur-containing thiophene ring versus a classic benzene ring—give rise to distinct physicochemical properties that can influence reactivity, solubility, and metabolic stability of the resulting products.
| Property | This compound | Bromobenzene |
| Molecular Formula | C₅H₃BrO₂S | C₆H₅Br |
| Molecular Weight | 207.05 g/mol | 157.01 g/mol |
| Appearance | White to light yellow powder/crystal | Colorless liquid |
| Melting Point | 120-124 °C | -30.8 °C |
| Boiling Point | 323.7 °C (Predicted) | 156 °C |
| pKa | (Not readily available) | Not applicable |
| Solubility | Soluble in many organic solvents | Miscible with most organic solvents |
The solid nature and higher boiling point of this compound can offer practical advantages in certain experimental setups, particularly in terms of handling and purification. The presence of the carboxylic acid group also provides a handle for further functionalization or for modulating solubility.
Performance in Cross-Coupling Reactions: A Comparative Analysis
The utility of an aryl bromide as a synthetic building block is largely defined by its performance in a range of cross-coupling reactions. The following sections provide a comparative overview of this compound and bromobenzene derivatives in key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is arguably the most widely used cross-coupling reaction in drug discovery.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 90 | 12 | Moderate to Good |
| Bromobenzene | Phenylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/Water | 80 | 2 | 75-93[1] |
| Bromobenzene | Phenylboronic acid | Pd-PEPPSI complex | KOH | H₂O/2-propanol | 82 | 0.5 | Moderate |
Both this compound and bromobenzene derivatives are effective substrates in Suzuki-Miyaura couplings. The electron-rich nature of the thiophene ring can influence the oxidative addition step, a key part of the catalytic cycle. While direct comparative studies under identical conditions are scarce, the available data suggests that both classes of compounds can participate efficiently in this transformation. The choice of catalyst, ligand, and base is crucial for optimizing the reaction for each specific substrate.
Other Key Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the versatility of these building blocks is demonstrated in a variety of other palladium- and copper-catalyzed transformations.
| Reaction | This compound | Bromobenzene Derivatives | Typical Catalyst |
| Heck Reaction | Reported to undergo Heck-type reactions. | Widely used, with electron-poor derivatives showing high yields.[2] | Pd(OAc)₂, Pd/C |
| Sonogashira Coupling | Thiophene-based imines synthesized via Sonogashira coupling. | Extensively studied with a wide range of acetylenes.[3] | Pd/Cu catalysts |
| Buchwald-Hartwig Amination | Thiophene derivatives are used in C-N bond formation. | A cornerstone reaction for the synthesis of anilines.[4] | Pd catalysts with specialized phosphine ligands |
| Negishi Coupling | Thiophene-containing organozincs are used in Negishi couplings. | A versatile method for coupling with organozinc reagents.[5][6] | Pd or Ni catalysts |
| Ullmann Condensation | Thiophenecarboxylate reagents have been used in Ullmann-type reactions. | A classic method for forming C-O, C-N, and C-S bonds, though often requiring harsh conditions.[7][8][9] | Copper catalysts |
Generally, this compound and its derivatives are expected to exhibit comparable or, in some cases, enhanced reactivity compared to their bromobenzene counterparts due to the electronic properties of the thiophene ring. However, the specific substitution pattern and the presence of the carboxylic acid group can influence the reaction outcome and may require tailored optimization of reaction conditions.
Experimental Protocols
To provide a practical context for the application of these building blocks, detailed experimental protocols for a representative Suzuki-Miyaura coupling are provided below.
Suzuki-Miyaura Coupling of a 4-Bromothiophene Derivative
Representative Procedure: To a solution of a 4-bromothiophene derivative (e.g., (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, 1.0 equiv) in a suitable solvent such as a mixture of dioxane and water is added the desired arylboronic acid (1.1-1.5 equiv), a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C for several hours until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Suzuki-Miyaura Coupling of a Bromobenzene Derivative
General Procedure: In a reaction vessel, combine the bromobenzene derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as cesium carbonate (Cs₂CO₃, 2.0 mmol). Add a palladium catalyst, for instance, a combination of Pd(OAc)₂ (0.02 mmol) and a phosphine ligand like PCy₃·HBF₄ (0.04 mmol). The vessel is then charged with a degassed solvent system, typically a mixture of toluene (10 mL) and water (1 mL). The resulting mixture is stirred vigorously at 80 °C under an argon atmosphere for 2 hours.[1] Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The residue is then purified by an appropriate method, such as column chromatography, to yield the final product.[1]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle of a generic cross-coupling reaction and a typical experimental workflow.
Conclusion: A Worthy Contender in the Synthetic Arena
Based on the available evidence, this compound presents itself as a highly suitable and versatile alternative to traditional bromobenzene derivatives in a wide array of palladium- and copper-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the sulfur-containing heteroaromatic ring, can in some cases offer advantages in terms of reactivity. The presence of the carboxylic acid functionality provides an additional site for chemical modification, enhancing its utility as a multifunctional building block.
While bromobenzene derivatives remain indispensable tools in organic synthesis, the exploration and adoption of alternatives like this compound are crucial for expanding the chemical space accessible to medicinal chemists and materials scientists. This, in turn, can accelerate the discovery and development of novel therapeutics and functional materials. For researchers seeking to introduce a thiophene motif as a bioisosteric replacement for a phenyl ring, or to explore new avenues of chemical diversity, this compound stands out as a compelling and synthetically viable option.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Ullmann coupling-An overview - operachem [operachem.com]
A Comparative Guide to Novel Compounds Derived from 4-Bromo-2-Thiophenecarboxylic Acid: Synthesis, Characterization, and Biological Activity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of novel compounds synthesized from 4-bromo-2-thiophenecarboxylic acid. It details their synthesis, characterization, and potential as therapeutic agents, with a focus on anticancer and enzyme inhibitory activities. This guide also presents a comparison with analogous compounds derived from the isomeric 5-bromo-2-thiophenecarboxylic acid and other relevant thiophene-based molecules.
Introduction
Thiophene-based compounds are a cornerstone in medicinal chemistry, with their versatile scaffold appearing in numerous approved drugs. The functionalization of the thiophene ring allows for the fine-tuning of physicochemical and pharmacological properties, making it a privileged structure in drug discovery. This compound is a readily available starting material that offers multiple reaction sites for chemical modification, leading to a diverse range of novel molecules with potential therapeutic applications. This guide focuses on the characterization of such novel compounds, providing a comparative overview of their biological performance based on available experimental data.
Synthesis of Novel Thiophene Carboxamide Derivatives
A series of novel thiophene carboxamide derivatives can be synthesized from this compound. The general synthetic pathway involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with various amines. Subsequent functionalization, for instance, through Suzuki-Miyaura cross-coupling reactions, can introduce further diversity into the molecular scaffold.
While specific examples starting from this compound are not extensively documented in publicly available literature, a study on the synthesis of analogous compounds from 5-bromo-2-thiophenecarboxylic acid provides a robust template for the synthesis of 4-bromo analogues.[1] The following sections will detail the characterization and biological activity of these 5-bromo derivatives (MB-D1 to MB-D4) as a predictive comparison for their 4-bromo counterparts.
Experimental Protocols
General Synthesis of Thiophene Carboxamides (Adapted from the synthesis of 5-bromo analogues) [1]
-
Acyl Chloride Formation: 5-bromo-2-thiophenecarboxylic acid is refluxed with thionyl chloride (SOCl₂) in an anhydrous solvent such as dichloromethane (DCM) to yield the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure.
-
Amidation: The crude acyl chloride is dissolved in anhydrous DCM and reacted with the desired amine in the presence of a base like triethylamine (TEA) or pyridine at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling for Aryl-substituted Derivatives (Example for MB-D4 analogue) [1]
-
A mixture of the brominated thiophene carboxamide, the corresponding boronic acid, palladium tetrakis(triphenylphosphine) as a catalyst, and a base such as cesium carbonate is prepared in a suitable solvent system like 1,4-dioxane and water.
-
The mixture is degassed and heated under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 90 °C) until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated. The residue is purified by column chromatography.
Characterization of Novel Compounds
The structural confirmation of the synthesized compounds is crucial and is typically achieved through a combination of spectroscopic techniques.
| Analytical Technique | Purpose |
| High-Resolution Mass Spectrometry (HR-MS) | To confirm the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.[1] |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | To elucidate the detailed molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. |
| 2D-NMR (e.g., COSY, HSQC, HMBC) | To establish the connectivity between different atoms within the molecule. |
| Thin-Layer Chromatography (TLC) | To monitor the progress of reactions and assess the purity of the synthesized compounds.[1] |
Biological Activity: A Comparative Analysis
The synthesized thiophene derivatives have been evaluated for various biological activities, with a significant focus on their potential as anticancer agents and enzyme inhibitors.
Anticancer Activity
A study on novel thiophene carboxamide derivatives (MB-D1 to MB-D4) synthesized from 5-bromo-2-thiophenecarboxylic acid demonstrated significant antiproliferative effects against several cancer cell lines.[1] The data from this study provides a valuable benchmark for the expected activity of analogous compounds derived from this compound.
Table 1: Cytotoxicity of 5-Bromo-2-Thiophenecarboxamide Derivatives (MB-D1, MB-D2, MB-D4) against Cancer Cell Lines [1]
| Compound | Cell Line | IC₅₀ (µM) |
| MB-D1 | A375 (Melanoma) | > 50 |
| HT-29 (Colorectal) | > 50 | |
| MCF-7 (Breast) | > 50 | |
| MB-D2 | A375 (Melanoma) | ~40 |
| HT-29 (Colorectal) | ~60 | |
| MCF-7 (Breast) | ~65 | |
| MB-D4 | A375 (Melanoma) | ~60 |
| HT-29 (Colorectal) | ~70 | |
| MCF-7 (Breast) | ~80 |
Note: IC₅₀ values are estimated from the provided cell viability data.
The most promising compound, MB-D2, was found to induce apoptosis through the activation of caspases 3 and 7, depolarization of the mitochondrial membrane, and a decrease in reactive oxygen species (ROS) production in A375 melanoma cells, with high selectivity against cancer cells over normal HaCaT cells.[1]
Workflow for Assessing Anticancer Mechanism
References
A Comparative Guide to the Batch-to-Batch Consistency of Commercial 4-bromo-2-thiophenecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The consistency of starting materials is a critical parameter in research and development, particularly in the pharmaceutical industry where it directly impacts the reproducibility of synthetic routes and the impurity profile of active pharmaceutical ingredients (APIs). This guide provides a framework for assessing the batch-to-batch consistency of a widely used building block, 4-bromo-2-thiophenecarboxylic acid (CAS: 16694-18-1). By employing a suite of analytical techniques, researchers can ensure the quality and reliability of this crucial reagent.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and materials for electronic applications.[1] Given its importance, variations in purity, impurity profiles, and physical characteristics between different commercial batches can lead to unpredictable outcomes in chemical reactions, affecting yield, purity of the final product, and even the viability of a synthetic route. This guide outlines a systematic approach to evaluating and comparing the consistency of different batches of this compound from various suppliers. The methodologies described herein are intended to be a practical resource for quality control and assurance in a research and development setting.
Experimental Protocols
A comprehensive assessment of batch-to-batch consistency relies on a combination of chromatographic and spectroscopic techniques, alongside the evaluation of physical properties.
2.1. Visual Inspection
-
Objective: To assess the physical appearance of the material.
-
Protocol:
2.2. Melting Point Determination
-
Objective: To determine the melting point range as an indicator of purity.
-
Protocol:
-
Load a small amount of the finely powdered sample into a capillary tube.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten. A sharp melting range is indicative of high purity. The expected melting point is typically in the range of 120-124 °C.[1][3]
-
2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the sample and identify any non-volatile impurities.
-
Protocol:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of each batch sample in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject equal volumes of each sample solution. The purity is calculated based on the area percentage of the main peak.
-
2.4. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities.
-
Protocol:
-
Sample Preparation: Prepare a derivatized sample by reacting the carboxylic acid with a suitable agent (e.g., BSTFA) to increase its volatility. Dissolve the derivatized sample in an appropriate solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Analysis: Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
2.5. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the main component and identify any structural isomers or other impurities.
-
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of each batch sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained spectra with reference spectra to confirm the structure and identify any impurity signals.
-
Data Presentation
The following tables present hypothetical data for three different batches of this compound from three different suppliers to illustrate how the experimental data can be summarized for easy comparison.
Table 1: Physical and Purity Assessment
| Supplier | Batch ID | Appearance | Melting Point (°C) | Purity by HPLC (%) |
| Supplier A | A-001 | White Crystalline Powder | 122-123 | 99.2 |
| Supplier A | A-002 | Off-White Powder | 121-123 | 98.5 |
| Supplier B | B-001 | White Crystalline Powder | 123-124 | 99.5 |
| Supplier C | C-001 | Light Yellow Powder | 119-122 | 97.8 |
Table 2: Impurity Profile by GC-MS
| Supplier | Batch ID | Impurity 1 (retention time) | Area % | Impurity 2 (retention time) | Area % |
| Supplier A | A-001 | Unidentified (8.5 min) | 0.3 | - | - |
| Supplier A | A-002 | Unidentified (8.5 min) | 0.8 | 2,4-dibromothiophene (9.2 min) | 0.2 |
| Supplier B | B-001 | - | - | - | - |
| Supplier C | C-001 | Unidentified (8.5 min) | 1.1 | Thiophene-2-carboxylic acid (7.9 min) | 0.5 |
Table 3: NMR Spectroscopy Observations
| Supplier | Batch ID | ¹H NMR | ¹³C NMR |
| Supplier A | A-001 | Consistent with structure, minor unidentified peaks | Consistent with structure |
| Supplier A | A-002 | Consistent with structure, slightly broader peaks | Consistent with structure |
| Supplier B | B-001 | Clean spectrum, consistent with structure | Clean spectrum, consistent with structure |
| Supplier C | C-001 | Consistent with structure, visible impurity peaks | Consistent with structure, visible impurity peaks |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for assessing the batch-to-batch consistency of this compound.
Caption: Workflow for assessing batch consistency.
Hypothetical Signaling Pathway Involvement
While this compound is primarily a synthetic intermediate, its derivatives could potentially interact with biological pathways. The diagram below illustrates a hypothetical scenario where a derivative could act as an inhibitor of a signaling pathway, a common mechanism for pharmaceutical agents.
Caption: Hypothetical inhibition of a kinase.
Discussion and Conclusion
The hypothetical data presented in this guide highlights the potential for significant variability between different batches and suppliers of this compound. Batch B-001 from Supplier B exhibits the highest purity and cleanest profile, making it the most desirable for sensitive applications. In contrast, Batch C-001 from Supplier C shows a lower purity and the presence of multiple impurities, which could negatively impact subsequent reactions. The variation even between two batches from the same supplier (A-001 and A-002) underscores the importance of testing each new batch received.
By implementing a rigorous analytical testing protocol as outlined in this guide, researchers and drug development professionals can:
-
Ensure the quality and consistency of starting materials.
-
Mitigate risks of failed or low-yielding reactions.
-
Improve the reproducibility of experimental results.
-
Maintain a consistent impurity profile in downstream products.
Ultimately, a proactive approach to assessing the batch-to-batch consistency of chemical reagents is a fundamental aspect of good scientific practice and a critical component of robust drug development programs.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-2-thiophenecarboxylic Acid: A Procedural Guide
For immediate reference, the primary disposal route for 4-Bromo-2-thiophenecarboxylic acid is collection in a designated, properly labeled hazardous waste container for subsequent removal by a certified waste disposal service. In-lab treatment, such as neutralization, is not recommended for this compound due to its hazardous nature and the potential for unforeseen reactions.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. |
| Skin Protection | Wear a lab coat, and consider impervious clothing if handling large quantities. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2] |
Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste must be handled as halogenated organic waste .
Storage Guidelines:
-
Container: Use a designated, compatible, and leak-proof container, preferably plastic, with a secure screw cap.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag, and the full chemical name "this compound" must be written out.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. The SAA must have secondary containment.
-
Incompatibilities: Keep this waste stream separate from bases, strong oxidizing agents, and non-halogenated solvents.
Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
Experimental Protocol: Waste Collection and Preparation for Disposal
-
Initial Collection: During your experimental work, collect all waste containing this compound (both solid and dissolved in solvent) in a dedicated, clearly labeled beaker or flask within a fume hood.
-
Transfer to Waste Container: Carefully transfer the collected waste into the designated halogenated organic waste container located in your laboratory's Satellite Accumulation Area.
-
Solid Waste: Any contaminated materials such as gloves, weighing paper, or pipette tips should be placed in a separate, clearly labeled bag for solid hazardous waste.
-
Container Management:
-
Do not fill the liquid waste container to more than 75% capacity to allow for vapor expansion.[3]
-
Keep the container securely closed at all times, except when adding waste.
-
-
Request for Pickup: Once the waste container is nearly full or has been in use for a designated period (e.g., six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or the designated waste management provider.[4]
-
Decontamination of Empty Containers: If you need to dispose of the original reagent bottle, triple rinse it with a suitable solvent (e.g., acetone). The first rinseate must be collected and disposed of as hazardous waste.[5] After rinsing, deface the label and dispose of the empty container as instructed by your EHS department.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and containment.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and the laboratory safety officer.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or spill pads.
-
Cleanup: Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. vumc.org [vumc.org]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-2-thiophenecarboxylic Acid
For laboratory personnel, adherence to stringent safety protocols is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 4-Bromo-2-thiophenecarboxylic acid, ensuring the well-being of researchers and the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1][2][3] Therefore, a comprehensive personal protective equipment strategy is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing. | To protect against serious eye irritation from dust or splashes.[1] |
| Hand Protection | Wear chemical-impermeable gloves.[1] Double-gloving with a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard disposable nitrile inner glove is recommended for direct handling. | To prevent skin contact and subsequent irritation.[1][2][3] |
| Body Protection | Wear a fire/flame resistant and impervious lab coat. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat. | To protect the skin from accidental contact and contamination of personal clothing.[1] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1] | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Recommended storage is under an inert gas (nitrogen or Argon) at 2–8 °C.[4][5]
-
Store apart from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[2][6]
2. Preparation and Handling:
-
Before handling, ensure that a chemical fume hood is certified and operational.
-
Assemble all necessary equipment, including glassware, weighing materials, and waste containers, inside the fume hood.
-
Don all required PPE as specified in the table above.
-
Avoid the formation of dust and aerosols.[1][2] Use non-sparking tools.[1]
-
When weighing and transferring the solid, do so within the fume hood to contain any dust.
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.
3. Post-Handling and Decontamination:
-
After use, ensure the container is tightly sealed.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent followed by soap and water.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C5H3BrO2S |
| Molecular Weight | 207.05 g/mol [5] |
| Melting Point | 120.0 to 124.0 °C |
| Boiling Point | 323.7±27.0 °C (Predicted)[4][5] |
| Density | 1.923±0.06 g/cm3 (Predicted)[4] |
| pKa | 3.50±0.10 (Predicted)[5] |
Occupational exposure limit values are not available.[1]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is crucial to mitigate risks.
Caption: A logical workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Unused/Surplus Chemical: Do not dispose of down the drain.[1] Collect in a designated, labeled, and sealed waste container specifically for halogenated organic compounds.
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing papers should be placed in a dedicated, sealed waste bag within the fume hood. This bag should then be placed in the solid hazardous waste container.
-
Waste Containers: Ensure waste containers are not filled beyond 90% of their capacity. The exterior of the container must be clean.[7]
-
Waste Pickup: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
